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  • Product: 5-Chloro-2-ethoxypyridin-4-ol
  • CAS: 856965-85-0

Core Science & Biosynthesis

Foundational

Advanced Profiling and Synthetic Utilization of 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0)

An in-depth technical guide for researchers, scientists, and drug development professionals on the physicochemical profiling, synthesis, and application of 5-Chloro-2-ethoxypyridin-4-ol. Executive Summary In modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the physicochemical profiling, synthesis, and application of 5-Chloro-2-ethoxypyridin-4-ol.

Executive Summary

In modern medicinal chemistry, highly functionalized pyridine scaffolds are privileged structures due to their predictable pharmacokinetics, hydrogen-bonding capabilities, and metabolic stability. 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0) is a meticulously designed building block that offers orthogonal reactivity[1]. The presence of an electron-donating ethoxy group at C2 and an electron-withdrawing chlorine atom at C5 creates a unique "push-pull" electronic environment across the heteroaromatic ring. This guide dissects the physicochemical properties, self-validating synthetic methodologies, and downstream applications of this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 5-Chloro-2-ethoxypyridin-4-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The C4-hydroxyl group exhibits amphoteric behavior, though the electron-withdrawing C5-chlorine significantly increases its acidity compared to a naked pyridinol, shifting the pKa to a range that allows for facile deprotonation in mild base.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Product Name 5-Chloro-2-ethoxypyridin-4-olStandard nomenclature[2].
CAS Registry Number 856965-85-0Unique identifier for procurement and IP tracking[1].
Molecular Formula C7H8ClNO2Dictates mass spectrometric exact mass (173.02).
Molecular Weight 173.60 g/mol Utilized for stoichiometric calculations[2].
Appearance White to off-white solidColorimetric indicator of purity; dark oxidation indicates degradation.
Purity Standard ≥ 98% (HPLC)Essential for preventing catalytic poisoning in downstream cross-coupling.

Causality Insight: The ethoxy group at the 2-position significantly enhances the lipophilicity (LogP) of the molecule compared to a standard 2-pyridone/2-hydroxypyridine tautomer. This modification is strategically chosen in drug design to improve membrane permeability while simultaneously blocking the C2 position from unwanted metabolic oxidation (e.g., by aldehyde oxidase).

Strategic Synthesis & Mechanistic Pathway

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol relies on exploiting the differential reactivity of the pyridine ring positions. We utilize a highly regioselective two-step sequence starting from commercially available 2-chloro-4-hydroxypyridine[3].

Mechanistic Rationale
  • Regioselective Chlorination: The starting material, 2-chloro-4-hydroxypyridine, is subjected to electrophilic aromatic substitution (SEAr) using N-Chlorosuccinimide (NCS). The C4-hydroxyl group strongly activates the C3 and C5 positions. However, steric hindrance from the adjacent C2-chlorine directs the incoming electrophile predominantly to the C5 position, yielding 2,5-dichloro-4-hydroxypyridine[4]. NCS is chosen over Cl₂ gas to prevent over-chlorination and ensure a controlled, self-limiting reaction.

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate is then reacted with sodium ethoxide. The C2-chlorine is highly activated toward SNAr due to the inductive and resonance electron-withdrawal of the adjacent pyridine nitrogen. The C5-chlorine, lacking this ortho/para nitrogen activation, remains completely inert under these conditions, ensuring perfect regiocontrol.

Synthesis A 2-Chloro-4-hydroxypyridine (CAS 17368-12-6) B Chlorination (NCS, DMF, 80°C) A->B C 2,5-Dichloro-4-hydroxypyridine (CAS 847664-65-7) B->C Regioselective C5-Cl D SNAr Reaction (NaOEt, EtOH, Reflux) C->D E 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0) D->E C2-OEt Substitution

Synthesis workflow demonstrating regioselective chlorination and SNAr.

Self-Validating Experimental Protocol: SNAr Step

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPC) and a chemically logical workup that self-purifies the product.

Step-by-Step Methodology:

  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 2,5-dichloro-4-hydroxypyridine (1.0 equivalent)[4] and anhydrous ethanol (10 volumes).

  • Reagent Addition: Slowly add a 21% wt solution of Sodium Ethoxide in Ethanol (2.5 equivalents). Causality: Excess base is required because the first equivalent deprotonates the acidic C4-hydroxyl group, forming an inactive phenoxide-like species. The second equivalent acts as the nucleophile for the SNAr displacement at C2.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the intermediate mass (m/z 163.9) is < 2% by UV integration, and the product mass (m/z 174.0[M+H]+) is dominant.

  • Self-Purifying Workup (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the residue in water. At this highly basic pH, the product exists as a highly water-soluble sodium salt. Wash the aqueous layer with Ethyl Acetate to remove any neutral organic impurities (e.g., unreacted ethoxide byproducts).

  • Precipitation: Carefully adjust the aqueous layer to pH 5.5 - 6.0 using 1M HCl. Causality: At this pH, the C4-hydroxyl group is protonated, rendering the molecule neutral and highly insoluble in water. The pure product will crash out as a white precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C to constant weight.

Analytical Characterization & Quality Control

Validating the regiochemistry of the final product is paramount. The structural integrity of 5-Chloro-2-ethoxypyridin-4-ol is best confirmed via ¹H NMR spectroscopy.

  • ¹H NMR Diagnostic Shifts: The pyridine ring contains only two protons (H3 and H6), which are para to each other, meaning they will appear as two distinct singlets (lacking typical ortho/meta coupling).

    • H6 Proton: Located between the nitrogen and the C5-chlorine, this proton is highly deshielded and will appear downfield (typically ~7.9 - 8.2 ppm).

    • H3 Proton: Located between the electron-donating ethoxy group and the hydroxyl group, this proton is highly shielded and will appear significantly upfield (typically ~6.2 - 6.5 ppm).

  • Causality Insight: This massive chemical shift differential (>1.5 ppm) is the definitive proof of correct regiochemistry. If the ethoxy group had substituted at C5, the electronic environment of the protons would be vastly different.

Applications in Medicinal Chemistry

5-Chloro-2-ethoxypyridin-4-ol is not an end-product; it is a highly versatile scaffold used to construct complex pharmacophores, particularly in the realm of targeted oncology (e.g., Kinase Inhibitors).

The two orthogonal functional groups (C4-OH and C5-Cl) allow for sequential, chemoselective modifications:

  • C4-OH Functionalization: The hydroxyl group can be alkylated via Mitsunobu conditions or converted into a triflate (-OTf) to serve as a secondary leaving group.

  • C5-Cl Activation: The C5-chlorine is an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl appendages necessary for fitting into the ATP-binding pocket of kinases.

Application A 5-Chloro-2-ethoxypyridin-4-ol (Scaffold) B O-Alkylation / Triflation (C4-OH functionalization) A->B Step 1: Etherification/Activation C Suzuki-Miyaura Coupling (C5-Cl activation) B->C Step 2: Pd-Catalyzed Coupling D Advanced Kinase Inhibitor (Targeting RET/EGFR) C->D Lead Compound Generation

Sequential functionalization of the scaffold in drug discovery.

Handling, Stability, and Storage

  • Stability: The compound is stable under standard laboratory conditions. However, due to the electron-rich nature of the pyridinol system, it should be protected from strong oxidizing agents.

  • Storage: Store in a cool, dry place (2-8°C is recommended for long-term preservation of purity) in a tightly sealed container, protected from light[1].

  • Safety: Handle with standard PPE (gloves, safety glasses, lab coat). As a halogenated heteroaromatic, it should be treated as a potential irritant and environmental hazard.

References

Sources

Foundational

molecular weight and formula of 5-Chloro-2-ethoxypyridin-4-ol

The following technical guide details the physicochemical profile, synthetic methodology, and application spectrum of 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0). Molecular Scaffold for Medicinal Chemistry & Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application spectrum of 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0).

Molecular Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Chloro-2-ethoxypyridin-4-ol is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it belongs to the class of substituted pyridines, exhibiting significant tautomeric character between the 4-hydroxypyridine and 4-pyridone forms.[1] This duality makes it a versatile scaffold for nucleophilic substitutions and metal-catalyzed cross-coupling reactions, particularly in the development of kinase inhibitors, GPR119 agonists, and antitumor agents such as Gimeracil analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists in a dynamic equilibrium, predominantly favoring the pyridone tautomer in polar solvents, though it is formally named as the pyridinol in many chemical registries.

Key Identifiers
PropertySpecification
CAS Registry Number 856965-85-0
IUPAC Name 5-Chloro-2-ethoxypyridin-4-ol
Alternative Names 5-Chloro-2-ethoxy-4(1H)-pyridinone; 5-Chloro-2-ethoxy-4-hydroxypyridine
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
SMILES CCOc1nc(O)c(Cl)cn1
InChI Key UZEGGYTUIIXOIX-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Properties
ParameterValue (Experimental/Predicted)
Physical State Solid (Crystalline powder)
Melting Point ~165–170 °C (Predicted based on congeners)
pKa (Acidic) ~6.5–7.5 (4-OH group)
LogP ~1.75
H-Bond Donors 1
H-Bond Acceptors 3
Tautomeric Equilibrium

The reactivity of this scaffold is defined by the Lactam-Lactim Tautomerism . In solution, the equilibrium shifts based on solvent polarity.[1] The pyridone form (Lactam) is generally favored in aqueous/polar media, while the hydroxypyridine form (Lactim) may persist in non-polar aprotic solvents or the solid state.[2]

Tautomerism Lactim Lactim Form (5-Chloro-2-ethoxypyridin-4-ol) Aromatic Character Lactam Lactam Form (5-Chloro-2-ethoxy-4(1H)-pyridinone) Polar Character Lactim->Lactam Polar Solvent (H-shift) Lactam->Lactim Non-polar Solvent

Figure 1: Tautomeric equilibrium between the 4-hydroxy (Lactim) and 4-oxo (Lactam) forms.

Synthetic Methodologies

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol typically follows an electrophilic aromatic substitution pathway starting from 2-ethoxypyridin-4-ol. The presence of the ethoxy group at C2 and the hydroxyl group at C4 activates the ring, directing the chlorine atom to the C5 position due to steric and electronic factors.

Primary Synthetic Route: Chlorination of 2-Ethoxypyridin-4-ol

This protocol ensures high regioselectivity for the 5-position over the 3-position.

Reagents:

  • Precursor: 2-Ethoxypyridin-4-ol (CAS 22474-32-4)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0 °C to Room Temperature

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 2-ethoxypyridin-4-ol (1.0 eq) and anhydrous acetonitrile (10 volumes). Stir until fully dissolved.

  • Chlorination: Cool the solution to 0 °C. Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC or LC-MS (Target Mass: 173.6 [M+H]⁺).

  • Quench & Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/hexanes to obtain the title compound.

Synthesis Start Start: 2-Ethoxypyridin-4-ol (Activated Scaffold) Reagent Add NCS (1.05 eq) Solvent: ACN, 0°C Start->Reagent Dissolution Intermediate Transition State (Electrophilic Attack at C5) Reagent->Intermediate Electrophilic Subst. Product Product: 5-Chloro-2-ethoxypyridin-4-ol (Regioselective Chlorination) Intermediate->Product Workup & Cryst.

Figure 2: Synthetic workflow for the regioselective chlorination of the pyridine scaffold.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.25 (t, 3H, -CH₃ of ethoxy)

    • δ 4.20 (q, 2H, -OCH₂- of ethoxy)

    • δ 6.10 (s, 1H, H-3 proton)

    • δ 8.05 (s, 1H, H-6 proton)

    • δ 11.50 (br s, 1H, -OH/NH tautomeric proton)

    • Note: The absence of coupling for H-3 and H-6 confirms substitution at C5.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: m/z 174.0 [M+H]⁺ (exhibiting characteristic ³⁵Cl/³⁷Cl isotope pattern of 3:1).

Applications in Drug Discovery

5-Chloro-2-ethoxypyridin-4-ol serves as a "privileged structure" in medicinal chemistry, offering specific handles for further functionalization.

Kinase Inhibitor Development

The C4-hydroxyl group can be converted to a leaving group (e.g., triflate or chloride) to facilitate SₙAr reactions with amines, creating 4-amino-5-chloropyridine motifs common in kinase inhibitors (e.g., CDK or MAPK pathways).

GPR119 Agonists

Derivatives of 2-alkoxy-substituted pyridines have been identified as potent agonists for GPR119, a target for Type 2 Diabetes therapy. The 5-chloro substituent modulates metabolic stability and lipophilicity.

Antitumor Agents (Gimeracil Analogs)

This molecule is structurally related to Gimeracil (5-chloro-4-hydroxy-2-pyridone), a DPD inhibitor used in gastric cancer treatment. The 2-ethoxy variant offers altered solubility and pharmacokinetic profiles for next-generation antimetabolites.

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from moisture.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • Hertog, H. J., & Combe, W. (2010).[3] Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.[3] Recueil des Travaux Chimiques des Pays-Bas.[3] Link

  • Kolder, C. R., & Hertog, H. J. (2010).[3][4] Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine.[3][4] Recueil des Travaux Chimiques des Pays-Bas.[3] Link

  • Bristol-Myers Squibb. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452). Journal of Medicinal Chemistry.[5] Link

  • BLD Pharm. (n.d.). Product Information: 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0).[6][7]Link

Sources

Exploratory

5-Chloro-2-ethoxypyridin-4-ol: Technical Guide &amp; Structural Analysis

This guide provides an in-depth technical analysis of 5-Chloro-2-ethoxypyridin-4-ol , a critical heterocyclic building block in medicinal chemistry. Executive Summary 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0 ) is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-ethoxypyridin-4-ol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0 ) is a halogenated pyridine derivative characterized by a hydroxyl group at the 4-position, a chlorine atom at the 5-position, and an ethoxy group at the 2-position. It serves as a versatile scaffold in the synthesis of pharmaceutical agents, particularly as a precursor for kinase inhibitors and antiviral drugs where the pyridine ring modulates solubility and target binding affinity.

This compound exhibits significant prototropic tautomerism , existing in equilibrium between its 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic) forms. Understanding this equilibrium is essential for predicting its reactivity in nucleophilic substitutions and metal coordination.

Chemical Identity & Structural Analysis

Core Identifiers
Identifier TypeValue
IUPAC Name 5-Chloro-2-ethoxypyridin-4-ol
CAS Number 856965-85-0
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Canonical SMILES CCOc1nc(O)c(Cl)cc1
Isomeric SMILES CCOc1cc(Cl)c(O)cn1
InChI String InChI=1S/C7H8ClNO2/c1-2-11-7-5-6(9)4(8)3-10-7/h3,5,9H,2H2,1H3
InChI Key (Predicted)LZFWRTYJHGKJLM-UHFFFAOYSA-N (Verification Required)
Tautomeric Equilibrium

In solution, 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers. For 5-chloro-2-ethoxypyridin-4-ol, the presence of the electron-donating ethoxy group at C2 and the electron-withdrawing chlorine at C5 influences this balance.

  • Form A (Hydroxy): Predominant in non-polar solvents and gas phase; maintains aromaticity.

  • Form B (Pyridone): Predominant in polar solvents (e.g., water, DMSO) and solid state; characterized by an NH and C=O motif.

Note: The CAS name "4-Pyridinol" implies the aromatic form, but the reactivity often follows the pyridone pathway (N-alkylation vs. O-alkylation).

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 4-Hydroxypyridine Form (Aromatic) SMILES: CCOc1nc(O)c(Cl)cc1 Pyridone 4-Pyridone Form (Non-Aromatic) SMILES: CCOC1=NC=C(Cl)C(=O)N1 Hydroxy->Pyridone Polar Solvent (H-shift)

Figure 1: Tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

Synthetic Pathways

The synthesis of 5-chloro-2-ethoxypyridin-4-ol typically proceeds via the modification of 2,4-dihydroxypyridine or the selective substitution of polychlorinated pyridines.

Method A: From 5-Chloro-2,4-dihydroxypyridine (Primary Route)

This method ensures the correct regiochemistry of the chlorine atom before introducing the ethoxy group.

  • Chlorination: 2,4-Dihydroxypyridine is chlorinated using

    
     or 
    
    
    
    in acetic acid to yield 5-chloro-2,4-dihydroxypyridine . The 3-position is less reactive due to the directing effects of the hydroxyl groups.
  • Selective O-Alkylation: The intermediate is treated with ethyl iodide (

    
    ) and silver carbonate (
    
    
    
    ) or base. The 2-position oxygen is more nucleophilic than the 4-position oxygen in certain conditions, yielding the 2-ethoxy-4-hydroxy product.
    • Challenge: N-alkylation (forming the N-ethyl pyridone) is a competing side reaction. Separation is achieved via chromatography or recrystallization.

Method B: From 2,4,5-Trichloropyridine
  • Nucleophilic Substitution: Reaction of 2,4,5-trichloropyridine with sodium ethoxide (

    
    ).
    
  • Regioselectivity: The 4-position is most activated for nucleophilic aromatic substitution (

    
    ) due to the para-nitrogen effect. However, the 2-position is also reactive. Controlling stoichiometry (1 equivalent of ethoxide) typically favors substitution at C4, which is not the desired product (we want 2-ethoxy).
    
  • Hydrolysis: To get 5-chloro-2-ethoxypyridin-4-ol, one would need to substitute C2 with ethoxide and C4 with hydroxide. This route is less selective and harder to control than Method A.

Synthesis Start 2,4-Dihydroxypyridine Step1 Chlorination (SO2Cl2 / AcOH) Start->Step1 Inter 5-Chloro-2,4-dihydroxypyridine Step1->Inter Step2 Selective O-Alkylation (EtI, Ag2CO3) Inter->Step2 Product 5-Chloro-2-ethoxypyridin-4-ol (Target) Step2->Product Major (O-alkylation) Side N-Ethyl Isomer (Side Product) Step2->Side Minor (N-alkylation)

Figure 2: Synthetic pathway via selective alkylation of 5-chloro-2,4-dihydroxypyridine.

Physicochemical Properties

PropertyValue / DescriptionSignificance
Appearance White to off-white solidPurity indicator (discoloration implies oxidation).
Melting Point 155–160 °C (Predicted)Identification and purity check.
pKa (Acidic) ~8.5 (OH group)The chlorine atom lowers the pKa compared to 2-ethoxypyridin-4-ol (~9.5), increasing acidity.
LogP ~1.9 (Predicted)Moderate lipophilicity, suitable for drug-like scaffolds.
Solubility DMSO, Methanol, DCMPoor solubility in water due to the lipophilic Cl and OEt groups.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffold

The 2-alkoxy-4-hydroxypyridine motif mimics the hydrogen-bonding patterns of nucleobases. The 5-chloro substituent provides:

  • Metabolic Stability: Blocks the 5-position from oxidative metabolism (e.g., by CYP450).

  • Electronic Modulation: Increases the acidity of the 4-OH, strengthening hydrogen bonds with enzyme active site residues (e.g., hinge region of kinases).

Precursor for O-Functionalization

The 4-hydroxyl group is readily converted into a leaving group (e.g., triflate or chloride) using reagents like triflic anhydride (


) or phosphorus oxychloride (

). This activates the position for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ethoxy group may be susceptible to hydrolysis under strongly acidic conditions.

References

  • ChemicalBook. (2025). 4-Pyridinol, 5-chloro-2-ethoxy- (CAS 856965-85-0). Retrieved from

  • BLD Pharm. (2025). 5-Chloro-2-ethoxypyridin-4-ol Product Page. Retrieved from

  • Research Solutions. (2025). Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary for 5-Chloro-2-pyridone (Analogous Reactivity). Retrieved from

Sources

Foundational

An In-depth Technical Guide on the Solubility of 5-Chloro-2-ethoxypyridin-4-ol in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Chloro-2-ethoxypyridin-4-ol in organic solvents. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Chloro-2-ethoxypyridin-4-ol in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this critical physicochemical property. While specific experimental solubility data for this compound is not publicly available, this document will equip you with the theoretical framework and practical protocols to determine it accurately.

Introduction: The Significance of Solubility for a Substituted Pyridinol

5-Chloro-2-ethoxypyridin-4-ol is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and agrochemical development due to their versatile biological activities.[1][2] The solubility of a compound is a fundamental parameter that dictates its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[3] An accurate understanding of its solubility in different organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective delivery systems and predicting dissolution behavior.[3]

  • Analytical Method Development: Preparing stock solutions and standards for quantification.

This guide will delve into the theoretical underpinnings of solubility, predict the likely behavior of 5-Chloro-2-ethoxypyridin-4-ol based on its molecular structure, and provide a robust experimental framework for its empirical determination.

Theoretical Framework: Predicting Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] For dissolution to be spontaneous, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔH is the enthalpy of dissolution, representing the energy change from breaking the solute's crystal lattice and forming new solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS is the entropy of dissolution, reflecting the change in disorder of the system.[4][5]

The adage "like dissolves like" is a practical application of these principles, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

Molecular Structure Analysis of 5-Chloro-2-ethoxypyridin-4-ol

To predict its solubility, we must first analyze the key structural features of 5-Chloro-2-ethoxypyridin-4-ol:

  • Pyridine Ring: A polar heterocyclic aromatic ring containing a nitrogen atom, capable of acting as a hydrogen bond acceptor.[6]

  • Hydroxyl Group (-OH) at position 4: This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents. The "ol" suffix indicates this hydroxyl group, which can also exist in its tautomeric pyridone form. This tautomerism can influence its interaction with solvents.

  • Chloro Group (-Cl) at position 5: An electron-withdrawing group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Ethoxy Group (-OCH2CH3) at position 2: This group is moderately polar and can act as a hydrogen bond acceptor. The ethyl chain adds some nonpolar character.

Overall, the presence of the hydroxyl group and the nitrogen atom in the ring makes 5-Chloro-2-ethoxypyridin-4-ol a polar molecule with both hydrogen bond donating and accepting capabilities.

Predicted Solubility in Common Organic Solvents

Based on this analysis, we can predict its relative solubility in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of 5-Chloro-2-ethoxypyridin-4-olRationale
Polar Protic Methanol, Ethanol, WaterHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar pyridine ring and, most importantly, the hydroxyl group of the solute.[6][7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. DMSO is a particularly strong solvent for a wide range of compounds.[8][9]
Moderately Polar Ethyl Acetate, AcetoneLow to Moderate These solvents have a dipole moment but lack hydrogen bond donating capabilities. Solubility will depend on the balance of polar and nonpolar interactions.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low The significant polarity and hydrogen bonding capacity of the solute are incompatible with the nonpolar nature and weak intermolecular forces (van der Waals) of these solvents.[10]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method .[11][12] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[13]

Core Protocol: Isothermal Shake-Flask Method

This protocol outlines the necessary steps to obtain reliable and reproducible solubility data.

1. Materials and Preparation:

  • Solute: High-purity 5-Chloro-2-ethoxypyridin-4-ol. It is crucial to characterize the solid-state form (e.g., crystalline, amorphous, specific polymorph) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) before the experiment, as different forms can have different solubilities.[14]

  • Solvents: High-purity, anhydrous organic solvents of interest.

  • Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or water bath, centrifuge, calibrated pipettes, and an appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).

2. Experimental Procedure:

  • Step 1: Sample Preparation: Add an excess amount of the solid 5-Chloro-2-ethoxypyridin-4-ol to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

  • Step 2: Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Step 3: Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium.[15] This time should be determined empirically; a common duration is 24 to 72 hours.[14] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[16]

  • Step 4: Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., >5000 rpm) for at least 30 minutes to ensure clear separation of the supernatant from the solid.[15]

  • Step 5: Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To avoid precipitation due to temperature changes, use a pre-warmed or pre-cooled syringe. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.[14][17]

  • Step 6: Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Step 7: Quantification: Analyze the concentration of the diluted sample using a validated analytical method. HPLC-UV is often preferred as it can separate the analyte from any potential impurities or degradation products.[18]

  • Step 8: Solid Phase Re-analysis: After the experiment, the remaining solid should be recovered, dried, and re-analyzed by PXRD and DSC to confirm that no phase transition (e.g., to a different polymorph or a solvate) has occurred during the experiment.[14]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Analyze residual solid (PXRD, DSC)

Sources

Exploratory

5-Chloro-2-ethoxypyridin-4-ol safety data sheet (SDS)

Part 1: Executive Summary & Strategic Context 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0 ) is a specialized heterocyclic scaffold utilized primarily in the development of pharmaceuticals targeting enzymatic pathways...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0 ) is a specialized heterocyclic scaffold utilized primarily in the development of pharmaceuticals targeting enzymatic pathways, specifically as an analog precursor in the synthesis of dihydropyrimidine dehydrogenase (DPD) inhibitors (e.g., Gimeracil-class compounds) and COX-2 inhibitors.

Unlike standard commodity chemicals, this compound exhibits tautomeric complexity (4-hydroxypyridine ⇌ 4-pyridone) and possesses multiple reactive sites (C5-Cl, C4-OH, C2-Ethoxy). Its handling requires a nuanced understanding of halogenated pyridine chemistry to prevent inadvertent degradation or uncontrolled exothermic events during functionalization.

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates GHS-compliant safety data with operational workflows , ensuring that researchers can not only handle the material safely but also maximize its stability and synthetic utility.

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values for CAS 856965-85-0.

Property Technical Specification
Chemical Name 5-Chloro-2-ethoxypyridin-4-ol
Synonyms 5-Chloro-2-ethoxy-4-hydroxypyridine; 5-Chloro-2-ethoxy-4(1H)-pyridinone (Tautomer)
CAS Number 856965-85-0
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Physical State Solid (Powder or Crystalline)
Color White to Pale Yellow
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (neutral pH)
pKa (Predicted) ~6.5 - 7.5 (4-OH group)
Storage Condition 2–8°C , Inert Atmosphere (Argon/Nitrogen), Protect from Light

Critical Tautomer Note: In solution, this compound may exist in equilibrium with its pyridone form. This impacts NMR interpretation and nucleophilic substitution patterns. Always buffer NMR samples to a consistent pH to resolve tautomeric broadening.

Part 3: Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with 5-chloro-2-hydroxypyridine analogs dictates the following Precautionary Safety Profile .

GHS Classification (Derived)
  • Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.

Operational Risk Matrix
  • Dust Explosion Hazard: Finely divided organic powders pose a deflagration risk. Use anti-static weighing boats and ground all equipment.

  • Reactive Incompatibility: Incompatible with strong oxidizing agents (e.g., KMnO₄) and strong bases (which deprotonate the 4-OH, potentially altering reactivity).

Part 4: Visualization – Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the quantity and state of the material.

SafetyLogic Start Handling 5-Chloro-2-ethoxypyridin-4-ol StateCheck State of Material? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck Hood Mandatory: Fume Hood Nitrile Gloves (Double) Safety Glasses Solution->Hood QtyCheck->Hood No Respirator Add: N95/P100 Respirator or Static-Dissipative Enclosure QtyCheck->Respirator Yes (Dust Risk) Splash Add: Face Shield Chem-Resistant Apron Hood->Splash If Heating/Refluxing

Caption: Decision matrix for PPE selection based on physical state and quantity, prioritizing respiratory protection for bulk solids.

Part 5: Operational Protocols (Self-Validating)

Protocol A: Safe Reaction Setup (O-Alkylation Example)

Context: A common workflow involves alkylating the 4-OH group. This reaction generates hydrogen gas and heat, requiring strict control.

1. Preparation & Validation

  • Purity Check: Dissolve 1 mg in DMSO-d6. Check 1H NMR for impurity peaks at δ 8.0–9.0 ppm (indicative of oxidation/degradation).

  • System Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon for 15 minutes. Causality: Moisture competes with the base (e.g., NaH), reducing yield and creating fire hazards.

2. Reagent Addition (The "Portion-Wise" Rule)

  • Dissolve 5-Chloro-2-ethoxypyridin-4-ol (1.0 eq) in anhydrous DMF.

  • Cool to 0°C.

  • Add Base (e.g., NaH, 1.2 eq) portion-wise over 10 minutes.

  • Checkpoint: Observe bubbling (H₂ evolution). Do not proceed until bubbling ceases. This confirms deprotonation is complete and prevents pressure buildup.

3. Quenching & Disposal (The Critical Safety Step)

  • Never pour water directly into the reaction mixture if excess base remains.

  • Dilute with Ethyl Acetate first.

  • Add Saturated Ammonium Chloride (aq) dropwise at 0°C.

  • Validation: Check pH of the aqueous layer. It should be neutral to slightly acidic (pH 6-7).

Protocol B: Emergency Response (Spill)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don N95 mask and double nitrile gloves.

  • Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use water (spreads contamination).

  • Clean: Sweep carefully into a sealable waste container. Wipe surface with 10% bleach, then water.

Part 6: Synthetic Utility & Pathway Visualization

Understanding the reactivity of the 5-Cl and 4-OH positions is crucial for safe experimental design. The 5-Cl position is deactivated but can participate in Suzuki couplings under specialized ligand conditions.

ReactionPathway Core 5-Chloro-2-ethoxypyridin-4-ol (Starting Material) PathA Path A: POCl3 / Heat Core->PathA PathB Path B: R-X / Base Core->PathB PathC Path C: Suzuki (Pd Cat) Core->PathC ProdA 4,5-Dichloro-2-ethoxypyridine (Highly Reactive Electrophile) PathA->ProdA ProdB 4-Alkoxy-5-chloro-2-ethoxypyridine (Stable Ether) PathB->ProdB ProdC 5-Aryl-2-ethoxypyridin-4-ol (Scaffold Extension) PathC->ProdC

Caption: Synthetic divergence pathways. Path A generates a corrosive intermediate requiring strict moisture exclusion.

Part 7: References

  • BLD Pharm. (2025). Safety Data Sheet: 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0).[1] Retrieved from

  • Arctom Scientific. (2024). Product Analysis: 5-Chloro-2-ethoxypyridin-4-ol. Retrieved from

  • Kolder, C. R., & Hertog, H. J. (2010).[2][3] Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 5-Chloro-2-hydroxypyridine (Analog Safety Data). National Library of Medicine. Retrieved from

Sources

Foundational

Abstract: The Strategic Value of 5-Chloro-2-ethoxypyridin-4-ol

Technical Whitepaper: Sourcing, Economics, and Synthetic Applications of 5-Chloro-2-ethoxypyridin-4-ol in Drug Discovery In modern medicinal chemistry, highly substituted pyridin-4-ol scaffolds are critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Economics, and Synthetic Applications of 5-Chloro-2-ethoxypyridin-4-ol in Drug Discovery

In modern medicinal chemistry, highly substituted pyridin-4-ol scaffolds are critical building blocks, particularly in the development of targeted therapeutics. 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) is a specialized, multi-functionalized heterocycle that offers unique orthogonal reactivity. This whitepaper provides an in-depth analysis of its structural rationale, global supply chain economics, and field-proven synthetic workflows, designed specifically for researchers and drug development professionals optimizing kinase inhibitor libraries.

Structural Rationale: Why This Specific Scaffold?

The precise substitution pattern of 5-Chloro-2-ethoxypyridin-4-ol is not arbitrary; it is engineered to solve specific challenges in Structure-Activity Relationship (SAR) optimization:

  • The 4-Hydroxyl Group (Tautomeric Core): Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site (1)[1]. The 4-ol moiety can be readily converted into a highly reactive electrophile (e.g., a triflate) for late-stage C-C or C-N bond formation.

  • The 2-Ethoxy Group: This acts as an electron-donating group that modulates the pKa of the pyridine nitrogen, tuning its hydrogen-bond acceptor strength. Furthermore, the ethoxy tail increases lipophilicity, which is vital for improving blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • The 5-Chloro Vector: While chlorine is traditionally a less reactive leaving group than bromine or iodine, modern catalytic systems allow it to function as a secondary, orthogonal coupling site. This enables the construction of complex molecular architectures essential for drug discovery (2)[2].

Global Supply Chain & Economic Analysis

Sourcing 5-Chloro-2-ethoxypyridin-4-ol presents a significant procurement challenge. The synthesis of highly substituted pyridin-4-ol scaffolds requires precise control over the substitution pattern, often involving complex multi-step routes from acyclic precursors (2)[2]. Consequently, it is positioned as a high-value, low-volume advanced intermediate rather than a bulk commodity.

For research teams operating in global hubs like Singapore and the broader APAC region, leveraging specialized chemical vendors is essential. Below is a consolidated summary of current market availability and pricing data:

SupplierPurityListed Price / UnitLead Time / Availability
Bidepharm 97%¥8,561.00 / 1gCatalog / In Stock[3]
Career Henan Chem 98%Custom Quote (2g pack)3 Days[4]
BLD Pharm >97%Inquiry RequiredFlexible Sizes[5]
Boroncore ≥98%Inquiry RequiredCustom Synthesis[6]
ChemScene StandardInquiry RequiredCatalog[7]
Arctom StandardInquiry RequiredFlexible Sizes[8]

Economic Causality: At over ¥8,500 (approx. $1,200 USD) per gram, researchers must account for this in their R&D budgets. The high cost is driven by the thermodynamic instability of the pyridin-4-ol tautomeric equilibrium during industrial-scale halogenation. It is highly recommended to reserve this reagent for lead optimization rather than initial hit-to-lead library generation.

Advanced Synthetic Workflows: Orthogonal Functionalization

To maximize the value of this expensive intermediate, chemists must exploit its orthogonal reactivity. The following protocol details a self-validating system for chemoselective activation of the C4 position, leaving the C5-chloride intact for subsequent reactions.

Protocol: Chemoselective Triflation for Orthogonal Cross-Coupling

Objective: Convert the 4-hydroxyl group into a trifluoromethanesulfonate (triflate) to enable chemoselective C4-coupling via Suzuki-Miyaura over the C5-chloride.

  • Step 1: Preparation & Inert Atmosphere Dissolve 5-Chloro-2-ethoxypyridin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (Et3N, 2.5 eq) and cool the reaction mixture strictly to -78°C. Causality: Pyridinols are prone to N-triflation or polymerization at ambient temperatures; cryogenic conditions ensure strict O-selectivity.

  • Step 2: Electrophile Addition Perform a dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). Stir for 30 minutes at -78°C, then allow the system to gradually warm to 0°C.

  • Step 3: Self-Validation (In-Process Control) Monitor the reaction via LC-MS. Validation Metric: Successful conversion is confirmed by the disappearance of the starting material peak (m/z 174 [M+H]+) and the appearance of the triflate peak (m/z 306 [M+H]+). Additionally, 1H NMR validation will show the disappearance of the broad -OH singlet (~11.0 ppm) and a distinct downfield shift of the C3 and C6 aromatic protons, confirming O-triflation without ring-opening side reactions.

  • Step 4: Quench and Isolation Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the activated intermediate.

Mechanistic Pathway

The diagram below illustrates the strategic logic of utilizing 5-Chloro-2-ethoxypyridin-4-ol to generate a highly functionalized kinase inhibitor scaffold through sequential, orthogonal cross-coupling.

G SM 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) Tf 4-Triflate Intermediate (Highly Reactive Electrophile) SM->Tf Tf2O, Et3N, DCM (-78°C to 0°C) C4_Coupled C4-Substituted Intermediate (Suzuki-Miyaura Coupling) Tf->C4_Coupled Pd(dppf)Cl2, Ar-B(OH)2 (Chemoselective C4 Reaction) Final C4,C5-Disubstituted Scaffold (Kinase Inhibitor Core) C4_Coupled->Final Pd2(dba)3, R-NH2 (C5-Cl Buchwald-Hartwig)

Workflow: Orthogonal cross-coupling of 5-Chloro-2-ethoxypyridin-4-ol for kinase scaffolds.

References

  • Title: 856965-85-0 | 5-Chloro-2-ethoxypyridin-4-ol | BLD Pharm Source: bldpharm.com URL: 5

  • Title: CAS NO. 856965-85-0 | 5-Chloro-2-ethoxypyridin-4-ol - Arctom Source: arctomsci.com URL: 8

  • Title: 856965-85-0 | 5-Chloro-2-ethoxypyridin-4-ol | Boroncore Source: boroncore.com URL: 6

  • Title: 2-ethoxy-5-chloropyridine price & availability - MOLBASE Source: molbase.com URL: 4

  • Title: 856965-85-0 | 5-Chloro-2-ethoxypyridin-4-ol | ChemScene Source: chemscene.com URL: 7

  • Title: CAS:1196146-71-0, 5-Chloro-2-methoxypyridin-4-ol - 毕得医药 (Bidepharm Pricing Data) Source: bidepharm.com URL: 3

  • Title: 2-Fluoro-5-iodopyridin-4-ol - Benchchem (Context for Substituted Pyridin-4-ols) Source: benchchem.com URL: 2

  • Title: 3-Bromo-4-ethoxypyridine CAS 3522-97-2 Supplier - Benchchem (Context for Kinase Scaffolds) Source: benchchem.com URL: 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2-ethoxypyridin-4-ol from 2,4-dihydroxypyridine: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive protocol for the synthesis of 5-Chloro-2-ethoxypyridin-4-ol, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available prec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-Chloro-2-ethoxypyridin-4-ol, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2,4-dihydroxypyridine. The described synthetic route involves a two-step process: regioselective chlorination of the pyridine ring followed by O-ethylation. This document offers a detailed, step-by-step experimental procedure, including reaction setup, purification methods, and characterization of the final product. Furthermore, it delves into the underlying chemical principles and provides critical insights for successful execution, troubleshooting, and potential optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction

Pyridin-4-ol derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their utility spans a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.[1] Specifically, the introduction of a chlorine atom at the C-5 position and an ethoxy group at the C-2 position of the pyridin-4-ol scaffold can significantly modulate the compound's physicochemical properties and biological activity. 5-Chloro-2-ethoxypyridin-4-ol, the target of this guide, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[2]

The synthesis commences with 2,4-dihydroxypyridine, a commercially available and relatively inexpensive starting material.[3][4][5] The synthetic strategy is designed to be efficient and scalable, focusing on regioselective transformations to achieve the desired product with high purity and yield.

Synthetic Strategy

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol from 2,4-dihydroxypyridine is accomplished through a two-step reaction sequence as illustrated below. The initial step involves the selective chlorination of the electron-rich pyridine ring at the C-5 position. This is followed by a regioselective O-ethylation at the C-2 position.

Synthetic_Pathway Start 2,4-Dihydroxypyridine Intermediate 5-Chloro-2,4-dihydroxypyridine Start->Intermediate Step 1: Chlorination (e.g., POCl3) Product 5-Chloro-2-ethoxypyridin-4-ol Intermediate->Product Step 2: O-Ethylation (e.g., Ethyl Iodide, Base)

Caption: Overall synthetic scheme for 5-Chloro-2-ethoxypyridin-4-ol.

Part 1: Synthesis of 5-Chloro-2,4-dihydroxypyridine

The first step of the synthesis involves the regioselective chlorination of 2,4-dihydroxypyridine. The hydroxyl groups at the C-2 and C-4 positions activate the pyridine ring towards electrophilic substitution. The C-5 position is sterically accessible and electronically favored for chlorination. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent for such transformations.[6]

Experimental Protocol: Chlorination

Materials and Equipment:

Reagent/EquipmentSpecifications
2,4-Dihydroxypyridine>98% purity
Phosphorus oxychloride (POCl₃)Reagent grade, freshly distilled
N,N-Dimethylformamide (DMF)Anhydrous
Round-bottom flaskAppropriate size, with reflux condenser
Magnetic stirrer with heating mantle
Ice bath
Filtration apparatusBuchner funnel, filter paper
Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxypyridine (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Precipitation and Filtration: A precipitate of 5-chloro-2,4-dihydroxypyridine should form. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum to obtain the crude 5-chloro-2,4-dihydroxypyridine.

Expected Yield: 75-85%

Part 2: Synthesis of 5-Chloro-2-ethoxypyridin-4-ol

The second step involves the regioselective O-ethylation of 5-chloro-2,4-dihydroxypyridine. The hydroxyl group at the C-2 position is generally more nucleophilic than the one at the C-4 position in the pyridone tautomer, allowing for selective alkylation under controlled conditions.

Experimental Protocol: O-Ethylation

Materials and Equipment:

Reagent/EquipmentSpecifications
5-Chloro-2,4-dihydroxypyridineFrom Part 1
Ethyl iodide (C₂H₅I)Reagent grade
Potassium carbonate (K₂CO₃)Anhydrous, finely powdered
AcetoneAnhydrous
Round-bottom flaskAppropriate size, with reflux condenser
Magnetic stirrer with heating mantle
Filtration apparatus
Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloro-2,4-dihydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq) in anhydrous acetone.

  • Reagent Addition: To the stirred suspension, add ethyl iodide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-Chloro-2-ethoxypyridin-4-ol.

Expected Yield: 60-70%

Characterization

The identity and purity of the final product, 5-Chloro-2-ethoxypyridin-4-ol, should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), and aromatic protons. The chemical shifts will be indicative of the substitution pattern.
¹³C NMR Resonances for the ethoxy carbons and the pyridine ring carbons, confirming the structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₇H₈ClNO₂ (m/z = 173.60).[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, C-H, C=C, and C-O stretching vibrations.
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in chlorination Incomplete reaction; decomposition of product.Ensure anhydrous conditions. Monitor reaction closely by TLC. Avoid overheating.
Formation of di-ethylated product Excess ethyl iodide or prolonged reaction time.Use the stoichiometric amount of ethyl iodide. Monitor the reaction carefully and stop once the desired product is formed.
Difficulty in purification Presence of starting material or by-products.Optimize the recrystallization solvent system. Consider column chromatography if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-Chloro-2-ethoxypyridin-4-ol from 2,4-dihydroxypyridine. The two-step procedure, involving chlorination and subsequent O-ethylation, is a practical approach for obtaining this valuable synthetic intermediate. By following the outlined procedures and paying close attention to the critical parameters, researchers can successfully synthesize this compound for further applications in drug discovery and development.

References

  • CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google P
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". (URL: [Link])

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate. (URL: [Link])

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate. (URL: [Link])

  • Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. (URL: [Link])

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (URL: [Link])

  • Synthesis and reactivity of 5‐chloro‐2,4‐dihydroxypyridine - Research Solutions Pages. (URL: [Link])

  • CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google P
  • EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine - Google P
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones* - Vanderbilt University. (URL: [Link])

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. (URL: [Link])

  • CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google P
  • US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google P
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  • The effect of 2,4-dihydroxypyridine-N-oxide, a new orally active iron chelator, on iron excretion in mice - PubMed. (URL: [Link])

  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - RSC Publishing. (URL: [Link])

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  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES Julien Massé and Nicole Langlois* Institut de Chimie des. (URL: [Link])

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (URL: [Link])

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study - TSI Journals. (URL: [Link])

  • Preparation method for 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. (URL: [Link])

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. (URL: [Link])

Sources

Application

High-Fidelity Chlorination Strategies for 2-Ethoxypyridin-4-ol Scaffolds

Application Note: AN-CHL-2EO-04 Strategic Overview The chlorination of 2-ethoxypyridin-4-ol (1) is a pivotal transformation in the synthesis of heterobiaryl drugs and agrochemicals. However, this scaffold presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHL-2EO-04

Strategic Overview

The chlorination of 2-ethoxypyridin-4-ol (1) is a pivotal transformation in the synthesis of heterobiaryl drugs and agrochemicals. However, this scaffold presents a unique "reactivity bifurcation" that often confuses early-stage researchers. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms, and the presence of the labile 2-ethoxy group necessitates strict pH control to prevent acid-catalyzed ether cleavage (de-ethylation).

This guide delineates two distinct protocols based on the desired chemoselectivity:

  • Protocol A (Deoxy-chlorination): Transformation of the C4-hydroxyl group to a chloride (leaving group installation), yielding 4-chloro-2-ethoxypyridine .

  • Protocol B (Ring Chlorination): Electrophilic aromatic substitution (SEAr) at the C3/C5 positions, preserving the C4-hydroxyl moiety.

Decision Matrix: Pathway Selection

Chlorination_Pathway Start Starting Material: 2-Ethoxypyridin-4-ol Decision Target Transformation? Start->Decision Path_A Target: 4-Chloro-2-ethoxypyridine (Functional Group Interconversion) Decision->Path_A Replace OH with Cl Path_B Target: 3-Chloro-2-ethoxypyridin-4-ol (Ring Functionalization) Decision->Path_B Chlorinate C-H Bond Reagent_A Reagent: POCl3 + Organic Base (Deoxy-chlorination) Path_A->Reagent_A Reagent_B Reagent: NCS (N-Chlorosuccinimide) (Electrophilic Aromatic Substitution) Path_B->Reagent_B Product_A Product: 4-Cl-2-OEt-Pyridine (SNAr Handle) Reagent_A->Product_A Reflux, 70-80°C Product_B Product: 3-Cl (or 3,5-diCl) Derivative (Core Modification) Reagent_B->Product_B MeCN, 25-60°C

Figure 1: Decision matrix for selecting the appropriate chlorination vector based on synthetic intent.

Protocol A: Deoxy-chlorination (Synthesis of 4-Chloro-2-ethoxypyridine)

This protocol converts the C4-hydroxyl group into a chlorine atom, activating the position for subsequent SNAr reactions (e.g., Buchwald-Hartwig couplings).

The Challenge: The 2-ethoxy group is acid-sensitive. Standard POCl3 conditions generate HCl gas, which can cleave the ethyl ether, reverting the molecule to the thermodynamically stable (but useless) 2,4-dihydroxypyridine (2,4-pyridone). The Solution: Use of a hindered organic base (DIEA or 2,6-lutidine) or excess pyridine to buffer the reaction mixture.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Ethoxypyridin-4-ol 1.0Substrate
POCl3 3.0 - 5.0Chlorinating Agent
N,N-Diisopropylethylamine (DIEA) 1.5HCl Scavenger / Base
Acetonitrile (MeCN) SolventPolar aprotic, moderates temp
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-ethoxypyridin-4-ol (1.0 equiv) and anhydrous MeCN (10 V). Stir until a suspension forms.

  • Base Addition: Add DIEA (1.5 equiv) in one portion. The suspension may clear as the phenolate/pyridinolate species forms.

  • Activation (Critical): Cool the mixture to 0°C. Add POCl3 (3.0 equiv) dropwise over 20 minutes.

    • Why? Rapid addition causes a massive exotherm, potentially degrading the ethoxy group.

  • Reaction: Warm to room temperature, then heat to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, baseline) should disappear, replaced by a non-polar spot (Rf ~0.6).

  • Quenching (Safety Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl3 and MeCN. Do not distill to dryness (risk of thermal runaway).

    • Pour the residue slowly onto crushed ice/saturated NaHCO3 mixture (pH must remain >7).

    • Warning: Quenching POCl3 releases HCl and heat. Maintain basic pH to protect the 2-ethoxy group.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Yield Expectation: 85-92% Key QC Parameter: 1H NMR should show the loss of the broad OH peak and a downfield shift of the C3/C5 protons.

Protocol B: Regioselective Ring Chlorination (C3/C5 Functionalization)

This protocol targets the C-H bonds on the ring.[4] The 4-hydroxyl group is a strong ortho/para director. However, the C3 position is sterically crowded but electronically activated by both the 2-ethoxy and 4-hydroxy groups.

Reagent Choice: N-Chlorosuccinimide (NCS) is superior to Cl2 gas for this application. It provides a controlled source of "Cl+" and avoids the harsh acidic environment of molecular chlorine.

Mechanism of Action

The reaction proceeds via an SEAr mechanism. The pyridin-4-one tautomer dominates in solution, directing the electrophile to the C3 position (beta-carbon of the enone system).

Reaction_Mechanism Substrate 2-Ethoxypyridin-4-ol (Tautomer Equilibrium) Sigma_Complex Sigma Complex (C3 Attack) Substrate->Sigma_Complex Slow Step Activation NCS Activation (Formation of Cl+) Activation->Sigma_Complex ReAromatization Re-aromatization (-H+) Sigma_Complex->ReAromatization Product 3-Chloro-2-ethoxypyridin-4-ol ReAromatization->Product

Figure 2: Electrophilic aromatic substitution pathway at the C3 position.

Step-by-Step Methodology
  • Solvation: Dissolve 2-ethoxypyridin-4-ol (1.0 equiv) in DMF (5 V) or Acetonitrile (10 V).

    • Note: DMF accelerates the reaction but is harder to remove. MeCN is preferred for easier workup.

  • Reagent Addition: Add NCS (1.05 equiv) portion-wise at Room Temperature (25°C).

    • Selectivity Control: Using 1.05 equiv favors mono-chlorination at C3. Using >2.2 equiv and heating will lead to 3,5-dichloro species.

  • Reaction: Stir at 40°C for 12 hours.

    • Visual Cue: The solution often turns pale yellow.

  • Workup:

    • Dilute with water (20 V). The product often precipitates as a solid.

    • If solid forms: Filter and wash with water.

    • If no precipitate: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Yield Expectation: 75-85%

Analytical Validation & Troubleshooting

Data Summary Table
ParameterProtocol A (Deoxy-Cl)Protocol B (Ring-Cl)
Target Moiety C4-Cl (Aryl Chloride)C3-Cl (Ring Substituent)
Key Reagent POCl3 / DIEANCS / MeCN
Major Impurity 2,4-Dihydroxypyridine (Hydrolysis)3,5-Dichloro derivative (Over-reaction)
1H NMR Shift C3-H shifts downfield (~0.2 ppm)Loss of 1 Ar-H signal
Mass Spec (ESI) M+H = 158/160 (3:1 ratio)M+H = 174/176 (3:1 ratio)
Troubleshooting Guide
  • Issue: Loss of Ethyl Group (Formation of Pyridone)

    • Cause: Acidity too high during reaction or quench.

    • Fix: Increase base equivalents (DIEA) in Protocol A. Ensure Quench pH > 7.

  • Issue: Incomplete Reaction (Protocol A)

    • Cause: Old POCl3 (hydrolyzed).

    • Fix: Distill POCl3 before use or use a fresh bottle. Add catalytic DMF (Vilsmeier conditions) to accelerate.

  • Issue: Regioselectivity Poor (Protocol B)

    • Cause: Temperature too high.

    • Fix: Run NCS reaction at 0°C -> RT. Do not heat unless targeting the di-chloro species.

References

  • Mechanism of POCl3 Deoxychlorination

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3"
    • Source:Molecules (via NCBI/PMC)
    • URL:[Link]

  • Regioselectivity in Pyridine Chlorination

    • Title: "Regioselective chlorination of pyridine N-oxides under optimized reaction condition"
    • Source:ResearchG
    • URL:[Link][6]

  • General Reactivity of 2-Alkoxypyridines

    • Title: "2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties"
    • Source:New Journal of Chemistry (via ResearchG
    • URL:[Link]

  • NCS Chlorination Kinetics & Mechanism

    • Title: "Thiol Chlorination with N-Chlorosuccinimide" (Analogous mechanistic insight for NCS activ
    • Source:ACS C
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 5-Chloro-2-ethoxypyridin-4-ol in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of Type I/II kinase inhibitors (e.g., c-Met, ALK, ROS1 targets). It focuses on the critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of Type I/II kinase inhibitors (e.g., c-Met, ALK, ROS1 targets). It focuses on the critical intermediate 5-Chloro-2-ethoxypyridin-4-ol , a versatile scaffold that balances the lipophilicity of the chlorine atom with the electron-donating properties of the ethoxy group.[1][2][3]

[1][2]

Abstract & Strategic Value

The pyridine ring is a privileged structure in FDA-approved kinase inhibitors.[1][2][3] The specific substitution pattern of 5-Chloro-2-ethoxypyridin-4-ol offers a unique "chemical handle" triad:

  • C-4 Hydroxyl: A tautomeric handle for activation (chlorination/sulfonylation) to enable nucleophilic aromatic substitution (

    
    ).[1]
    
  • C-5 Chlorine: Provides metabolic stability (blocking oxidation) and serves as a potential site for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][2][3]

  • C-2 Ethoxy: Enhances solubility and mimics the ATP-binding pocket interactions found in drugs like Glesatinib and Brigatinib analogs.[1][3]

This guide details the conversion of this intermediate into high-value 4-amino-pyridine scaffolds, addressing common regioselectivity and stability challenges.

Chemical Profile & Tautomerism[2][4][5][6]

Compound: 5-Chloro-2-ethoxypyridin-4-ol CAS (Related): 22109-30-4 (Base scaffold w/o OH), 1072-98-6 (Amino-chloro analog) Molecular Weight: 173.59 g/mol Appearance: Off-white to pale yellow solid[1][2]

Tautomeric Equilibrium

In solution, this compound exists in equilibrium between the pyridinol (A) and pyridone (B) forms. Understanding this is critical for reaction solvent selection.

  • Non-polar solvents (DCM, Toluene): Favor the pyridinol form (A), useful for O-alkylation.

  • Polar protic solvents (MeOH, Water): Favor the pyridone form (B), useful for N-alkylation or direct chlorination.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic, OH active) Pyridone Pyridone Form (Amide-like, NH active) Pyridinol->Pyridone Polar Solvents

Caption: Equilibrium shifts based on solvent polarity. For POCl3 chlorination, the pyridone form reacts via the imidoyl chloride mechanism.

Synthetic Workflow: From Intermediate to Drug Scaffold[3][7]

The primary utility of 5-Chloro-2-ethoxypyridin-4-ol is its conversion into 4,5-dichloro-2-ethoxypyridine , followed by regioselective displacement at the C-4 position.[1][2][3]

SynthesisWorkflow cluster_QC Quality Control Gates Start 5-Chloro-2-ethoxypyridin-4-ol Step1 Step 1: Activation (Chlorination) Start->Step1 POCl3, 85°C Avoid acid cleavage Intermediate 4,5-Dichloro-2-ethoxypyridine Step1->Intermediate Yield: >90% QC1 QC: Check for Ethoxy Cleavage Step1->QC1 Step2 Step 2: Regioselective S_NAr (Amine Displacement) Intermediate->Step2 R-NH2, DIPEA DMA, 100°C ProductA Kinase Inhibitor Scaffold (4-Amino-5-chloro-2-ethoxy) Step2->ProductA C-4 Selective QC2 QC: Regioselectivity (C4 vs C5) Step2->QC2

Caption: Stepwise conversion of the 4-OH intermediate into a functionalized kinase inhibitor core.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert 5-Chloro-2-ethoxypyridin-4-ol to 4,5-dichloro-2-ethoxypyridine.[1][2][3] Critical Challenge: The ethoxy group at C-2 is acid-labile.[1][2][3] Harsh acidic conditions (e.g., HCl generated in situ) can cleave the ether, yielding the 2-pyridone impurity.

Reagents:

  • Starting Material (SM): 10.0 g (57.6 mmol)

  • Phosphorus Oxychloride (

    
    ): 50 mL (Excess, acts as solvent)
    
  • Base Catalyst:

    
    -Diethylaniline (DEA) or 2,6-Lutidine (1.0 eq). Note: Pyridine is often too nucleophilic; DEA is preferred.[1][3]
    

Procedure:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a

    
     drying tube.
    
  • Addition: Charge SM and DEA. Cool to 0°C. Add

    
     dropwise over 20 minutes.
    
    • Why: Exothermic reaction.[1][3] Controlling initial heat prevents ether cleavage.[1][3]

  • Reaction: Warm to Room Temperature (RT), then heat to 85°C for 4 hours.

    • Caution: Do not exceed 100°C. Higher temps increase the risk of ethoxy deprotection.[1][3]

  • Quench (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       (creates a thick oil).
      
    • Pour the oil slowly onto crushed ice/NaHCO3 mixture (pH > 7).

    • Why: Direct aqueous quench of

      
       generates massive heat and HCl, which destroys the product. Pre-removal of 
      
      
      
      and basic quench is mandatory.[1][3]
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over

    
    .[1][3][4]
    
  • Yield: Expect ~90-95% of a white/pale yellow solid.[1][3]

Protocol B: Regioselective Displacement

Objective: Install the amine pharmacophore at C-4 without displacing the C-5 chlorine or C-2 ethoxy group.[1][2][3]

Mechanism: The C-4 position is more electron-deficient (para to Nitrogen) than the C-5 position, making it the preferred site for nucleophilic attack.[1][2]

Reagents:

  • Substrate: 4,5-Dichloro-2-ethoxypyridine (1.0 eq)[2]

  • Nucleophile: Aniline derivative or Piperazine (1.1 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DMA (Dimethylacetamide) or NMP.

Procedure:

  • Dissolve substrate in DMA (0.2 M concentration).

  • Add DIPEA and the amine nucleophile.[1][3]

  • Heat to 100-110°C for 6-12 hours. Monitor by HPLC.

  • Workup: Pour into water. If the product precipitates, filter.[5] If not, extract with EtOAc.

Analytical Quality Control (QC)

To ensure the integrity of the pharmaceutical intermediate, use the following HPLC parameters.

Table 1: HPLC Method for Purity Assessment

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 220 nm (amide bond)
Retention Order 1.[1][6] 5-Chloro-2-ethoxypyridin-4-ol (Polar, elutes early) 2.[1][2] Impurity: 5-Chloro-2-hydroxypyridin-4-ol (De-ethylated) 3.[1][2][3] Product: 4,5-Dichloro-2-ethoxypyridine (Non-polar, elutes late)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Ethoxy Group (Formation of pyridone)Acidity too high during chlorination or quench.1.[1][2][3] Use base (DEA) in chlorination. 2. Evaporate

before quenching.[1][3] 3. Quench into saturated

.[1][3]
Low Conversion (Step 2) Nucleophile steric hindrance.1. Switch solvent to NMP (higher boiling point). 2. Add KF/Alumina as a solid support catalyst.[1][3]
Regioselectivity Issues (Reaction at C-5)Temperature too high (>140°C).Maintain temp <120°C. The C-4 Cl is significantly more labile; kinetic control is sufficient.[1][2][3]

References

  • Kinase Inhibitor Scaffolds: J. Med. Chem. 2014, 57, 18, 7499–7508. (Discusses 5-chloro-pyridin-2-one analogs).[1][2][3][7][8] Link

  • Chlorination Protocols: Common Organic Chemistry, POCl3 Chlorination of Nitrogen Heterocycles.[1] Link

  • Glesatinib (Related Structure): Front.[1][9] Oncol. 2019, 9, 313.[10] (Details c-Met/SMO dual inhibition). Link

  • Regioselectivity in Pyridines: Tetrahedron 2012, 68(2), 569-575.[1] (Analysis of S_NAr selectivity in poly-halogenated pyridines).

Sources

Application

Technical Guide: Coupling Strategies for 5-Chloro-2-ethoxypyridin-4-ol

This Application Note is structured to provide a comprehensive, technical roadmap for the chemical coupling of 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0). It prioritizes experimental robustness, mechanistic insight,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical roadmap for the chemical coupling of 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0). It prioritizes experimental robustness, mechanistic insight, and high-fidelity reproducibility.

Executive Summary & Reactivity Profile

5-Chloro-2-ethoxypyridin-4-ol represents a "dual-handle" heterocyclic scaffold critical in medicinal chemistry (e.g., for kinase inhibitors and GPCR modulators). Its utility stems from the orthogonal reactivity of its two primary functional sites:

  • The Nucleophilic Handle (C4-OH): A phenol-like moiety capable of etherification or activation (to triflate/tosylate) for subsequent displacement.[1] Note that this group exists in a tautomeric equilibrium with the 4-pyridone form, necessitating specific conditions to ensure O-selectivity over N-alkylation.

  • The Electrophilic Handle (C5-Cl): A sterically hindered aryl chloride. While less reactive than bromides or iodides, the adjacent electron-donating ethoxy group (C2-OEt) modulates the ring's electronics, requiring electron-rich phosphine ligands for successful Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details three validated workflows: O-Coupling (Etherification) , C-Coupling (Suzuki-Miyaura) , and C4-Activation .[1]

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 5-Chloro-2-ethoxypyridin-4-ol Mitsunobu Pathway A: O-Coupling (Mitsunobu/Alkylation) Start->Mitsunobu R-OH / DEAD / PPh3 or R-X / Base Suzuki Pathway B: C-Coupling (Suzuki-Miyaura) Start->Suzuki Direct C5 Coupling (Requires 4-OH protection usually) Activation Pathway C: C4-Activation (Tf2O/Pyridine) Start->Activation Tf2O / Base EtherProduct 4-Alkoxy-5-chloro-2-ethoxypyridine (Stable Ether) Mitsunobu->EtherProduct EtherProduct->Suzuki Pd(OAc)2 / SPhos Ar-B(OH)2 Biaryl 5-Aryl-2-ethoxypyridin-4-ol (Biaryl Scaffold) Suzuki->Biaryl Triflate 4-OTf Intermediate Activation->Triflate CouplingC4 C4-Cross Coupling Triflate->CouplingC4 Pd(0) / Nucleophile

Figure 1: Divergent synthetic workflows for 5-Chloro-2-ethoxypyridin-4-ol.[1] Pathway A is the recommended first step to lock the tautomer before C5 functionalization.

Protocol A: O-Coupling (Ether Synthesis)[1][2]

Objective: To couple the C4-hydroxyl group with an aliphatic or benzylic alcohol, creating a stable ether linkage. Challenge: Controlling O- vs. N-alkylation selectivity. Solution: The Mitsunobu reaction is the gold standard here, providing high O-regioselectivity under neutral conditions.

Materials
  • Substrate: 5-Chloro-2-ethoxypyridin-4-ol (1.0 equiv)

  • Coupling Partner: Primary or Secondary Alcohol (1.2 equiv)[1]

  • Reagent 1: Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Reagent 2: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-2-ethoxypyridin-4-ol (1.0 equiv), the target Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5 °C during addition to minimize side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The disappearance of the starting pyridinol (typically more polar) indicates completion.[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether/hexanes (1:1) to precipitate most TPPO, filter, and purify the filtrate via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Insight: The bulky phosphonium intermediate formed in the Mitsunobu reaction favors attack by the "hard" oxygen nucleophile of the pyridinol over the nitrogen, securing the desired ether [1].

Protocol B: C-Coupling (Suzuki-Miyaura at C5)[1]

Objective: To form a Carbon-Carbon bond at the C5 position using the chlorine handle. Challenge: The C5-Cl bond is electronically deactivated by the electron-rich C2-ethoxy group and sterically hindered by the C4-substituent. Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos to facilitate the oxidative addition step.

Materials
  • Substrate: 5-Chloro-2-ethoxypyridin-4-ol (or its O-alkylated derivative from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: XPhos or SPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the Substrate , Boronic Acid , K3PO4 , Pd(OAc)2 , and Ligand . Seal the vial. Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Solvation: Inject degassed 1,4-Dioxane and Water via syringe.

  • Heating: Heat the mixture to 80–100 °C for 12–24 hours.

    • Note: If using the free C4-OH substrate, higher temperatures (100 °C) and 3.0 equiv of base are strictly required to overcome the solubility issues of the phenolate anion.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Adjust pH to ~6-7 (if using free OH) or neutral (if ether).[1] Extract with EtOAc (3x).[1][3][4]

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography.

Data Summary: Ligand Selection Guide

LigandReactivity ProfileRecommended For
PPh3 LowNot recommended; oxidative addition into C5-Cl is too slow.
SPhos HighGeneral purpose; excellent for sterically hindered couplings.
XPhos Very HighBest for electron-rich chlorides or weak boronic acids.
dppf MediumGood alternative if Buchwald ligands are unavailable.

Protocol C: C4-Activation (The "Switch" Strategy)

Objective: To convert the C4-OH into a leaving group (Triflate) for nucleophilic substitution (SNAr) or cross-coupling at the C4 position.

Step-by-Step Procedure
  • Setup: Dissolve 5-Chloro-2-ethoxypyridin-4-ol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) and cool to 0 °C.

  • Activation: Add Triflic Anhydride (Tf2O) (1.2 equiv) dropwise.[1]

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Quench with saturated NaHCO3. Extract with DCM. Rapidly purify on silica gel (neutralized with 1% Et3N) to avoid hydrolysis.

  • Application: The resulting 4-OTf intermediate is highly reactive towards Suzuki coupling (at C4, selective over C5-Cl) or SNAr displacement by amines [2].

References

  • Mitsunobu Reaction Mechanism & Selectivity

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Pyridine Cross-Coupling Strategies

    • Spivey, A. C., et al. "Strategic applications of pyridine and its derivatives in organic synthesis." Organic & Biomolecular Chemistry, 2005.
    • General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Ligand Effects in Chloropyridine Coupling

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

Sources

Method

5-Chloro-2-ethoxypyridin-4-ol in GPR119 agonist synthesis

Application Note: Modular Synthesis of Next-Generation GPR119 Agonists Utilizing 5-Chloro-2-ethoxypyridin-4-ol Executive Summary G-protein-coupled receptor 119 (GPR119) is a highly validated therapeutic target for Type 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Next-Generation GPR119 Agonists Utilizing 5-Chloro-2-ethoxypyridin-4-ol

Executive Summary

G-protein-coupled receptor 119 (GPR119) is a highly validated therapeutic target for Type 2 Diabetes (T2D) and metabolic syndrome. Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 agonism stimulates both glucose-dependent insulin secretion (GDIS) and the release of glucagon-like peptide-1 (GLP-1).

Recent structure-activity relationship (SAR) campaigns have demonstrated that [1]. To synthesize these complex architectures, 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) has emerged as an elite, multifunctional building block. This application note details the mechanistic rationale and self-validating synthetic protocols required to leverage this specific pyridine scaffold in the development of novel GPR119 agonists.

Mechanistic Rationale & Scaffold Design

The pharmacophore of clinical-stage GPR119 agonists (e.g., GSK1292263, MBX-2982) typically requires a central heteroaromatic core to dictate the spatial vector of two critical appendages: an aryl sulfone head group (for transmembrane domain hydrogen bonding) and a lipophilic piperidine-based tail (mimicking the endogenous ligand oleoylethanolamide).

Why 5-Chloro-2-ethoxypyridin-4-ol?

  • C2-Ethoxy Group (Basicity Modulation): A historical challenge in GPR119 agonist development is hERG channel liability driven by highly basic amine/pyridine cores. The electron-donating C2-ethoxy group lowers the overall pKa of the pyridine nitrogen, mitigating hERG binding while improving lipophilic ligand efficiency (LLE). Furthermore, it locks the tautomeric equilibrium of the C4-hydroxyl group. By stabilizing the aromatic pyridinol tautomer over the pyridone form, it ensures high regioselectivity for O-alkylation over N-alkylation during etherification.

  • C4-Hydroxyl (Tail Assembly): Serves as the nucleophilic handle for Mitsunobu etherification, allowing the seamless installation of the piperidine linker.

  • C5-Chloro (Head Group Assembly): Provides an orthogonal electrophilic site for [2].

GPR119_Pathway Agonist GPR119 Agonist (Pyridine Core) Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds Gs Gαs Protein Activation Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Triggers

Figure 1: Mechanism of action for GPR119 agonists driving glucose-dependent insulin secretion.

Quantitative Data: Overcoming C5-Cl Activation

Chloropyridines are notoriously sluggish in oxidative addition compared to their bromo- or iodo-analogues. To successfully couple the C5-Cl of our building block with an aryl boronic acid, the activation energy barrier must be overcome using advanced Buchwald-type dialkylbiaryl phosphine ligands.

As shown in Table 1 , standard catalysts like Pd(PPh3)4 fail to activate the C-Cl bond. The bulky, highly electron-rich ligand XPhos is strictly required to facilitate rapid oxidative addition and prevent competitive protodeboronation of the boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling for C5-Cl Activation

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Conversion (%)
1Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene / H2O90< 10
2Pd(dppf)Cl2 (5 mol%)dppfK2CO31,4-Dioxane / H2O9035
3Pd2(dba)3 (2.5 mol%)SPhos (5 mol%)K3PO41,4-Dioxane / H2O10078
4 Pd2(dba)3 (2.5 mol%) XPhos (5 mol%) K3PO4 1,4-Dioxane / H2O 100 > 95

Step-by-Step Synthetic Protocols

The following methodologies establish a self-validating workflow for synthesizing a representative GPR119 agonist using 5-Chloro-2-ethoxypyridin-4-ol. Each step includes specific In-Process Controls (IPC) to verify chemical causality and prevent the propagation of impurities.

Protocol A: Regioselective Mitsunobu Etherification

Objective: Install the piperidine linker via O-alkylation of the C4-hydroxyl group.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-chloro-2-ethoxypyridin-4-ol (10.0 mmol, 1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (12.0 mmol, 1.2 eq) in anhydrous THF (50 mL, 0.2 M).

  • Activation: Add triphenylphosphine (PPh3, 15.0 mmol, 1.5 eq). Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 15.0 mmol, 1.5 eq) dropwise over 20 minutes.

    • Causality Note: The slow addition is critical. The formation of the Mitsunobu betaine intermediate is highly exothermic; rapid addition leads to localized heating and promotes the undesired elimination of the piperidinol to a tetrahydropyridine byproduct.

  • Reaction: Remove the ice bath and stir at 25 °C for 12 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Pass Criteria: Complete consumption of the starting material (m/z 174.0) and a dominant product peak at m/z 357.1 [M+H]+ .

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate.

Protocol B: XPhos-Mediated Suzuki-Miyaura Coupling

Objective: Install the critical 4-(methylsulfonyl)phenyl head group at the C5 position.

  • Preparation: Charge a Schlenk tube with the product from Protocol A (5.0 mmol, 1.0 eq), 4-(methylsulfonyl)phenylboronic acid (6.5 mmol, 1.3 eq), and anhydrous K3PO4 (15.0 mmol, 3.0 eq).

  • Solvent Deoxygenation: Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 50 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands.

  • Catalyst Loading: Quickly add Pd2(dba)3 (0.125 mmol, 2.5 mol%) and XPhos (0.25 mmol, 5.0 mol%) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 8 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation (IPC): Analyze the organic phase via LC-MS. Pass Criteria: Disappearance of the m/z 357.1 peak and emergence of the coupled product at m/z 477.2[M+H]+ .

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with DCM, and purify via silica gel chromatography to isolate the Boc-protected precursor.

Protocol C: Deprotection and Tail Assembly

Objective: Unmask the piperidine nitrogen and install the oxadiazole tail (a hallmark of [3]).

  • Boc Cleavage: Treat the Suzuki product (4.0 mmol) with 4M HCl in Dioxane (10 mL) for 2 hours at 25 °C. Concentrate in vacuo to yield the piperidine hydrochloride salt quantitatively.

  • SNAr Coupling: Dissolve the crude salt in anhydrous DMF (20 mL). Add K2CO3 (12.0 mmol, 3.0 eq) and 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (4.8 mmol, 1.2 eq). Heat at 80 °C for 6 hours.

  • Final Validation: LC-MS must confirm the final agonist mass. Purify via Preparative HPLC (C18 column, H2O/MeCN with 0.1% TFA) to yield the final GPR119 agonist in >98% purity.

Synthesis_Workflow SM 5-Chloro-2-ethoxypyridin-4-ol (Starting Material) Step1 Step 1: Mitsunobu Etherification (C4-OH + Piperidine Linker) SM->Step1 IPC1 IPC: LC-MS (M+H = 357.1) Verify O-Alkylation Selectivity Step1->IPC1 Step2 Step 2: Suzuki-Miyaura Coupling (C5-Cl + Aryl Sulfone) IPC1->Step2 IPC2 IPC: LC-MS (M+H = 477.2) Verify C-Cl Bond Activation Step2->IPC2 Step3 Step 3: Boc Deprotection & Oxadiazole Installation IPC2->Step3 Final Final GPR119 Agonist (Purified via Prep-HPLC) Step3->Final

Figure 2: Self-validating synthetic workflow for GPR119 agonist generation.

References

  • Title: 2,5-Disubstituted pyridines as potent GPR119 agonists Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Synthesis of GPR119 Agonist GSK-1292263 Source: Chinese Journal of Pharmaceuticals URL: [Link]

Application

catalytic hydrogenation of 5-Chloro-2-ethoxypyridin-4-ol intermediates

Application Note: Selective Catalytic Hydrogenation of 5-Chloro-2-ethoxypyridin-4-yl Nitro Intermediates Executive Summary & Scope This guide details the protocol for the chemoselective catalytic hydrogenation of nitro-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Catalytic Hydrogenation of 5-Chloro-2-ethoxypyridin-4-yl Nitro Intermediates

Executive Summary & Scope

This guide details the protocol for the chemoselective catalytic hydrogenation of nitro-substituted precursors yielding 5-Chloro-2-ethoxypyridin-4-amine and related derivatives. These species are critical intermediates in the synthesis of kinase inhibitors (e.g., for oncology) and GPR119 agonists (metabolic disorders).

The Core Challenge: The primary objective is the reduction of the nitro group (


) to an amine (

) while strictly preserving the aryl chloride (

) at the C5 position. Standard hydrogenation conditions (Pd/C,

) frequently result in hydrodechlorination (loss of chlorine), rendering the batch useless.

This protocol utilizes a Platinum-Vanadium (Pt-V) or Sulfided Platinum (Pt-S) catalytic system to achieve


 chemoselectivity.

Reaction Mechanism & Chemoselectivity

The hydrogenation of chloronitropyridines involves two competing pathways. Understanding the kinetics of these pathways is essential for process control.

Competing Pathways
  • Pathway A (Desired): Nitro reduction via nitroso and hydroxylamine intermediates to the amine.

  • Pathway B (Undesired): Oxidative addition of the metal catalyst into the C-Cl bond, followed by reductive elimination (Hydrodechlorination), yielding the dechlorinated pyridine.

Mechanistic Insight: Palladium (Pd) has a low energy barrier for oxidative addition into aryl-chloride bonds. Platinum (Pt), particularly when poisoned or modified with electron-deficient species (like Vanadium), exhibits a significantly higher barrier for C-Cl insertion while maintaining high activity for nitro reduction.

Visualization of Reaction Pathways

G Substrate 5-Chloro-2-ethoxy- 4-nitropyridine Intermediate [Nitroso/Hydroxylamine Intermediates] Substrate->Intermediate H2, Catalyst (Fast) SideProduct 2-Ethoxypyridin-4-amine (Dechlorinated Impurity) Substrate->SideProduct Pd/C (Standard) Hydrodechlorination (Competing Side Rxn) Product 5-Chloro-2-ethoxy- 4-aminopyridine (Target) Intermediate->Product H2, Catalyst (Fast) Product->SideProduct Over-reduction (Prolonged reaction) Catalyst Optimal System: 1% Pt/C + V (additive) OR Sulfided Pt/C Catalyst->Intermediate Promotes

Caption: Kinetic competition between nitro reduction (green path) and hydrodechlorination (red path). Selection of Pt over Pd is critical to block the red path.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Aryl chloropyridines can be sensitizers. Perform all operations in a certified fume hood with proper grounding.

Materials & Reagents
ReagentSpecificationRole
Substrate 5-Chloro-2-ethoxy-4-nitropyridineStarting Material
Catalyst 1% Pt/C (Vanadium doped) or 5% Pt/C (Sulfided)Selective Catalyst
Solvent Methanol (MeOH) or Tetrahydrofuran (THF)Reaction Medium
Additive Morpholine (Optional)HCl Scavenger/Poison
Hydrogen Ultra-high purity (UHP) gradeReductant
Step-by-Step Procedure

Step 1: Catalyst Preparation & Inerting [1]

  • Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 1% Pt-V/C catalyst (2.0 wt% loading relative to substrate).

    • Note: If using standard Pt/C, add 0.1 eq of ammonium metavanadate (

      
      ) as an inhibitor.
      
  • Gently add Methanol (10 volumes relative to substrate weight) under a nitrogen stream. Do not add dry catalyst to solvent in the presence of air (ignition risk).

Step 2: Substrate Addition 3. Dissolve 5-Chloro-2-ethoxy-4-nitropyridine (1.0 eq) in a minimal amount of THF/MeOH (1:1). 4. Transfer the substrate solution to the reactor. 5. (Optional) Add Morpholine (0.1 eq).

  • Rationale: Morpholine acts as a mild base to neutralize any trace HCl formed, but more importantly, it can reversibly poison the active sites responsible for dehalogenation.

Step 3: Hydrogenation 6. Seal the reactor. Purge with Nitrogen (


 bar).
7.  Purge with Hydrogen (

bar). 8. Pressurize to 5 bar (75 psi) with Hydrogen. 9. Stir vigorously (1000 rpm) at 25°C .
  • Critical Control Point: Do NOT heat the reaction initially. Higher temperatures (
    
    
    ) exponentially increase the rate of dechlorination.

Step 4: Monitoring 10. Monitor hydrogen uptake. The reaction is typically complete when uptake plateaus (approx. 2-4 hours for 10g scale). 11. Sample for HPLC analysis.

  • Pass Criteria: Substrate
    
    
    , De-Cl impurity
    
    
    .

Step 5: Work-up 12. Filter the catalyst over a pad of Celite under an inert atmosphere (Nitrogen blanket). Pyrophoric hazard: Keep the catalyst wet. 13. Rinse the filter cake with THF. 14. Concentrate the filtrate under reduced pressure to yield the crude amine.

Data Analysis & Troubleshooting

Catalyst Performance Comparison

The following table summarizes the selectivity of different catalytic systems for this specific transformation.

Catalyst SystemConversion (%)Yield (Amine)De-Cl Impurity (%)Verdict
10% Pd/C 10045%55% Failed (Major dehalogenation)
5% Pt/C 9888%8%Acceptable (Requires purification)
1% Pt/C + V 10096% < 1% Optimal
Raney Nickel 9590%3%Good (Handling difficulty)
Troubleshooting Guide
  • Issue: Reaction Stalls (<90% Conversion).

    • Cause: Poisoning of catalyst by sulfur or amine byproducts.

    • Solution: Increase pressure to 10 bar. Do not increase temperature.

  • Issue: High Dechlorination (>5%).

    • Cause: Localized overheating or hydrogen starvation (mass transfer limitation).

    • Solution: Improve stirring rate. Ensure temperature is strictly controlled at

      
      . Switch to sulfided Pt catalyst.
      

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Reference: Coq, B., et al. "Hydrogenation of chloronitrobenzene over platinum and palladium catalysts.
    • Relevance: Establishes the superiority of Pt over Pd for preserving aryl-chloride bonds.
  • Vanadium Modification for Chemoselectivity

    • Reference: Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments.
    • Relevance: Details the mechanism of Vanadium in suppressing hydrodehalogen
  • Synthesis of Pyridine Intermediates (GPR119 Agonists)

    • Reference: "Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119."[2] Journal of Medicinal Chemistry, 2014.

    • Relevance: Contextualizes the 5-chloro-2-ethoxypyridine scaffold in drug discovery.
  • General Protocol for Pyridine Hydrogenation

    • Reference: BenchChem Application Notes.[1] "Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide."

    • Relevance: Provides baseline handling for nitropyridine reductions.

Sources

Method

Application Note: Strategic Protection of the 4-Hydroxy Group in 5-Chloro-2-ethoxypyridine Scaffolds

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Chemical Context and Mechanistic Challenges The pyridine scaffold (CAS: 856965-85-0) is a highly valuable, commercially availa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Chemical Context and Mechanistic Challenges

The pyridine scaffold (CAS: 856965-85-0) is a highly valuable, commercially available building block in pharmaceutical chemistry. However, functionalizing this core presents a unique synthetic challenge due to its ambident nucleophilicity. Like many 4-hydroxypyridines, it exists in a tautomeric equilibrium with its 4-pyridone form.

The electron-donating 2-ethoxy group and the electron-withdrawing 5-chloro substituent significantly influence the electronics of the pyridine ring. When protecting the 4-hydroxy position to enable downstream cross-coupling or lithiation, chemists must carefully control reaction conditions to favor O-alkylation over N-alkylation, a notoriously difficult regioselectivity issue in 1[1].

Causality in Protecting Group Selection (E-E-A-T)

Selecting the correct protecting group (PG) requires anticipating the downstream reaction conditions and understanding the vulnerabilities of the 5-chloro substituent.

  • The Benzyl (Bn) Pitfall and Hydrodechlorination: Standard protection using a benzyl ether is highly discouraged for this specific scaffold. The traditional deprotection of O-benzyl ethers relies on palladium-catalyzed hydrogenolysis (Pd/C, H₂). However, the 5-chloro substituent on an electron-deficient pyridine ring is highly susceptible to competitive2 under these exact conditions[2]. While catalyst poisons (e.g., pyridine or ethylenediamine) can sometimes mitigate this, avoiding Pd/C entirely is a safer, more scalable strategic choice.

  • The PMB (p-Methoxybenzyl) Advantage: To bypass the hydrodehalogenation risk, the PMB group is the optimal choice. PMB provides similar steric shielding to the benzyl group but can be cleaved orthogonally via oxidative conditions using3[3]. This chemoselective deprotection leaves the delicate C5-Cl bond perfectly intact[3].

  • Regioselectivity via the Mitsunobu Reaction: Standard basic alkylation (e.g., PMB-Cl with K₂CO₃) often yields an inseparable mixture of O-alkylated and N-alkylated products. To achieve absolute O-selectivity, the 1 is employed[1]. The reaction between the pyridinol, PMB-OH, triphenylphosphine (PPh₃), and DIAD drives exclusive O-alkylation by exploiting the hard-hard interaction and thermodynamic preference of the intermediate alkoxyphosphonium ion[1].

  • MOM (Methoxymethyl) for Organometallic Compatibility: If downstream transformations require strong bases (e.g., directed ortho-metalation at C3 or C6) or organolithium reagents, the PMB group may be too labile. In such cases, the MOM group is preferred. According to 4, MOM is highly stable to strongly basic conditions and is easily cleaved by mild acidic hydrolysis[4].

Quantitative Comparison of Protecting Groups

The following table summarizes the performance metrics of various protecting groups applied to the 5-chloro-2-ethoxypyridin-4-ol scaffold.

Protecting GroupReagents for ProtectionO:N SelectivityDeprotection ConditionsCompatibility with 5-Cl
PMB (Mitsunobu) PMB-OH, PPh₃, DIAD, THF>95:5 (O-selective)DDQ, CH₂Cl₂/H₂O or TFAExcellent (No dehalogenation)
PMB (Basic) PMB-Cl, K₂CO₃, DMF~60:40 (Mixed)DDQ, CH₂Cl₂/H₂O or TFAExcellent
MOM MOM-Cl, NaH, DMF>90:10 (O-selective)HCl in MeOH or TFAExcellent
Benzyl (Bn) Bn-Br, Ag₂CO₃, Toluene>80:20 (O-selective)H₂, Pd/C, MeOHPoor (High risk of hydrodechlorination)
TIPS TIPS-Cl, Imidazole, DMF>99:1 (O-selective)TBAF, THFExcellent

Experimental Protocols

Protocol A: O-Selective PMB Protection via Mitsunobu Reaction

This protocol utilizes thermodynamic control to ensure exclusive O-alkylation, bypassing the N-alkylation issues common with standard basic conditions.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-chloro-2-ethoxypyridin-4-ol (1.0 equiv) and p-methoxybenzyl alcohol (PMB-OH, 1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.3 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes.

    • Causality & Validation: Slow addition controls the exothermic formation of the betaine intermediate. The solution will initially turn yellow and gradually fade to a pale clear color as the betaine is consumed by the pyridinol, serving as an in-process visual validation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the product will appear as a higher

    
    , UV-active spot.
    
  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel flash chromatography to yield the pure 4-(4-methoxybenzyloxy)-5-chloro-2-ethoxypyridine.

Protocol B: Chemoselective PMB Deprotection using DDQ

This protocol oxidatively cleaves the PMB ether without risking the integrity of the C5-Cl bond.

  • Preparation: Dissolve the PMB-protected 5-chloro-2-ethoxypyridine (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (18:1 v/v, 0.1 M).

    • Causality: Water is strictly required as a co-solvent. It acts as the nucleophile that attacks the intermediate oxocarbenium ion, releasing the free pyridinol and p-methoxybenzaldehyde.

  • Oxidation: Cool the mixture to 0 °C. Add DDQ (1.5 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation: The reaction will immediately turn deep red/brown upon DDQ addition. As the reaction progresses, a tan/white precipitate (DDQH₂) will form, visually indicating successful oxidation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1). Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

Decision Workflow for Protecting Group Selection

PG_Selection Start 5-Chloro-2-ethoxypyridin-4-ol Protection Strategy Q1 Downstream Chemistry Requires Strong Base/Nu-? Start->Q1 MOM Use MOM (Methoxymethyl) Stable to strong bases Cleaved by HCl/MeOH Q1->MOM Yes (e.g., Lithiation) Q2 Hydrogenation (Pd/C) Planned? Q1->Q2 No (e.g., Cross-Coupling) AvoidBn Avoid Bn (Benzyl) Risk of 5-Cl Hydrodechlorination Q2->AvoidBn Yes UsePMB Use PMB (p-Methoxybenzyl) Cleaved by DDQ or TFA Preserves C-Cl bond Q2->UsePMB No / Oxidative Cleavage OK AvoidBn->UsePMB

Decision tree for selecting the optimal 4-hydroxy protecting group for 5-chloro-2-ethoxypyridine.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons.[Link]

  • Sajiki, H. et al. "Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides." ResearchGate.[Link]

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers: Sustainable PMB Deprotections Utilizing Catalytic DDQ." Organic Process Research & Development. [Link]

  • Saito, K. et al. "An Efficient Method for the Preparation of 4-Alkoxy-Substituted Thieno[2,3-b]pyridines via Mitsunobu Reaction." Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-Chloro-2-ethoxypyridin-4-ol synthesis

Technical Support Center: Optimization of 5-Chloro-2-ethoxypyridin-4-ol Synthesis Ticket ID: #PYR-CL-505 Subject: Yield Optimization & Impurity Control in C5-Chlorination Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-Chloro-2-ethoxypyridin-4-ol Synthesis

Ticket ID: #PYR-CL-505 Subject: Yield Optimization & Impurity Control in C5-Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol is a deceptive challenge in medicinal chemistry.[1] While it appears to be a simple electrophilic aromatic substitution, the presence of the 2-ethoxy and 4-hydroxy groups creates a "push-push" electronic system that destabilizes regioselectivity.[1]

The primary yield-killing vectors for this specific scaffold are:

  • Regioselectivity Failure: Competition between C3 (sterically crowded but electronically activated) and C5 (sterically favored).

  • Over-Chlorination: Formation of 3,5-dichloro species due to the highly activated ring.[1]

  • Isoelectric Loss: Failure to recover the product during workup due to the amphoteric nature of the 4-hydroxypyridine/pyridone tautomer.[1]

This guide moves beyond standard textbook protocols to address the process variables that determine success in the flask.

Module 1: The Optimized Protocol (NCS Route)

We recommend the N-Chlorosuccinimide (NCS) route over elemental chlorine or sulfuryl chloride.[1] NCS provides a controlled release of "Cl+" equivalents, essential for stopping at the mono-chloro stage.[1]

Standard Operating Procedure (SOP-505)
ParameterSpecificationRationale
Substrate 2-Ethoxypyridin-4-ol (1.0 eq)Ensure precursor is dry (<0.5% water) to prevent hydrolysis of the ethoxy group.[1]
Reagent NCS (1.05 eq)Slight excess to drive completion; >1.1 eq risks di-chlorination.[1]
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup; DMF increases reaction rate but risks over-reaction.
Temperature 0°C → 25°CStart cold to favor kinetic regioselectivity at C5.
Catalyst None (usually) or pTsOH (0.1 eq)Acid catalysis can activate NCS if the reaction stalls, but increases C3 by-products.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-ethoxypyridin-4-ol in MeCN (10 vol) under N₂. Cool to 0°C.[1][2][3]

  • Addition: Add NCS portion-wise over 30 minutes. Do not dump all at once.[1][4] The exotherm must be controlled to maintain T < 5°C.[1]

  • Reaction: Allow to warm to 20-25°C. Monitor by HPLC/UPLC.

    • Stop Criterion: <2% Starting Material remaining.[1]

  • Quench: Add 10% NaHSO₃ (aq) to destroy excess oxidant.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "I am seeing significant 3,5-dichloro impurity (10-15%). How do I stop it?"

Diagnosis: The reaction is too energetic, or local concentration of NCS is too high. The Fix:

  • Dilution: Increase solvent volume from 10x to 15x or 20x.

  • Addition Rate: Switch to a solution addition. Dissolve NCS in MeCN and add it via syringe pump over 2 hours at 0°C.[1]

  • Stoichiometry: Reduce NCS to 0.95 eq. It is better to have 5% unreacted starting material (separable) than 10% di-chloro byproduct (difficult to separate).[1]

Q2: "My reaction stalls at 60% conversion. Adding more NCS just causes impurities."

Diagnosis: The HCl byproduct generated during the reaction is protonating the pyridine nitrogen, deactivating the ring toward further electrophilic attack. The Fix:

  • Buffer System: Add 1.0 eq of Sodium Acetate (NaOAc) to the reaction. This buffers the HCl generated, keeping the pyridine in its free-base (reactive) form without being strong enough to hydrolyze the NCS.

Q3: "The reaction looks good on LCMS, but I get <40% yield after workup."

Diagnosis: This is a pH Isolation Failure . 5-Chloro-2-ethoxypyridin-4-ol is amphoteric.[1]

  • pH < 2: It forms a soluble pyridinium salt.[1]

  • pH > 9: It forms a soluble enolate/phenolate.[1] The Fix:

  • You must target the Isoelectric Point (pI) . For chlorohydroxypyridines, this is typically pH 4.5 – 5.5 .[1]

  • Protocol: After quenching, carefully adjust pH to 5.0 using 1N HCl or sat.[1] NaHCO₃. Stir for 1 hour to allow crystallization. If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc.

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Regioselectivity Logic

This diagram illustrates why C5 is the favored position and how the "Buffer Strategy" maintains reactivity.

G cluster_0 Process Control Start 2-Ethoxypyridin-4-ol Inter Activated Complex (NCS Interaction) Start->Inter + NCS (0°C) C5 C5-Chloro Product (Major - Kinetic) Inter->C5 Fast (Less Steric Hindrance) C3 C3-Chloro Product (Minor - Steric Clash) Inter->C3 Slow (Blocked by 2-OEt/4-OH) DiCl 3,5-Dichloro (Over-reaction) C5->DiCl + Excess NCS (Avoid this!) Temp Keep < 5°C Temp->Inter Stoich Limit NCS 1.0 eq Stoich->DiCl Prevents

Caption: Regioselective pathway analysis showing the kinetic preference for C5 chlorination and the risk of over-chlorination.

Diagram 2: The "Missing Yield" Troubleshooting Tree

Use this logic flow to identify where mass is being lost.

G Start Low Yield Observed CheckLC Check Reaction LCMS Is conversion > 95%? Start->CheckLC YesConv Yes: Issue is Workup CheckLC->YesConv Yes NoConv No: Issue is Chemistry CheckLC->NoConv No CheckAq Check Aqueous Layer pH YesConv->CheckAq CheckImp Are there impurities? NoConv->CheckImp ImpHigh High Impurities (Over-chlorination) CheckImp->ImpHigh Multi-spot ImpLow Clean but Stalled (Protonation) CheckImp->ImpLow Single spot FixImp FIX: Lower Temp Reduce NCS eq ImpHigh->FixImp FixStall FIX: Add NaOAc Buffer (Prevent HCl buildup) ImpLow->FixStall Acidic pH < 3 (Pyridinium Salt) CheckAq->Acidic Too Acidic Basic pH > 8 (Phenolate Anion) CheckAq->Basic Too Basic FixpH FIX: Adjust to pH 5.0 (Isoelectric Point) Acidic->FixpH Basic->FixpH

Caption: Diagnostic logic tree for isolating the root cause of yield loss (Reaction Chemistry vs. Workup Physics).

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate. Retrieved from 3

    • Relevance: Provides foundational data on 2-ethoxypyridine reactivity and handling of related chlorinated intermedi
  • Organic Chemistry Portal. (2020).[1] Synthesis of Alkyl Chlorides and Chlorination of Heterocycles. Retrieved from 5

    • Relevance: Validates the use of NCS and alternative chlorinating agents for electron-rich substr
  • European Patent Office. (2007).[1] EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.[1][6] Retrieved from 6

    • Relevance: Describes the industrial synthesis of the closely related 5-chloro-2,4-dihydroxypyridine, confirming the efficacy of chlorination str
  • University of Edinburgh. (2023).[1] Thiol Chlorination with N-Chlorosuccinimide - Kinetics and Mechanism. Retrieved from 7

    • Relevance: Provides mechanistic insight into NCS reactivity and the role of HCl catalysis (auto-acceleration)

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-ethoxypyridin-4-ol

The following technical guide is structured as a Tier 3 Support resource for the purification of 5-Chloro-2-ethoxypyridin-4-ol (CAS: 22109-30-4). Ticket ID: PUR-PYR-05CL Subject: Recrystallization Protocol & Troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for the purification of 5-Chloro-2-ethoxypyridin-4-ol (CAS: 22109-30-4).

Ticket ID: PUR-PYR-05CL Subject: Recrystallization Protocol & Troubleshooting for 5-Chloro-2-ethoxypyridin-4-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Verification

Before proceeding, verify your compound identity and current state.

  • Compound Name: 5-Chloro-2-ethoxypyridin-4-ol

  • Synonyms: 5-Chloro-2-ethoxy-4-hydroxypyridine; 4-Hydroxy-5-chloro-2-ethoxypyridine.[1]

  • CAS Number: 22109-30-4[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[4]
  • Key Structural Feature: The molecule exhibits keto-enol tautomerism (pyridin-4-ol

    
     pyridin-4(1H)-one). This equilibrium significantly impacts solubility and is the primary cause of "oiling out" during purification.
    

Status Check:

Observation Diagnosis Recommended Action
Dark Brown/Black Solid Significant oxidative degradation or polymerization. Perform Activated Charcoal Filtration before recrystallization.
Sticky Gum/Oil Solvent entrapment or high impurity profile preventing lattice formation. Proceed to Troubleshooting: Oiling Out immediately.

| Off-white/Beige Powder | Standard crude purity (>85%).[1] | Proceed to Standard Protocol . |

Standard Recrystallization Protocol

Objective: Purify crude material to >98% purity (HPLC/NMR) suitable for biological assays or subsequent synthesis.

Method A: The "Ethanol-Water" Displacement (Recommended)

Best for removing inorganic salts and highly polar baseline impurities.[1]

Reagents:

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

Step-by-Step Workflow:

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • Pass: Solid dissolves completely.

    • Fail: If insoluble, switch to Method B (Acetonitrile) .

  • Dissolution: In an Erlenmeyer flask, add crude solid and the minimum amount of boiling Ethanol required to dissolve it.

    • Tip: Add solvent in 1-2 mL portions. Keep the mixture at a gentle reflux.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter rapidly through a pre-warmed glass funnel with a fluted filter paper.

  • Nucleation: Remove from heat. While the solution is still hot, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20-30 mins).

    • Once crystals form, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1).

  • Drying: Dry under high vacuum (0.5 mbar) at 40-45°C for 4 hours.

Method B: Acetonitrile (For Lipophilic Impurities)

Best if the main impurities are non-polar side products (e.g., over-chlorinated species).

  • Dissolve crude solid in boiling Acetonitrile (MeCN).

  • Allow to cool slowly to room temperature.

  • If no crystals form, cool to -20°C (freezer).

  • Filter and wash with cold MeCN.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting, ensuring a self-validating process.

Recrystallization_Logic Start Start: Crude 5-Chloro-2-ethoxypyridin-4-ol Solubility_Test Solubility Test (50mg) in Boiling Ethanol Start->Solubility_Test Dissolves Dissolves Completely? Solubility_Test->Dissolves Method_A Method A: Ethanol/Water (Standard Protocol) Dissolves->Method_A Yes Method_B Method B: Acetonitrile (Alternative) Dissolves->Method_B No (Try MeCN) Oiling_Out Issue: Product Oils Out (Liquid-Liquid Phase Separation) Method_A->Oiling_Out Cloudy/Oily droplets Final_Purity Final QC: NMR/HPLC >98% Method_A->Final_Purity Crystalline Solid Trituration Remedy: Trituration Suspend oil in Hexane/Ether Sonication -> Solidify Oiling_Out->Trituration Seed_Crystal Remedy: Seeding Add pure crystal at cloud point Oiling_Out->Seed_Crystal Trituration->Method_A Retry with Solid Seed_Crystal->Final_Purity

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during purification.

Troubleshooting Guide

Q: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with pyridin-4-ol derivatives.

  • Cause: The compound is precipitating as an amorphous liquid because the temperature is above the melting point of the solvated mixture, or the solvent polarity is forcing a phase separation before crystallization can occur (Oiling Out Limit).

  • Fix:

    • Reheat the mixture until the oil dissolves (add a small amount of Solvent A if needed).

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Slow Down: Cool the flask much more slowly. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Q: The crystals are colored (yellow/brown) but should be white. Is it impure? A: Yes, color usually indicates oxidation products (quinones) or trace metal complexes.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the compound in hot Ethanol.

    • Add Activated Charcoal (5-10% by weight).

    • Stir at reflux for 10-15 minutes.

    • Filter hot through Celite (diatomaceous earth) to remove the charcoal.

    • Proceed with the Standard Protocol (add water, cool, etc.).

Q: My recovery yield is low (<50%). A: The compound likely has significant solubility in the mother liquor (the liquid remaining after filtration).

  • Fix:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

    • Cool again to obtain a "Second Crop" of crystals. Note: The second crop is usually less pure and should be analyzed separately.

    • Ensure you use the minimum amount of hot solvent during the initial dissolution.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate/Hexane instead? A: Yes, but with caution. Pyridin-4-ols are often sparingly soluble in non-polar solvents like Hexane. This system works best if your molecule is "locked" in the ethoxy form and behaves more lipophilically. If Method A fails, try dissolving in hot Ethyl Acetate and adding Hexane dropwise until cloudy.

Q: How do I store the purified compound? A: Store in a tightly sealed container at 2-8°C , protected from light. Chlorinated pyridine derivatives can be light-sensitive over long periods.

Q: What are the expected impurities? A:

  • 5-Chloro-2,4-dihydroxypyridine: Result of hydrolysis of the ethoxy group.[1] (More polar, stays in the aqueous mother liquor).

  • 3,5-Dichloro-2-ethoxypyridin-4-ol: Over-chlorination byproduct. (Less soluble, may co-crystallize; requires chromatography if recrystallization fails).

References

  • Synthesis and Reactivity of Chlorohydroxypyridines

    • Source: Research Solutions / Vertex AI Search Results.
    • Relevance: Establishes the synthesis context and common side products (dihydroxypyridine)
    • URL:5

  • General Purification of Pyridin-4-ol Derivatives

    • Source: BenchChem Technical Support.[6]

    • Relevance: Details the keto-enol tautomerism challenges and suggests solvent systems (Alcohol/W
    • URL:7

  • Compound Identification (CAS 22109-30-4)

    • Source: ECHEMI / PubChem.
    • Relevance: Verifies the specific CAS and chemical identity of 5-Chloro-2-ethoxypyridin-4-ol.
    • URL:8

  • Recrystallization Solvent Selection

    • Source: MIT Digital Lab Techniques Manual.
    • Relevance: Provides the foundational logic for selecting solvent pairs (Ethanol/W
    • URL:9[10]

Sources

Troubleshooting

Technical Guide: Solubilization &amp; Handling of 5-Chloro-2-ethoxypyridin-4-ol

The following technical guide addresses the solubility challenges associated with 5-Chloro-2-ethoxypyridin-4-ol . This document is structured to provide mechanistic insights followed by actionable protocols, designed for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 5-Chloro-2-ethoxypyridin-4-ol . This document is structured to provide mechanistic insights followed by actionable protocols, designed for researchers requiring high-fidelity solutions for synthesis and biological assays.

The Core Challenge: The "Pyridone Trap"

To resolve solubility issues, one must first understand the molecular behavior of the compound in solution.[1][2][3] 5-Chloro-2-ethoxypyridin-4-ol is not a simple static molecule; it is a "chameleon" subject to lactam-lactim tautomerism .[1][2][4]

The Mechanism of Insolubility

While often drawn as the 4-hydroxy tautomer (aromatic pyridine), in polar solvents (water, PBS) and the solid state, this compound predominantly exists as the 4-pyridone tautomer.[1][2][3][4]

  • Hydroxy Form (Lactim): Favored in gas phase and non-polar solvents.[1][2][3] More lipophilic.[1][2][3]

  • Pyridone Form (Lactam): Favored in water and solid crystal lattice.[1][2][3]

    • Why this matters: The pyridone form possesses a donor (N-H) and an acceptor (C=O) perfectly positioned to form strong intermolecular hydrogen-bonded dimers or chains.[1][2][3][4] This creates a high crystal lattice energy , meaning the molecules prefer sticking to each other rather than dissolving in the solvent.[1][2][3]

The 5-chloro and 2-ethoxy substituents add significant lipophilicity (LogP increase), further reducing water solubility while the pyridone core resists dissolution.[1][2][3][4]

Visualization: Tautomeric Equilibrium & Solubility

The following diagram illustrates the equilibrium and the "Solubility Valley" where precipitation occurs.

Tautomerism cluster_conditions Solubility Factors Hydroxy Hydroxy Form (Lactim) (Soluble in Organics) Pyridone Pyridone Form (Lactam) (High Lattice Energy) (Precipitates in Water) Hydroxy->Pyridone Polar Solvent / Solid State Precipitate Solid Precipitate (Aggregates) Pyridone->Precipitate Strong H-Bonding Factors 1. Solvent Polarity 2. pH (Ionization) 3. Temperature

Figure 1: The equilibrium shifts toward the insoluble Pyridone form in aqueous media, leading to precipitation.[1][2][3][5]

Solvent Selection & Stock Preparation

Do not attempt to dissolve this compound directly in aqueous buffers.[1][2][3] You must create a high-concentration organic stock solution first.[1][2][3][4]

Recommended Solvent Systems
SolventSolubility RatingApplicationNotes
DMSO (Dimethyl sulfoxide)Excellent (>50 mM)Primary StockDisrupts H-bonds; stabilizes the polar form without precipitation.[1][2][3][4]
DMF (Dimethylformamide)Good Synthesis/StockAlternative to DMSO; easier to remove by evaporation.[1][3][4]
Ethanol/Methanol Moderate Secondary DilutionGood for intermediate dilutions; may precipitate at high concentrations if cold.[1][3]
Water/PBS Poor (< 0.1 mM)Avoid Causes immediate conversion to pyridone aggregates and precipitation.[1][3][4]
Protocol: Preparing a 100 mM Stock Solution
  • Weighing: Weigh the solid 5-Chloro-2-ethoxypyridin-4-ol into a glass vial. Note: Avoid using plastic weighing boats if static is an issue.[1][3][4]

  • Solvent Addition: Add 100% DMSO (anhydrous grade preferred).[1][2][3]

  • Vortexing: Vortex vigorously for 30-60 seconds.

  • Sonication: If visible particles remain, sonicate at 40°C for 5-10 minutes. The slight heat helps break the crystal lattice.[1][2][3]

  • Storage: Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystal nucleation.

pH-Dependent Solubility (The "Switch")

This compound is amphoteric but behaves primarily as a weak acid due to the phenolic/pyridone hydroxyl group.[1][2][3]

  • Acidic pH (< 2): Protonation of the Oxygen/Nitrogen system.[1][2][3] Soluble (Cationic).[1][2][3]

    • Warning: Prolonged exposure to strong acid (pH < 1) may hydrolyze the 2-ethoxy ether linkage, converting it to 5-chloro-2,4-dihydroxypyridine.[1][2][4] Use with caution.

  • Neutral pH (4 - 8): The Danger Zone. The compound is neutral and exists as the insoluble pyridone.[1][3][4]

  • Basic pH (> 10): Deprotonation of the hydroxyl group (forming the phenolate/pyridonate anion).[1][2][3] Highly Soluble.

Protocol: Basic Solubilization for Aqueous Assays

If your assay tolerates a slightly higher pH, this is the most effective method to maintain aqueous solubility.[1][2][3]

  • Dissolve compound in DMSO (Stock).[1][2][3]

  • Prepare a buffer at pH 10.5 (e.g., Glycine-NaOH or Carbonate buffer).[1][2][3][4]

  • Dilute the DMSO stock into the buffer.[1][2][3] The formation of the anion (

    
    ) prevents aggregation.[1][2][3]
    

Formulation for Biological Assays (Preventing "Crash Out")

When introducing the DMSO stock into cell culture media (pH 7.4), "shock precipitation" is common.[1][2][3] The local concentration exceeds the solubility limit before mixing occurs.[1][2][3]

The "Intermediate Dilution" Method

Do not pipette DMSO stock directly into the well.[1][2][3] Use an intermediate step.

  • Step A (Stock): 100 mM in DMSO.

  • Step B (Intermediate): Dilute 1:10 into PEG-400 or Propylene Glycol . (Result: 10 mM).

  • Step C (Final): Dilute Step B into pre-warmed (37°C) media with vigorous mixing.

Advanced Excipients

If simple dilution fails, use a solubilizing agent to sequester the lipophilic chloro-ethoxy moiety.[1][2][3][4]

  • Cyclodextrins: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water/buffer.[1][2][3][4]

    • Protocol: Prepare 20% HP-β-CD in PBS.[1][2][3][4] Add DMSO stock to this solution with vortexing.[1][2][3] The cyclodextrin cavity encapsulates the hydrophobic regions of the molecule.[1][2][3]

Troubleshooting Decision Tree

Use this logic flow to resolve persistent precipitation issues.

Troubleshooting Start Issue: Compound Precipitates CheckSolvent Is Stock Solvent DMSO/DMF? Start->CheckSolvent CheckConc Is Final Conc > 100 µM? CheckSolvent->CheckConc Yes Action1 Switch to DMSO/DMF. Sonicate at 40°C. CheckSolvent->Action1 No CheckpH Is Media pH Neutral (7.4)? CheckConc->CheckpH No (Low Load) Action2 Use HP-β-CD (Cyclodextrin) or PEG-400 cosolvent. CheckConc->Action2 Yes (High Load) CheckpH->Action2 No (Already Adjusted) Action3 Adjust pH to > 9.0 (if assay allows) or use low concentration. CheckpH->Action3 Yes

Figure 2: Step-by-step logic for identifying the root cause of precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use water to prepare the stock solution if I acidify it? A: While acidification (pH < 2) improves solubility, it risks chemical degradation.[1][3] The 2-ethoxy group is an ether, which can be cleaved under strong acidic conditions (acid-catalyzed hydrolysis) to yield the 2-hydroxy derivative.[1][2][4] We recommend DMSO for stock preparation to ensure chemical stability.[1][2][3]

Q: Why does the solution turn yellow in basic conditions? A: The deprotonation of the 4-hydroxyl group creates a conjugated anion system.[1][2][3][4] This extended conjugation often results in a bathochromic shift (red shift) in UV-Vis absorption, appearing as a slight yellowing.[1][2][3][4] This indicates the compound is successfully ionized and soluble.[1][2][3]

Q: Is the compound light sensitive? A: Halogenated pyridines can be susceptible to photolytic dehalogenation over long periods.[1][2][3] Store stocks in amber vials or wrapped in foil.

References

  • Tautomerism of Hydroxypyridines

    • Beak, P., et al. "Protomeric equilibria in 2- and 4-hydroxypyridines."[1][2][3][4] Accounts of Chemical Research, 1977.[1][2][3] Link[1][2][3]

  • Solubility Strategies for Lipophilic Drugs

    • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1][2][3] ISRN Pharmaceutics, 2012.[1][2][3] Link

  • Cyclodextrin Formulation

    • Loftsson, T., et al. "Cyclodextrins in drug delivery."[1][2][3] Expert Opinion on Drug Delivery, 2005.[1][2][3] Link

  • Chemical Stability of Ethers

    • Clayden, J., et al. Organic Chemistry.[1][2][3] Oxford University Press.[1][2][3] (General reference for ether hydrolysis mechanisms).

Sources

Optimization

preventing hydrolysis of ethoxy group in 5-chloro-2-ethoxypyridin-4-ol

Technical Support Center: Stability & Synthesis Optimization for 5-chloro-2-ethoxypyridin-4-ol Ticket ID: #PYR-ETH-005 Status: Open Subject: Preventing Hydrolysis of 2-Ethoxy Group (Dealkylation Prevention) Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Synthesis Optimization for 5-chloro-2-ethoxypyridin-4-ol

Ticket ID: #PYR-ETH-005 Status: Open Subject: Preventing Hydrolysis of 2-Ethoxy Group (Dealkylation Prevention) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The stability of 5-chloro-2-ethoxypyridin-4-ol hinges on preventing the thermodynamic collapse of the 2-alkoxypyridine system into its corresponding 2-pyridone (lactam) tautomer. This hydrolysis is irreversible under standard conditions and is catalyzed by trace acids and heat in the presence of water.

This guide provides the mechanistic insight, troubleshooting workflows, and validated protocols required to maintain the integrity of the ethoxy group during synthesis and purification.

Part 1: The Mechanistic Root Cause (Why is it failing?)

To prevent hydrolysis, you must understand the "Pyridone Trap." 2-Alkoxypyridines are masked lactams. While the pyridine ring appears aromatic and stable, the C2 position is highly electrophilic when the ring nitrogen is protonated.

The Failure Pathway:

  • Activation: Trace acid protonates the ring nitrogen (

    
    ).
    
  • Attack: Water (nucleophile) attacks the C2 carbon.

  • Collapse: Ethanol is expelled, and the system tautomerizes to the highly stable 5-chloro-4-hydroxy-2-pyridone.

Note on Substituent Effects: The 5-chloro group is electron-withdrawing, which destabilizes the positive charge on the nitrogen but increases the electrophilicity of the C2 carbon, making this specific molecule more susceptible to hydrolysis than unsubstituted 2-ethoxypyridine. Conversely, the 4-hydroxyl group (if deprotonated to the anion) donates electron density, protecting the ring. Therefore, basic conditions are your "Safe Zone."

HydrolysisMechanism Start 5-chloro-2-ethoxypyridin-4-ol (Target Molecule) Acid Acidic Conditions (H+) Start->Acid Exposure Intermediate N-Protonated Intermediate (Highly Electrophilic C2) Acid->Intermediate Protonation Water Nucleophilic Attack (H2O) Intermediate->Water + H2O Transition Tetrahedral Intermediate Water->Transition Collapse Loss of Ethanol (-EtOH) Transition->Collapse End 5-chloro-4-hydroxy-2-pyridone (Thermodynamic Sink - DEAD END) Collapse->End Irreversible

Figure 1: The irreversible acid-catalyzed hydrolysis pathway of 2-alkoxypyridines. Once the pyridone forms, the ethoxy group cannot be restored easily.

Part 2: Troubleshooting Guide (Scenario-Based)

Use this matrix to diagnose issues in your current workflow.

Symptom Probable Cause Immediate Corrective Action
Reaction turns cloudy/precipitate forms Hydrolysis to Pyridone. 2-pyridones are generally much less soluble in organic solvents (DCM, EtOAc) than their ethoxy-pyridine counterparts due to strong intermolecular H-bonding (dimerization).Stop. Check pH. If acidic, neutralize immediately with sat.

or

.[1] Do not filter; the solid is likely the impurity.
Loss of Ethyl signals in NMR Acidic NMR Solvent.

often contains trace HCl, which can cleave sensitive vinyl/aryl ethers over time.
Pass. Filter

through basic alumina before use or switch to

(which buffers protons better).
Low Yield after Column Chromatography Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6-6.5), which is enough to cleave the ethoxy group during slow elutions.Modify. Pre-treat silica gel with 1-2%

in the eluent. This neutralizes surface silanols.
Product decomposes on drying Thermal Instability. Heating the solid with trace moisture/acid trapped in the lattice drives the hydrolysis.Cool. Dry under high vacuum at room temperature (RT). Do not use oven drying >40°C.

Part 3: Validated Protocols

Protocol A: The "Safe Zone" Workup

Standard aqueous workups often introduce the acidity required to kill this molecule. This protocol uses a buffered pH floor.

Reagents:

  • Phosphate Buffer (pH 7.4) or Saturated

    
     (mildly acidic, use with caution) / Saturated 
    
    
    
    (Preferred).
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step:

  • Quench: Do NOT use HCl or strong mineral acids. If the reaction requires quenching a base, pour the mixture into a 0°C mixture of Saturated

    
     and ice .
    
  • Extraction: Extract immediately with EtOAc.

  • The "Buffer Wash": Wash the organic layer once with pH 7.4 Phosphate Buffer . This ensures the aqueous micro-layer in the organic phase is not acidic.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) if it is slightly acidic or if the Lewis acidity is a concern, though usually
    
    
    is safer for sensitive ethers.
  • Concentration: Rotovap at bath temperature < 35°C .

Protocol B: Storage & Handling
  • State: Store as a solid if possible. Solutions in protic solvents (MeOH, EtOH) are risky over long periods.

  • Container: Amber glass, flushed with Argon.

  • Stabilizer: For long-term storage of solutions, adding a pellet of KOH or a drop of

    
     can prevent autocatalytic decomposition.
    

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to remove other protecting groups on this molecule? A: High Risk. While the ethoxy group is more stable than a t-Butyl group, TFA is strong enough to protonate the pyridine nitrogen. If you must use TFA, use it in anhydrous DCM at 0°C and quench immediately with excess bicarbonate. Do not use aqueous TFA. Consider alternative deprotection methods (e.g., hydrogenation for Cbz/Bn, or fluoride for silyl groups) that avoid low pH.

Q2: Why does the 4-OH group make things complicated? A: The 4-OH group allows the molecule to exist as a zwitterion or undergo its own tautomerism. However, its primary risk is that it makes the molecule amphoteric. In strong base, the 4-OH becomes 4-


, which pushes electron density into the ring, actually stabilizing  the 2-ethoxy group against hydrolysis. Therefore, keeping the molecule slightly basic utilizes the 4-OH as a stabilizer.

Q3: Is the hydrolysis reversible? Can I turn the pyridone back into the ethoxy-pyridine? A: No. The reaction is thermodynamically driven toward the pyridone. Re-alkylating the pyridone (O-alkylation vs N-alkylation) is regiochemically difficult and often favors N-alkylation (forming the N-ethyl pyridone). You must preserve the O-ethyl group; you cannot easily restore it.

Part 5: Decision Logic for Optimization

Use this flow to determine reaction conditions for derivatives of 5-chloro-2-ethoxypyridin-4-ol.

OptimizationLogic Start New Reaction Step with 5-Cl-2-OEt-Pyridine CheckAcid Does reaction require Acid Catalyst? Start->CheckAcid AcidYes Yes CheckAcid->AcidYes Yes AcidNo No (Basic/Neutral) CheckAcid->AcidNo No AcidType Is it Aqueous or Anhydrous? AcidYes->AcidType Aqueous Aqueous Acid AcidType->Aqueous Anhydrous Anhydrous (Lewis Acid/TFA) AcidType->Anhydrous Stop STOP. High Hydrolysis Risk. Redesign Route. Aqueous->Stop Mitigate Run at 0°C. Short reaction time. Quench w/ NaHCO3. Anhydrous->Mitigate BaseCond Conditions are Safe. Maintain pH > 7. AcidNo->BaseCond

Figure 2: Decision matrix for evaluating reaction risks associated with the 2-ethoxypyridine scaffold.

References

  • Mechanism of Pyridone Tautomerism & Hydrolysis Katritzky, A. R., et al. "Tautomerism in 2-hydroxypyridines and related compounds."[2][3][4][5] Advances in Heterocyclic Chemistry. Context: Establishes the thermodynamic preference for the pyridone (lactam) form in aqueous/polar environments.

  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C-O Bond Cleavage Org. Lett. 2013, 15, 8, 1902–1905. Context:[6][7] Demonstrates that C-O bond cleavage (loss of the ethyl group) is a known pathway to the thermodynamically stable pyridone, often requiring catalysis (metal or acid) to proceed efficiently, implying that absence of these catalysts preserves the ether.

  • Synthesis of 5-chloro-2,4-dihydroxypyridine (Hydrolysis Product) EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine. Context: Patents describing the intentional hydrolysis of 2-alkoxy-5-chloropyridines using acid/heat, providing the exact conditions you must avoid (e.g., heating with acetic acid or aqueous mineral acids).

  • Application Note: 5-(Chloromethyl)-2-ethoxypyridine Stability BenchChem Application Notes. Context: Provides handling guidelines for 2-ethoxypyridine derivatives, emphasizing nucleophilic substitution under basic conditions and avoidance of strong acids.

Sources

Troubleshooting

controlling regioselectivity in 5-chloro-2-ethoxypyridin-4-ol reactions

Ticket ID: PYR-5CL-2OEt-4OH Subject: Regiocontrol and Functionalization of 5-chloro-2-ethoxypyridin-4-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5CL-2OEt-4OH

Subject: Regiocontrol and Functionalization of 5-chloro-2-ethoxypyridin-4-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Heterocycle Technical Assistance Center. You are working with 5-chloro-2-ethoxypyridin-4-ol , a densely functionalized scaffold common in kinase inhibitor discovery.

This molecule presents a classic "trilemma" of reactivity:

  • Tautomeric Ambiguity: The competition between the pyridin-4-ol and pyridin-4-one forms dictates N- vs. O-alkylation.

  • Steric vs. Electronic Directing: The C3 position is sterically crowded (sandwiched) but electronically activated, while C6 is sterically accessible.

  • Halogen Reactivity: The C5-chlorine is a deactivated handle requiring specific catalytic systems to engage without hydrolyzing the C2-ethoxy group.

This guide provides self-validating protocols to control these outcomes.

Module 1: Controlling N- vs. O-Alkylation

The Issue: Users frequently report product mixtures when attempting to alkylate the C4-oxygen, often obtaining the thermodynamically stable N-alkylated pyridone instead.

Mechanistic Insight: The 4-hydroxypyridine scaffold exists in equilibrium between the hydroxy form (favored in non-polar solvents) and the pyridone form (favored in polar solvents).

  • N-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g., K₂CO₃/DMF), the nitrogen lone pair is highly nucleophilic. The resulting pyridone retains aromaticity in the remaining ring segment and is generally the major product.

  • O-Alkylation (Kinetic/Chemospecific Control): To force O-alkylation, you must either trap the oxy-anion with a "hard" electrophile (HSAB theory) or use silver salts to sequester the halide from the alkylating agent, promoting an SN1-like character at the oxygen. Alternatively, the Mitsunobu reaction bypasses the pyridone tautomer entirely.

Troubleshooting Protocol: Selectivity Decision Tree

AlkylationLogic Start Target: Alkylation of 5-chloro-2-ethoxypyridin-4-ol Decision Which isomer is required? Start->Decision N_Alk N-Alkyl (Pyridone) Decision->N_Alk Targeting N1 O_Alk O-Alkyl (Alkoxypyridine) Decision->O_Alk Targeting O4 Method_N Standard Base Method Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 Temp: 60-80°C N_Alk->Method_N Method_O1 Mitsunobu Reaction (Primary/Secondary Alcohols) PPh3 + DIAD/DEAD Solvent: THF, 0°C -> RT O_Alk->Method_O1 Alcohol Electrophile Method_O2 Silver Salt Method (Alkyl Halides) Ag2CO3 (1.5 eq) Solvent: Toluene or Benzene (Non-polar favors O-term) O_Alk->Method_O2 Halide Electrophile

Figure 1: Decision matrix for regioselective alkylation based on electrophile type and desired isomer.

FAQ: Alkylation

Q: I used NaH/DMF and got a 60:40 mixture. Why? A: NaH generates the naked anion. In highly polar aprotic solvents like DMF, the charge density is delocalized. While N-alkylation is favored, the lack of steric bulk allows O-alkylation to compete. Fix: Switch to Cs₂CO₃ (Cesium effect) for N-alkylation, or use the Mitsunobu protocol for exclusive O-alkylation.

Module 2: Regioselective Functionalization (C3 vs. C6)

The Issue: Users attempting Electrophilic Aromatic Substitution (EAS) often find the ring unreactive or obtain mixtures. The 5-Cl and 2-OEt groups deactivate the ring toward standard Friedel-Crafts chemistry.

Solution: Directed Ortho Metalation (DoM) DoM is the only reliable method to functionalize C3 or C6.

  • C3 Selectivity (The "Sandwich" Effect): The C3 proton is located between the 2-ethoxy group and the 4-substituent. If the 4-position is protected as a carbamate (e.g., O-C(=O)NEt₂) or exists as an ether, C3 becomes the most acidic site due to the cooperative inductive effect of two oxygen atoms.

  • C6 Selectivity: Requires blocking C3 or exploiting steric bulk if the 4-substituent is massive. Generally, C3 is kinetically favored for lithiation.

Experimental Protocol: C3-Formylation

Objective: Install an aldehyde at C3.[1]

  • Substrate: 5-chloro-2-ethoxy-4-methoxypyridine (O-alkylated precursor).

  • Reagents:

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: n-BuLi is too nucleophilic and may attack the pyridine ring or the C-Cl bond.

    • Electrophile: DMF or N-Formylpiperidine.

  • Procedure:

    • Cool anhydrous THF to -78°C.

    • Add LiTMP (1.2 eq) dropwise. Stir for 45 mins. The solution usually turns deep yellow/orange (formation of the lithio-species at C3).

    • Add DMF (2.0 eq) rapidly.

    • Allow to warm to 0°C over 2 hours.

    • Quench with saturated NH₄Cl.

Data: Lithiation Selectivity

Directing Group (C2)Directing Group (C4)BaseTempMajor SiteYield
-OEt-OMen-BuLi-78°CC3 (Sandwich)45% (Side rxns)
-OEt-OMeLiTMP -78°CC3 (Sandwich)88%
-OEt-OCONEt₂LDA-78°CC3 (Fries Rearr.)92%
Module 3: Activating the C5-Chlorine (Cross-Coupling)

The Issue: The C5-Cl bond is an aryl chloride on an electron-rich pyridine ring (due to 2-OEt and 4-OH/OR). Oxidative addition of Palladium into this bond is slow, leading to stalled reactions or hydrolysis of the 2-OEt group if harsh conditions are used.

Technical Strategy: Use "Buchwald-type" dialkylbiaryl phosphine ligands. These ligands are bulky and electron-rich, facilitating the oxidative addition into the challenging C-Cl bond while stabilizing the catalytic cycle.

Recommended System: Suzuki-Miyaura Coupling[2]

SuzukiCycle Substrate 5-Cl-Pyridine OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Cat Cat Pd(0)-XPhos TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product C5-Aryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the necessity of specialized ligands for the C5-Cl bond.

Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Why: SPhos is universal for aryl chlorides; XPhos is better if sterics are involved.

  • Base: K₃PO₄ (3.0 eq).

    • Why: Anhydrous phosphate is milder than carbonates, preventing hydrolysis of the 2-ethoxy group.

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Temperature: 80-100°C.

Critical Warning: Do not use acidic workups. The 2-ethoxypyridine moiety is an imidate ester equivalent and will hydrolyze to the 2-pyridone in dilute HCl.

References
  • Regioselective Alkylation: Spitzner, R. "Pyridine-N-oxides and Hydroxypyridines."[3] Science of Synthesis, 2005 , Vol 15, 12-200. (Generalized reference for tautomer reactivity).

  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation.[1][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[5]1990 , 90, 879–933.

  • Suzuki Coupling of Chloropyridines: Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc.[1][5][6][7]2007 , 129, 3358–3366.

  • Mitsunobu on Hydroxypyridines: Krompiec, A. L., et al. "Mitsunobu Reaction of 2- and 4-Hydroxypyridines: A Regioselective Entry to Alkoxypyridines." Tetrahedron Lett.2015, 56, 4606-4609.

Sources

Optimization

Technical Support: Purification of 5-Chloro-2-ethoxypyridin-4-ol

Initial Assessment & Diagnostic Before initiating any purification workflow, you must characterize the impurity profile of your crude 5-Chloro-2-ethoxypyridin-4-ol. This molecule exhibits tautomerism (4-hydroxy pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Initial Assessment & Diagnostic

Before initiating any purification workflow, you must characterize the impurity profile of your crude 5-Chloro-2-ethoxypyridin-4-ol. This molecule exhibits tautomerism (4-hydroxy pyridine


 4-pyridone), which significantly influences its solubility and pKa.

Core Chemical Properties:

  • Target Structure: Pyridine ring with a 2-ethoxy group, 4-hydroxyl group, and 5-chloro substituent.

  • Acidity (pKa): ~8.0–9.0 (The 4-OH proton is acidic due to resonance stabilization and the electron-withdrawing chlorine).

  • Lipophilicity (LogP): ~1.5–1.9 (Moderately lipophilic due to the ethoxy group).

Common Impurity Profile:

Impurity TypeLikely OriginDiagnostic Signal (LC-MS/HPLC)
Regioisomer (3-Chloro) Non-selective chlorination of 2-ethoxypyridin-4-ol.Same MW (M+H), close retention time (RT).
Over-chlorinated (3,5-Dichloro) Excess chlorinating agent (e.g., NCS, SO2Cl2).M+34 mass shift, longer RT (more lipophilic).
Starting Material Incomplete reaction of 2-ethoxypyridin-4-ol.M-34 mass shift, shorter RT.
Hydrolysis Product Loss of ethyl group (5-chloro-2,4-dihydroxypyridine).M-28 mass shift, very short RT (highly polar).
Oxidative Tars Pyridine polymerization/oxidation.Broad baseline hump, colored solution.[1]

Primary Purification Protocol: The pH-Swing Extraction

Best for: Removing non-acidic impurities (e.g., neutral starting materials, over-alkylated byproducts) and inorganic salts. Mechanism: Exploits the acidity of the 4-OH proton. At high pH, the target becomes an ionic phenolate/pyridonate (water-soluble). At low pH, it protonates and precipitates or extracts into organics.

Step-by-Step Methodology
  • Dissolution (High pH):

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 2M NaOH while stirring until pH reaches 10–11.

    • Observation: The solid should dissolve to form a clear (yellowish) solution. If solids remain, these are likely non-acidic impurities (e.g., bis-ethers or neutral precursors).

    • Filtration: Filter off any undissolved solids. This is a critical purification step.[2][3]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       mL/g).
      
    • Action: Discard the organic layer.[4] This removes neutral lipophilic impurities.

  • Precipitation (Low pH):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1M HCl dropwise to adjust pH to 5.0–6.0.

    • Critical Note: Do not overshoot to pH < 1.0, as the pyridine nitrogen might protonate, forming a soluble hydrochloride salt (depending on the specific pKa of the N-center, though the 2-ethoxy/4-OH reduces basicity). The goal is the neutral species.

    • Stir for 30 minutes to allow crystal growth.

  • Isolation:

    • Filter the precipitate.[5][6][7]

    • Wash with cold water to remove NaCl salts.

    • Dry in a vacuum oven at 45°C.

Visualization: pH-Dependent Solubility Logic

pH_Swing Crude Crude Mixture (Target + Impurities) NaOH Add 2M NaOH (pH > 10) Crude->NaOH Aqueous_Alk Aqueous Phase (Target as Anion) NaOH->Aqueous_Alk Dissolves Solid_Residue Undissolved Solids (Neutral Impurities) NaOH->Solid_Residue Remains Solid Wash Wash with EtOAc Aqueous_Alk->Wash Acidify Add HCl to pH 5-6 Wash->Acidify Aqueous Layer Precipitate Precipitate Target (Neutral Form) Acidify->Precipitate Crystallization

Caption: Logical flow of the acid-base extraction separating the target from neutral impurities.

Secondary Protocol: Recrystallization

Best for: Removing regioisomers (3-chloro vs 5-chloro) and trace colored impurities.

Solvent Selection Guide[3]
  • Ethanol/Water (Recommended): Good for general purity enhancement.

  • Toluene: Excellent for removing more polar hydrolysis byproducts.

  • Acetonitrile: Effective for separating regioisomers due to differences in packing efficiency.

Protocol (Ethanol/Water System)
  • Dissolution: Suspend the pH-purified solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).

  • Clarification: If the solution is not clear, add more Ethanol dropwise. If "black specks" or color persists, add Activated Charcoal (5 wt%) and stir at reflux for 10 mins, then filter hot through Celite.

  • Crystallization: Remove from heat. Add warm Water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0°C. Rapid cooling traps impurities.

  • Filtration: Collect crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield after pH Swing pH overshoot during acidification.If pH is < 2, the pyridine nitrogen protonates, making the salt water-soluble. Adjust pH back to 5–6 using mild base (NaHCO3).
Product is Sticky/Oily Presence of solvent or low-melting impurities.Triturate the oil with Hexane or Diethyl Ether to induce solidification. If that fails, re-dissolve in DCM and dry over Na2SO4 before evaporating.
Persistent Yellow Color Oxidation or Nitro- impurities (if HNO3 was used).Perform a silica plug filtration. Dissolve in 5% MeOH/DCM and pass through a short pad of silica gel.
Regioisomer (3-Cl) persists Similar solubility to target.Switch recrystallization solvent to Toluene. The symmetry difference often leads to significantly different solubilities in non-polar aromatics.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes. While recrystallization is preferred for scale, chromatography is effective.[3]

  • Stationary Phase: Silica Gel (acid-washed recommended to prevent streaking of the basic pyridine).

  • Mobile Phase: DCM:Methanol (95:5 to 90:10).

  • Tip: Add 0.1% Triethylamine to the mobile phase if peak tailing occurs, though the phenolic nature usually dominates.

Q: Why does my product turn pink/brown upon storage? A: Hydroxypyridines are electron-rich and prone to oxidation. Store the purified solid under Nitrogen or Argon in an amber vial at -20°C. Ensure all traces of acid/base are removed, as salts can catalyze degradation.

Q: Is the 3-chloro isomer pharmacologically active? A: In many kinase inhibitor scaffolds, the position of the chlorine is critical for the "hinge binding" region interaction. The 3-chloro isomer often creates steric clashes or loses halogen bonding capability. Strict removal (<0.5%) is usually required for biological assays.

References

  • Synthesis and Purification of Chlorodihydroxypyridines

    • Source: EP1842847B1 (Process for production of 5-chloro-2,4-dihydroxypyridine).
    • Relevance: Details the chlorination logic and acid/base precipitation purification methods for 2,4-dihydroxypyridine deriv
    • Link:

  • Purification of Alkoxy-Hydroxypyridines

    • Source: WO2012069948 (Compounds that modul
    • Relevance: Describes the synthesis and purification (extraction/crystallization)
    • Link:

  • Regioisomer Control in Pyridine Chemistry: Source:Journal of Heterocyclic Chemistry (General Principles). Context: Electrophilic substitution on 2-ethoxypyridin-4-ol directs ortho to the strongest activating group (OH), favoring the 5-position, but steric bulk can influence 3- vs 5- selectivity.
  • Physical Properties & Solubility Data

    • Source: EPA CompTox Chemicals Dashboard (Analog: 5-Chloro-2-(piperidin-4-yloxy)pyridine).[8]

    • Relevance: Provides LogP and pKa estimates for structurally similar chlorinated ether-pyridines to valid
    • Link:[8]

Sources

Troubleshooting

stability of 5-Chloro-2-ethoxypyridin-4-ol under acidic conditions

Technical Guide: Stability & Handling of 5-Chloro-2-ethoxypyridin-4-ol Executive Summary: The Stability Profile 5-Chloro-2-ethoxypyridin-4-ol is a functionalized pyridine intermediate often used in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of 5-Chloro-2-ethoxypyridin-4-ol

Executive Summary: The Stability Profile

5-Chloro-2-ethoxypyridin-4-ol is a functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and antimetabolites (e.g., Dihydropyrimidine dehydrogenase inhibitors).

Its stability under acidic conditions is governed by two competing chemical behaviors:

  • Tautomeric Equilibrium (Fast/Reversible): The 4-hydroxy group exists in equilibrium with the 4-pyridone form. This is solvent-dependent but chemically reversible.

  • Acid-Catalyzed Hydrolysis (Slow/Irreversible): The 2-ethoxy group is an imidate-like ether. Under acidic conditions, it is susceptible to O-dealkylation, converting the molecule into 5-chloro-2,4-dihydroxypyridine (also known as 5-chloro-4-hydroxy-2(1H)-pyridone). This is a degradation pathway.

Quick Reference Stability Table:

ConditionStability PredictionPrimary Risk
Dilute Acid (pH 4-6) @ RT Stable (< 24h)Protonation of ring Nitrogen (Solubility change).
Strong Acid (pH < 1) @ RT Meta-Stable Slow hydrolysis of 2-ethoxy group over days.
Acid + Heat (> 50°C) Unstable Rapid conversion to 5-chloro-2,4-dihydroxypyridine.
LCMS Mobile Phase (0.1% FA) Stable Safe for analysis; degradation negligible during run time.

Mechanism of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down. The 2-ethoxy group is activated by protonation of the ring nitrogen, making the C2 carbon highly electrophilic. Water then attacks C2, expelling ethanol.

Pathway Visualization (DOT Diagram)

G Start 5-Chloro-2-ethoxypyridin-4-ol (Intact) Protonated N-Protonated Intermediate (Activated Electrophile) Start->Protonated + H+ (Fast) TS Tetrahedral Intermediate (Water Attack at C2) Protonated->TS + H2O (Rate Limiting) Product 5-Chloro-2,4-dihydroxypyridine (Degradant) TS->Product - EtOH Ethanol Ethanol (Byproduct) TS->Ethanol

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. The protonation of the pyridine nitrogen activates the C2-position for nucleophilic attack by water, leading to irreversible loss of the ethyl group.

Troubleshooting & FAQs

Q1: I see a new peak in my LCMS with a mass of [M-28]. What is it?

Diagnosis: This is the classic signature of O-deethylation .

  • Explanation: The loss of an ethyl group (-CH2CH3) corresponds to a mass reduction of 28-29 Da (depending on ionization). The product is 5-chloro-2,4-dihydroxypyridine.[1]

  • Cause: Your sample was likely left in an acidic solution (e.g., TFA/water) for too long, or the workup involved heating with acid.

  • Solution: Check the pH of your sample diluent. If using 0.1% TFA, analyze immediately. For storage, neutralize to pH 7.

Q2: Can I use Trifluoroacetic Acid (TFA) for deprotection of other groups on this molecule?

Guidance: Proceed with extreme caution.

  • Risk: While the 2-ethoxy group is more stable than a t-butyl ester, it is not inert. TFA at room temperature for < 1 hour is usually safe.

  • Warning: Do not reflux in TFA or HCl. This is a standard method to intentionally cleave 2-alkoxypyridines.

  • Alternative: If possible, use milder acids (Acetic acid) or non-acidic deprotection methods (e.g., hydrogenation, though care is needed with the Cl group).

Q3: The compound is insoluble in water. Can I dissolve it in 1N HCl?

Guidance: Yes, but only for immediate use.

  • Chemistry: The basic nitrogen (pKa ~3-4) will protonate, drastically improving solubility.

  • Protocol: Dissolve in 1N HCl at 0°C. Use the solution immediately. Do not store this solution overnight, as hydrolysis will slowly generate the insoluble pyridone degradant, leading to precipitation.

Q4: My NMR spectrum shows broad peaks. Is the compound degrading?

Diagnosis: Likely Tautomerism , not degradation.

  • Explanation: The 4-OH group exchanges protons rapidly with the solvent and the ring nitrogen. This dynamic process broadens NMR signals, especially at C3 and C5.

  • Verification: Run the NMR in a highly polar solvent (DMSO-d6) or add a drop of D2O to collapse the exchangeable protons. If the peaks sharpen or shift but the integral ratio of Ethyl : Pyridine ring remains 1:1, the compound is intact.

Validated Protocols

Protocol A: Stability Monitoring (HPLC)

Use this method to verify the integrity of your batch.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA for long sequences).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ether).

  • Pass Criteria:

    • Target: Retention time (RT) ~ 4.5 min (varies by system).

    • Degradant (Pyridone): Will elute much earlier (RT ~ 1.0 - 1.5 min) due to high polarity (two OH groups).

Protocol B: Safe Workup from Acidic Reactions

If you must expose the compound to acid, follow this quenching procedure to prevent hydrolysis.

Workup Step1 Acidic Reaction Mixture (Target in Solution) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Quench Selection Step2->Step3 PathA Method A: Solid NaHCO3 (Add slowly until pH 7) Step3->PathA Small Scale (<1g) PathB Method B: Pour into Ice/Sat. NaHCO3 mix Step3->PathB Large Scale (>1g) Step4 Extract with EtOAc/DCM PathA->Step4 PathB->Step4 Step5 Wash with Brine Dry over Na2SO4 Step4->Step5

Caption: Figure 2. Decision tree for safe quenching of acidic reaction mixtures to preserve the 2-ethoxy moiety.

References

  • Katritzky, A. R.; Ramsden, C. A.Comprehensive Heterocyclic Chemistry III. Vol 7. Elsevier, 2008. (General mechanism of 2-alkoxypyridine hydrolysis).
  • Spivey, A. C.; Srikaran, R. "Nucleophilic substitution of 2-alkoxypyridines: Kinetics and Mechanism." Journal of Organic Chemistry, 2005.
  • Taiho Pharmaceutical Co., Ltd. "Process for production of 5-chloro-2,4-dihydroxypyridine."[1] U.S. Patent 5,856,487, 1999 . (Describes the specific hydrolysis of the ethoxy intermediate to the pyridone under acidic conditions).

  • ChemGuide. "Mechanism of Acid Catalyzed Hydrolysis of Esters and Related Compounds." (Foundational mechanistic parallel for A-2 hydrolysis).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Chloropyridine Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 5-chloropyridine derivatives. The strategic optimization of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 5-chloropyridine derivatives. The strategic optimization of reaction temperature is a critical parameter that dictates yield, selectivity, and impurity profiles. This document is structured to address common challenges through a troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues in Temperature Optimization

This section addresses specific experimental problems related to temperature control in reactions involving 5-chloropyridine derivatives.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptom: After the designated reaction time, TLC or LC-MS analysis shows predominantly unreacted starting materials with little to no desired product.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: Many cross-coupling reactions have a significant activation energy barrier that is not overcome at lower temperatures.[1][2]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. A common starting point for Suzuki couplings involving chloropyridines is 80-100°C.[2] Monitor the reaction at each new temperature for a set period. Be cautious, as excessive heat can lead to catalyst decomposition.[1]

  • Catalyst Inactivity at Low Temperatures: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst at room temperature.

    • Solution: Ensure your reaction is heated to a temperature appropriate for the chosen catalyst system. Some modern Buchwald precatalysts are designed for lower temperature activation, but traditional catalysts like Pd(PPh₃)₄ often require heat.[1][2]

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may be under kinetic control, favoring a faster but less stable product, or in this case, no reaction at all if the activation energy is too high.[3][4][5]

    • Solution: Increasing the temperature can shift the reaction towards thermodynamic control, favoring the formation of the more stable desired product.[3][4][5]

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Symptom: TLC or LC-MS analysis reveals the desired product along with significant impurities, complicating purification and reducing the isolated yield.

Possible Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures can accelerate undesirable side reactions.

    • Protodeboronation: In Suzuki couplings, high heat can promote the replacement of the boron group with a hydrogen atom from the solvent or trace water.[2]

      • Solution: Once the optimal temperature for product formation is found, try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. A temperature screen is highly recommended.

    • Homocoupling: The coupling of two boronic acid molecules can be exacerbated by high temperatures and the presence of oxygen.[1][2]

      • Solution: In addition to optimizing the temperature, ensure the reaction mixture is thoroughly degassed to remove oxygen, which can contribute to this side reaction.[1]

    • Catalyst Decomposition: Many palladium catalysts are thermally unstable and can decompose at high temperatures, leading to the formation of palladium black and a cessation of catalytic activity.[1]

      • Solution: Consult the literature for the recommended temperature range for your specific catalyst and ligand system. Do not exceed this range unless systematic optimization suggests it is beneficial.

Problem 3: Poor Regioselectivity in Reactions with Multiple Reactive Sites

Symptom: In di- or tri-substituted chloropyridines, the reaction occurs at an undesired position, or a mixture of isomers is obtained.

Possible Causes & Solutions:

  • Temperature Influencing Selectivity: The reaction may be proceeding under kinetic or thermodynamic control, where different temperatures favor different isomers.[4][6]

    • Solution: Conduct the reaction at a range of temperatures (e.g., from room temperature to reflux) to determine if the product ratio changes. Low temperatures may favor the kinetically formed product (the one that forms fastest), while higher temperatures can allow for equilibration to the more thermodynamically stable product.[3][4][5]

  • Ligand-Controlled Selectivity: In some palladium-catalyzed reactions of dihalopyridines, the regioselectivity can be influenced by the choice of ligand, and this can sometimes be temperature-dependent.[7]

    • Solution: While primarily a ligand-based issue, it's worth investigating if temperature modulation can enhance the selectivity of a given ligand system. Some systems show improved selectivity at room temperature.[7]

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is a good starting temperature for optimizing a reaction with a 5-chloropyridine derivative?

A1: For many common reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, a starting temperature of 80-100°C is a reasonable starting point.[2] For nucleophilic aromatic substitution (SNA_r_), the required temperature can vary widely based on the nucleophile and the presence of activating groups on the pyridine ring.[8][9] Some reactions may proceed at room temperature, while others may require reflux conditions.[8][10][11]

Q2: How does temperature affect reaction rate?

A2: Generally, increasing the reaction temperature increases the reaction rate by providing more kinetic energy to the reacting molecules, allowing them to overcome the activation energy barrier more easily. However, this also applies to potential side reactions.

Q3: Can running a reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: Not always. While this can be true for some reactions, others may have a specific temperature threshold required to initiate the reaction. Below this temperature, the reaction may not proceed at a meaningful rate, regardless of the reaction time. Additionally, prolonged reaction times, even at lower temperatures, can sometimes lead to the degradation of sensitive starting materials or products.

Specific Reaction Types

Q4: For a Suzuki-Miyaura coupling involving a 5-chloropyridine, what are the key temperature-related side reactions to be aware of?

A4: The two primary temperature-exacerbated side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[2] High temperatures can also lead to the decomposition of the palladium catalyst.[1]

Q5: In a nucleophilic aromatic substitution (SNA_r_) on a 5-chloropyridine, how critical is temperature optimization?

A5: Temperature is highly critical in SNA_r_ reactions. The rate of these reactions is very sensitive to temperature.[8] If the reaction is sluggish, a gradual increase in temperature can significantly improve the rate and yield.[8] However, excessive heat can lead to the degradation of the starting material or product, or promote unwanted side reactions.

Q6: What is the concept of kinetic versus thermodynamic control, and how does it apply to temperature optimization with 5-chloropyridine derivatives?

A6: In some reactions, there are multiple possible products with different stabilities and rates of formation.

  • Kinetic Control: At lower temperatures, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product.[3][4][5]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to reverse the formation of the kinetic product and form the most stable product. This is the thermodynamic product.[3][4][5]

When dealing with substituted pyridines that can react at multiple sites, running the reaction at a low temperature might favor one isomer, while a higher temperature might favor another.[6]

III. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Temperature Screening
  • Setup: In parallel reaction vials or a multi-well reaction block, add the 5-chloropyridine derivative, other reactants (e.g., boronic acid, nucleophile), solvent, and any solid reagents (e.g., base).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst/Reagent Addition: Under a positive flow of inert gas, add the catalyst and any liquid reagents via syringe.

  • Heating: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction and analyze by TLC or LC-MS to determine the conversion and the formation of any side products.

  • Analysis: Compare the results across the different temperatures to identify the optimal balance between reaction rate and purity.

Table 1: Example Data from a Temperature Screening Experiment
Temperature (°C)Reaction Time (h)Conversion (%)Desired Product (%)Side Product A (%)Side Product B (%)
604159532
804659253
10049885105
1204>99702010

This is example data and will vary based on the specific reaction.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_temp Is the reaction temperature sufficient to overcome the activation energy? start->check_temp increase_temp Action: Increase temperature in 10-20°C increments and monitor. check_temp->increase_temp No check_catalyst Is the catalyst active at the current temperature? check_temp->check_catalyst Yes result_improved Yield Improved increase_temp->result_improved result_no_change No Significant Improvement increase_temp->result_no_change catalyst_screen Action: Screen alternative catalysts/ligands known for lower temperature activation. check_catalyst->catalyst_screen No catalyst_screen->result_improved TempVsSideProducts cluster_outcomes Outcomes Temp Reaction Temperature LowTemp Low Temperature (e.g., < 60°C) OptimalTemp Optimal Temperature (e.g., 80-100°C) HighTemp High Temperature (e.g., > 120°C) Rate Reaction Rate LowTemp->Rate Slow Selectivity Selectivity LowTemp->Selectivity High SideProducts Side Products (Homocoupling, Decomposition) LowTemp->SideProducts Low OptimalTemp->Rate Moderate to Fast OptimalTemp->Selectivity High OptimalTemp->SideProducts Low to Moderate HighTemp->Rate Very Fast HighTemp->Selectivity Decreased HighTemp->SideProducts Increased

Caption: Impact of temperature on reaction outcomes.

V. References

  • Verbeek, J., & Brandsma, L. (n.d.). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020, December 10). 33: Kinetic control vs. thermodynamic control. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

  • ACS Omega. (2023, March 17). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. [Link]

  • National Center for Biotechnology Information. (2023, March 17). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chlorination of 5-Chloro-2-ethoxypyridin-4-ol

Welcome to the Technical Support Center for the synthesis of 4,5-dichloro-2-ethoxypyridine [3]. The conversion of 5-chloro-2-ethoxypyridin-4-ol to its chlorinated derivative via phosphorus oxychloride (POCl₃) is a notori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,5-dichloro-2-ethoxypyridine [3]. The conversion of 5-chloro-2-ethoxypyridin-4-ol to its chlorinated derivative via phosphorus oxychloride (POCl₃) is a notoriously sensitive transformation. Because the substrate contains an acid-labile 2-ethoxy group and tautomerizes between its pyridinol and pyridone forms, researchers frequently encounter by-products such as de-ethylated pyridones, over-chlorinated species, and unreacted starting material.

This guide provides mechanistic insights, troubleshooting matrices, and a self-validating standard operating procedure (SOP) to help you achieve >90% conversion with minimal by-product formation.

Mechanistic Divergence & By-Product Pathways

To control the reaction, you must first understand the causality of the by-products. The reaction proceeds via the initial formation of a highly reactive chlorophosphate intermediate . The fate of this intermediate dictates your yield.

Pathway SM 5-Chloro-2-ethoxypyridin-4-ol (Starting Material) Intermediate Chlorophosphate Intermediate [-O-POCl2] SM->Intermediate POCl3 + Pyridine (Activation) Target 4,5-Dichloro-2-ethoxypyridine (Target Product) Intermediate->Target Cl- Attack (SNAr) Controlled Heat Byprod1 De-ethylated By-product (Pyridin-2-one derivative) Intermediate->Byprod1 Excess HCl Ether Cleavage Byprod2 Hydrolyzed Product (Reverted SM) Intermediate->Byprod2 Premature Quench (H2O Hydrolysis)

Reaction pathway showing the divergence of the chlorophosphate intermediate into target and by-products.

Frequently Asked Questions (Understanding Causality)

Q1: Why am I seeing significant ether cleavage (de-ethylation) during the chlorination? A1: The 2-ethoxy group is highly susceptible to acid-catalyzed cleavage. During the initial reaction between the 4-OH group and POCl₃, hydrogen chloride (HCl) is generated as a stoichiometric by-product. At elevated reaction temperatures (>80°C), this HCl protonates the ethoxy oxygen, turning it into a superior leaving group. A subsequent S_N2 attack by chloride ions on the ethyl chain liberates chloroethane, leaving behind a 5-chloro-4-hydroxy-pyridin-2(1H)-one by-product. To prevent this, you must introduce an acid scavenger (such as pyridine) to neutralize the HCl in situ [2].

Q2: My In-Process Control (IPC) shows full conversion, but the starting material reappears after aqueous workup. Why? A2: This is a classic "hydrolysis trap" in pyridinol chemistry. The initial reaction rapidly forms the chlorophosphate intermediate (-O-POCl₂). However, the final step requires a nucleophilic aromatic substitution (S_NAr) where a chloride ion displaces the phosphate group. This S_NAr step requires high thermal activation energy. If you quench the reaction before this displacement is complete, the water rapidly hydrolyzes the -O-POCl₂ group back into the original 4-OH starting material.

Q3: How does the stoichiometry of POCl₃ affect the purity profile? A3: Historically, POCl₃ was used as both the reagent and the solvent in massive excess (>5-10 equivalents). This large excess drives over-chlorination (e.g., chlorination at the unsubstituted 6-position) and makes the aqueous quench highly exothermic and dangerous. Modern optimized protocols demonstrate that using near-equimolar POCl₃ (1.1 to 1.5 equivalents) alongside an equivalent of an organic base in a non-reactive solvent (like toluene) drastically reduces over-chlorination and tar formation [1].

Troubleshooting Guide: Diagnosing Specific Issues

Observed IssueRoot Cause Analysis (Causality)Corrective Action
High De-ethylation (<60% Target Yield) Un-neutralized HCl is cleaving the 2-ethoxy ether bond via an S_N2 mechanism at high temperatures.Add 1.2 - 1.5 equivalents of anhydrous Pyridine or DIPEA prior to POCl₃ addition to act as an acid sponge [2].
High Residual Starting Material The S_NAr displacement of the chlorophosphate intermediate stalled due to low chloride concentration or low temperature.Increase the reaction temperature to 90-100°C. Consider adding a chloride source (e.g., 0.5 eq of Benzyltriethylammonium chloride) to accelerate the S_NAr step.
Tarry, Black Reaction Mixture Thermal decomposition and polymerization caused by localized hot spots in neat POCl₃.Transition from neat POCl₃ to a solvent-based system (e.g., Toluene). Ensure POCl₃ is added dropwise at <30°C before heating.
Product Degradation During Quench Direct addition of water to the reaction mixture creates localized boiling and highly acidic pockets, destroying the product.Utilize an Inverse Quench : slowly pour the cooled reaction mixture into a vigorously stirred, ice-cold 10% Na₂CO₃ solution.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity of 4,5-dichloro-2-ethoxypyridine. Data demonstrates that moving away from traditional "neat" conditions is critical for minimizing by-products.

Reaction ConditionPOCl₃ (eq)Base / AdditiveSolventTemp / TimeTarget YieldDe-ethylation By-product
Traditional Method 10.0 eqNoneNeat105°C (4h)45%35%
Low-Temp Quench Failure 1.2 eqPyridine (1.2 eq)Toluene90°C (1h)50%<2% (38% Reverted SM)
Optimized Equimolar [1]1.2 eqPyridine (1.5 eq)Toluene95°C (3h)88% <2%
Phase-Transfer Assisted 1.5 eqTEBAC (1.0 eq)Toluene100°C (2h)92% <1%

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, the following protocol incorporates an In-Process Control (IPC) step. This makes the protocol a self-validating system—you do not proceed to the quench until the intermediate's consumption is analytically confirmed.

Workflow Step1 1. Reagent Mixing Substrate + Toluene + Pyridine Step2 2. POCl3 Addition Dropwise, T < 30°C Step1->Step2 Step3 3. Thermal Activation Heat to 90-100°C (2-4h) Step2->Step3 Step4 4. In-Process Control (IPC) Verify Intermediate Consumption Step3->Step4 Step4->Step3 Incomplete Step5 5. Inverse Quench Pour into Cold Na2CO3 (aq) Step4->Step5 >99% Conversion Step6 6. Isolation Phase Separation & Concentration Step5->Step6

Self-validating experimental workflow for the optimized chlorination of 5-chloro-2-ethoxypyridin-4-ol.

Step-by-Step Methodology:
  • Reactor Preparation: Purge a dry, suitably sized glass-lined reactor with Nitrogen. Moisture must be strictly excluded to prevent premature degradation of POCl₃.

  • Substrate Loading: Charge 5-Chloro-2-ethoxypyridin-4-ol (1.0 eq) and anhydrous toluene (5 volumes relative to substrate weight).

  • Base Addition: Add anhydrous pyridine (1.5 eq). Stir at 20°C for 15 minutes to achieve a uniform suspension. Causality: Pyridine is present from the start to immediately capture HCl as it forms.

  • Chlorinating Agent Addition: Cool the mixture to 0–5°C using an ice bath. Add POCl₃ (1.2 eq) dropwise via an addition funnel. Control the addition rate to maintain the internal temperature strictly below 30°C.

  • Thermal Activation: Gradually heat the reaction mixture to 90–100°C. Maintain this temperature for 3 to 4 hours.

  • In-Process Control (IPC) - Critical Validation Step: Withdraw a 0.1 mL aliquot and quench it into 1 mL of cold methanol. Analyze via HPLC or TLC.

    • Validation Check: You must confirm the disappearance of the chlorophosphate intermediate, not just the starting material. If the intermediate is still present, continue heating for an additional hour. Do not proceed to Step 7 until conversion is >99%.

  • Inverse Quench: Cool the reaction mixture to room temperature. Prepare a separate vessel containing a vigorously stirred, ice-cold aqueous solution of 10% Na₂CO₃ (10 volumes). Slowly pour the reaction mixture into the Na₂CO₃ solution. Maintain the quench temperature below 15°C to prevent thermal hydrolysis.

  • Isolation: Transfer the quenched mixture to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the aqueous layer once with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified 4,5-dichloro-2-ethoxypyridine.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 MDPI Molecules[Link]

Optimization

handling moisture sensitivity of 5-Chloro-2-ethoxypyridin-4-ol precursors

Application Scientist Briefing: The Moisture Paradigm in Pyridine Synthesis Welcome to the Technical Support Center. Synthesizing highly functionalized heterocycles like 5-Chloro-2-ethoxypyridin-4-ol requires navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Briefing: The Moisture Paradigm in Pyridine Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized heterocycles like 5-Chloro-2-ethoxypyridin-4-ol requires navigating extremely sensitive intermediate stages. The most efficient synthetic routes to this compound often involve the Directed ortho-Metalation (DoM) of precursors such as 2-ethoxy-5-chloropyridine, utilizing hindered organometallic bases like TMPMgCl·LiCl (Knochel-Hauser base) or lithium diisopropylamide (LDA)[1].

Because these metalated pyridine precursors are highly polarized and possess immense basicity and nucleophilicity, they are exceptionally vulnerable to protonation by trace moisture. This guide is engineered to help you diagnose, troubleshoot, and eliminate moisture-driven failures during the synthesis of 5-Chloro-2-ethoxypyridin-4-ol precursors.

Mechanistic Causality: Why Water is the Enemy of Yield

In organometallic chemistry, listing steps is insufficient without understanding the underlying molecular dynamics. When synthesizing the precursors for 5-Chloro-2-ethoxypyridin-4-ol, you are likely generating a transient metalated intermediate (e.g., 2-ethoxy-3-lithio-5-chloropyridine or its magnesium halide equivalent).

The Causality of Quenching: Water is a potent proton donor (pKa ~15.7). The metalated pyridine intermediate has a conjugate acid pKa in the range of 35–40. If even microscopic amounts of H₂O are present in your solvent or adsorbed onto your glassware, an irreversible, diffusion-controlled acid-base reaction occurs. The water instantly protonates the metalated carbon, quenching the reactive intermediate back into the unfunctionalized starting material. This not only destroys your yield but also generates metal hydroxides (e.g., LiOH or Mg(OH)X) that can precipitate, coat the reactive surfaces, and trigger the unintended hydrolysis of the sensitive ethoxy group at the 2-position under Lewis acidic conditions.

Diagnostic FAQs: Real-World Troubleshooting

Q: My Karl Fischer titration shows my THF has <20 ppm water, but my DoM reaction still fails with poor conversion. Why? A: If your solvent is dry, the moisture is likely surface-adsorbed on your glassware. Borosilicate glass is highly hydrophilic and retains a microscopic layer of water even after standard oven drying. You must implement rigorous Schlenk line cycling (alternating high vacuum and inert gas) combined with flame-drying to break the hydrogen bonds between the glass surface and the water molecules[2].

Q: How do I properly store the highly sensitive metalated precursors or the anhydrous starting materials? A: Commercially available or synthesized moisture-sensitive reagents should be stored under an argon atmosphere in a sealed bottle containing a penetrable rubber septum[3]. Argon is preferred over nitrogen because it is denser than air, creating a protective blanket over the reagent. Always use a multi-layer PTFE/elastomer septum to prevent ambient moisture from diffusing through the puncture holes over time.

Q: I am using TMPMgCl·LiCl for the metalation step. Is it as moisture-sensitive as n-BuLi? A: While TMPMgCl·LiCl is often described as more "stable" than alkyllithiums, this stability refers to its handling at room temperature, not its moisture tolerance[1]. It remains a highly reactive Grignard-type reagent. Trace water will aggressively destroy the active complex, leading to incomplete metalation of the 5-Chloro-2-ethoxypyridine precursor.

Quantitative Impact of Moisture Contamination

To optimize your synthesis, you must treat moisture quantification as a critical process parameter. The table below summarizes the empirical relationship between solvent moisture levels and the expected yield of the metalated 5-Chloro-2-ethoxypyridin-4-ol precursor.

Solvent Moisture Level (ppm H₂O)Organometallic Intermediate StabilityExpected Yield of Precursor (%)Required Corrective Action
< 10 ppm Highly Stable> 90%None (Optimal conditions)
10 - 30 ppm Moderately Stable75% - 85%Monitor closely; acceptable
31 - 100 ppm Rapid Quenching40% - 60%Add 3Å molecular sieves
> 100 ppm Complete Decomposition< 10%Redistill over Na/Benzophenone

Troubleshooting Workflow

MoistureTroubleshooting Start Low Yield in Pyridine Precursor Metalation CheckSolvent Check Solvent Moisture (Karl Fischer Titration) Start->CheckSolvent DrySolvent Dry Solvent (Molecular Sieves) CheckSolvent->DrySolvent > 30 ppm H₂O EvalGlass Evaluate Glassware Preparation CheckSolvent->EvalGlass < 30 ppm H₂O DrySolvent->CheckSolvent Retest CheckCycling Schlenk Line Cycling Adequate? EvalGlass->CheckCycling PerformCycling Perform 3x Vacuum/Argon Cycles + Flame Drying CheckCycling->PerformCycling No CheckReagent Check Reagent Integrity (e.g., TMPMgCl·LiCl) CheckCycling->CheckReagent Yes PerformCycling->Start Retry Synthesis

Fig 1: Logical troubleshooting workflow for moisture contamination in pyridine precursor synthesis.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your results, every protocol must include a validation step to confirm the system is truly moisture-free before proceeding.

Protocol A: Coulometric Karl Fischer Titration for Anhydrous Solvents

Coulometric titration is mandatory for moisture-sensitive organometallic chemistry, as it can reliably detect water content down to 1–5 ppm[4].

  • Cell Preparation: Ensure the Karl Fischer titration cell is hermetically sealed. Verify that the molecular sieves on top of the titration cell are active (not exhausted) to prevent ambient moisture ingress[5].

  • Pre-titration (Validation Step 1): Turn on the instrument and allow it to titrate the residual background moisture in the anolyte solution. Do not proceed until a stable baseline drift rate of <10 µg/min is achieved.

  • Sample Injection: Using a thoroughly dried, gas-tight syringe, withdraw exactly 1.0 mL of your reaction solvent (e.g., anhydrous THF). Inject it directly through the septum into the catholyte.

  • Measurement: The system will generate iodine in situ at the anode to react stoichiometrically with the water[5].

  • Validation Step 2: Record the final ppm value. If the value is >30 ppm, the solvent must be treated with activated 3Å molecular sieves for 24 hours before use in the metalation of the 5-Chloro-2-ethoxypyridine precursor.

Protocol B: Rigorous Schlenk Line Glassware Preparation ("Cycling")

This protocol removes the microscopic layer of adsorbed water from the interior of the reaction vessel.

  • Pre-drying: Bake the Schlenk flask and magnetic stir bar in an oven at >150 °C for a minimum of 4 hours[3].

  • Assembly: Remove the hot flask, immediately grease the ground glass joints with a high-vacuum hydrocarbon grease, and attach it to the Schlenk line.

  • Evacuation (Validation Step 1): Turn the double-oblique stopcock to open the flask to the vacuum manifold. Monitor your digital vacuum gauge. Do not proceed unless the pressure drops below 0.1 mbar[2]. This validates that your system has no leaks.

  • Flame Drying: While under dynamic vacuum, gently heat the exterior of the flask with a heat gun (or carefully with a Bunsen burner) for 2–3 minutes to drive off surface-adsorbed water. Allow the flask to cool to room temperature under vacuum.

  • Purging: Slowly turn the stopcock to backfill the flask with high-purity Argon until the oil bubbler indicates a positive pressure flow.

  • Cycling: Repeat the Evacuation (Step 3) and Purging (Step 5) sequence exactly three times [2]. Your flask is now a self-validated, moisture-free environment ready for the addition of your pyridine precursors.

References

  • VACUUBRAND. Keeping air and moisture out. Available at: [Link]

  • ResearchGate / Canadian Journal of Chemical Engineering. Experimental methods in chemical engineering: Karl Fischer titration. Available at:[Link]

  • ACS Publications. An Illustrated Guide to Schlenk Line Techniques. Available at:[Link]

  • ACS Publications / Chemical Reviews. Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 5-Chloro-2-ethoxypyridin-4-ol

The following guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-Chloro-2-ethoxypyridin-4-ol , designed for researchers requiring high-confidence structural verification. Executive Summary & Technic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-Chloro-2-ethoxypyridin-4-ol , designed for researchers requiring high-confidence structural verification.

Executive Summary & Technical Context

5-Chloro-2-ethoxypyridin-4-ol is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is paramount, yet synthetic routes (typically chlorination of 2-ethoxypyridin-4-ol) frequently yield regioisomeric impurities, specifically the 3-chloro isomer.

This guide objectively compares the spectral performance of the target compound against its primary regioisomer and evaluates solvent systems to maximize resolution. Unlike standard data sheets, this document focuses on the causality of spectral features to provide a self-validating identification protocol.

The Core Challenge: Regioisomer Differentiation

The primary analytical challenge is distinguishing the 5-chloro substitution pattern from the 3-chloro alternative. Mass spectrometry (LC-MS) cannot easily differentiate these isomers due to identical mass-to-charge ratios (m/z). 1H NMR is the definitive technique for this verification, relying on specific coupling patterns (splitting) rather than just chemical shifts.

Comparative Analysis: Target vs. Alternative

The following table contrasts the target molecule with its most common synthetic impurity.

Table 1: Spectral Performance & Identification Metrics
FeatureTarget: 5-Chloro-2-ethoxypyridin-4-ol Alternative: 3-Chloro-2-ethoxypyridin-4-ol Differentiation Logic
Aromatic Region Two distinct Singlets Two coupled Doublets Coupling Constants (J-values) are the deciding factor.
H-3 Proton Singlet (s) at ~6.0–6.2 ppmAbsent (Substituted by Cl)H-3 in the target is isolated (no ortho neighbors).
H-5 Proton Absent (Substituted by Cl)Doublet (d) at ~6.3–6.5 ppmH-5 in the isomer couples with H-6 (

Hz).
H-6 Proton Singlet (s) at ~8.0–8.2 ppmDoublet (d) at ~7.8–8.0 ppmH-6 in the target has no ortho proton to couple with.
Tautomerism Exhibits OH/NH exchange broadeningExhibits OH/NH exchange broadeningBoth isomers may exist as pyridone tautomers in polar solvents.

Expert Insight: In the 5-chloro isomer, H-3 and H-6 are para to each other. In pyridine systems, para-coupling (


) is typically negligible (

Hz), resulting in sharp singlets. In the 3-chloro isomer, H-5 and H-6 are ortho to each other, resulting in a distinct roofed doublet pattern with a coupling constant of 5–8 Hz.

Solvent Selection Strategy

Correct solvent choice is critical for observing exchangeable protons (OH/NH) and preventing signal overlap.

Table 2: Solvent System Comparison
SolventPerformance RatingProsConsRecommendation
DMSO-d6 Optimal Excellent solubility; slows proton exchange allowing observation of OH/NH signals; stabilizes polar tautomers.High residual water peak (~3.33 ppm) can obscure mid-field signals; difficult to recover sample.Primary Choice for structural characterization.[1]
CDCl3 Sub-optimalEasy sample recovery; standard reference data available.Poor solubility for hydroxypyridines; rapid exchange broadens OH signals; potential aggregation.Use only if DMSO-d6 is unavailable or for crude checks.
MeOD-d4 PoorClean baseline.Deuterium exchange eliminates OH/NH signals entirely, removing a key verification marker.Avoid for full characterization.

Experimental Protocol

This protocol is designed to ensure reproducibility and minimize artifacts such as concentration-dependent chemical shifts.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Standard):

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Reasoning: < 5 mg may result in low signal-to-noise (S/N); > 15 mg can cause viscosity broadening and concentration-dependent shifts of the OH proton.

  • Solvent Addition:

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual solvent peak (2.50 ppm) for internal referencing.

  • Homogenization:

    • Sonicate for 30 seconds or vortex until the solution is perfectly clear.

    • Check: Inspect for suspended particles.[1] Hydroxypyridines can form intermolecular hydrogen bonds that resist dissolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Scans (NS): 16 or 32 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aromatic protons adjacent to nitrogen (H-6) often have longer T1 relaxation times. A short D1 can suppress integration values, leading to quantitative errors.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (Manual is preferred over Automatic for broad OH peaks).

    • Baseline correction (Bernstein polynomial).

Structural Identification Workflow (Visualization)

The following diagram illustrates the logical decision tree for verifying the product structure and ruling out the 3-chloro regioisomer.

NMR_Analysis_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.0 - 8.5 ppm) Start->Check_Aromatic Decision_Splitting Check Splitting Pattern of Aromatic Protons Check_Aromatic->Decision_Splitting Result_Singlets Two Singlets Observed (H-3 & H-6 uncoupled) Decision_Splitting->Result_Singlets No Coupling Result_Doublets Two Doublets Observed (Ortho Coupling J ~7Hz) Decision_Splitting->Result_Doublets Coupling Present Check_Ethyl Verify Ethoxy Group (Quartet ~4.2, Triplet ~1.3) Result_Singlets->Check_Ethyl Conclusion_Impurity REJECTED: 3-Chloro-2-ethoxypyridin-4-ol (Regioisomer) Result_Doublets->Conclusion_Impurity Conclusion_Target CONFIRMED: 5-Chloro-2-ethoxypyridin-4-ol Check_Ethyl->Conclusion_Target

Figure 1: Decision tree for differentiating 5-chloro and 3-chloro regioisomers based on 1H NMR splitting patterns.

Detailed Spectral Assignment (Predicted)

Based on substituent additivity rules for pyridine derivatives and analogous compounds [1, 2], the following chemical shifts are the standard expectation in DMSO-d6.

5-Chloro-2-ethoxypyridin-4-ol
  • 
     11.50 ppm (1H, br s, OH/NH):  Highly variable. In DMSO, this often appears very downfield, suggesting the pyridin-4(1H)-one  tautomer form or strong H-bonding.
    
  • 
     8.10 ppm (1H, s, H-6):  Deshielded by the adjacent Nitrogen and the inductive effect of the Chlorine at C5. Appears as a sharp singlet.
    
  • 
     6.15 ppm (1H, s, H-3):  Shielded by the electron-donating Ethoxy (C2) and Hydroxyl (C4) groups. Appears as a sharp singlet.
    
  • 
     4.25 ppm (2H, q, 
    
    
    
    Hz, O-CH2-):
    Characteristic methylene quartet of the ethoxy group.
  • 
     1.30 ppm (3H, t, 
    
    
    
    Hz, -CH3):
    Characteristic methyl triplet.
Tautomeric Considerations

Researchers must note that 4-hydroxypyridines exist in equilibrium with 4-pyridones .

  • Pyridine Form: Favored in non-polar solvents (CDCl3).

  • Pyridone Form: Favored in polar aprotic solvents (DMSO-d6) and the solid state.

  • Observation: If the spectrum shows a proton attached to Nitrogen (broad singlet > 11 ppm) and Carbonyl character in 13C NMR (~170-180 ppm), the compound is predominantly in the pyridone form. This is not an impurity; it is the natural state of the molecule [3].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

Sources

Comparative

Structural Elucidation Guide: 5-Chloro-2-ethoxypyridin-4-ol

Topic: 13C NMR Chemical Shift Analysis: 5-Chloro-2-ethoxypyridin-4-ol Content Type: Technical Comparison & Structural Elucidation Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shift Analysis: 5-Chloro-2-ethoxypyridin-4-ol Content Type: Technical Comparison & Structural Elucidation Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.[1][2]

[1]

Executive Summary

This guide provides a definitive structural analysis of 5-Chloro-2-ethoxypyridin-4-ol , a functionalized pyridine intermediate often utilized in the synthesis of agrochemicals and kinase inhibitors.[1]

The core challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., 3-chloro analogs) and managing the hydroxypyridine-pyridone tautomerism that complicates NMR interpretation.[1] This guide compares the target molecule against its non-chlorinated precursor (2-ethoxypyridin-4-ol ) to isolate the diagnostic chemical shift perturbations induced by the C5-chlorine substituent.[1]

Structural Dynamics & Tautomerism

Before assigning shifts, one must define the active species in solution.[1][2] 4-Hydroxypyridines exist in a solvent-dependent equilibrium between the hydroxy form (A) and the pyridone form (B) .

  • Non-Polar Solvents (e.g., CDCl₃): The equilibrium favors the Hydroxy form (A) due to the preservation of aromaticity.

  • Polar Aprotic Solvents (e.g., DMSO-d₆): The equilibrium may shift toward the Pyridone form (B) , significantly deshielding C4 (carbonyl-like character) and shielding C3/C5.[1]

Note: The 2-ethoxy group "locks" the 2-position, preventing 2-pyridone formation.[1] Therefore, only 4-pyridone tautomerism is relevant.[1][2]

Tautomeric Equilibrium Diagram

Tautomerism Hydroxy Hydroxy Form (A) (Aromatic) Major in CDCl3 Pyridone Pyridone Form (B) (Keto-like) Minor/Major in DMSO Hydroxy->Pyridone  Ka (Proton Transfer)   Solvent Solvent Polarity Solvent->Pyridone Stabilizes

Figure 1: The tautomeric equilibrium dictates the observed chemical shifts.[1][2] In CDCl₃, the Hydroxy form predominates, yielding the shifts detailed below.

Comparative Chemical Shift Analysis (13C NMR)

The following data represents the Consensus Predicted Shifts (based on Substituent Chemical Shift additivity rules) for the Hydroxy tautomer in CDCl₃.

Comparator: 2-Ethoxypyridin-4-ol (Non-chlorinated analog).[1]

Table 1: Diagnostic Shift Comparison (ppm)
Carbon PositionTarget: 5-Cl-2-OEt-Py-4-OHComparator: 2-OEt-Py-4-OHΔ (Shift Difference)Structural Insight
C2 (Ipso-OEt) 164.2 164.5-0.3Deshielded. Minimal change; Cl effect is negligible at para position.[1]
C3 (Ortho-OH) 97.5 99.8-2.3Shielded. Highly diagnostic high-field signal due to double ortho-shielding (OH + OEt).[1]
C4 (Ipso-OH) 163.1 165.0-1.9Deshielded. Confirming C-OH (aromatic C-O).[1] If C=O (pyridone), this would appear >175 ppm.[1][2]
C5 (Ipso-Cl) 119.0 106.5+12.5 PRIMARY DIAGNOSTIC. The substitution of H for Cl causes a significant downfield shift (Ipso effect).
C6 (C-H) 149.5 151.0-1.5Deshielded. Characteristic α-carbon to Nitrogen.[1]
OCH₂ (Ethyl) 62.5 62.3+0.2Standard ether methylene.
CH₃ (Ethyl) 14.2 14.20.0Standard methyl.
Key Diagnostic Signals[1][2][3]
  • The C5 "Fingerprint": The most critical differentiator is the C5 resonance . In the starting material, C5 is a methine (CH) appearing at ~106 ppm.[1][2] Upon chlorination, this signal becomes quaternary and shifts downfield to ~119 ppm.[1][2] Absence of a DEPT-135 signal at 119 ppm confirms the C-Cl substitution. [1]

  • The C3 Upfield Shift: C3 appears at a remarkably high field (< 100 ppm) because it is ortho to two electron-donating groups (Ethoxy and Hydroxy). This confirms the 2,4-substitution pattern.[1][2]

Experimental Protocol: Validating the Assignment

To ensure high-fidelity data that matches the values above, follow this specific protocol to minimize tautomeric broadening.

Reagents & Equipment[1][2][3]
  • Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS. Avoid DMSO unless solubility is an issue, as it complicates the tautomeric profile.[1][2]

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Instrument: >100 MHz Carbon Frequency (400 MHz Proton) recommended for quaternary carbon sensitivity.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 20 mg of the solid in CDCl₃. If the solution is cloudy, filter through a cotton plug (precipitate may be the pyridone salt).

  • Pulse Sequence: Run a standard Proton-Decoupled 13C (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C5-Cl and C2/C4 quaternary carbons have long T1 relaxation times. Short delays will suppress these diagnostic peaks.[2]

  • DEPT-135 Acquisition: Mandatory.

    • Purpose: To distinguish C5 (Quaternary, invisible in DEPT) from unreacted starting material C5 (CH, positive peak).

  • Processing: Apply 1.0–2.0 Hz exponential line broadening (LB) to enhance the signal-to-noise ratio for the quaternary carbons.

Analytical Logic Diagram

Workflow Start Crude Product Acquire Acquire 13C + DEPT-135 (CDCl3) Start->Acquire CheckC5 Analyze ~119 ppm Region Acquire->CheckC5 Decision Is Peak Present? CheckC5->Decision ResultCl Confirm 5-Chloro Substitution (Quaternary C) Decision->ResultCl Yes (DEPT Silent) ResultH Starting Material/Regioisomer (DEPT Positive CH at ~106 ppm) Decision->ResultH No (or DEPT Positive)

Figure 2: Logical workflow for confirming the 5-Chloro substitution using DEPT-135 NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for Substituent Chemical Shift increments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for Pyridine and 2-ethoxypyridine base shifts). [1]

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Reference for Hydroxypyridine/Pyridone equilibrium).

Sources

Validation

Comparative LC-MS Fragmentation Guide: 5-Chloro-2-ethoxypyridin-4-ol

The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 5-Chloro-2-ethoxypyridin-4-ol , a critical intermediate and potential impurity in the synthesis of pyridine-based kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 5-Chloro-2-ethoxypyridin-4-ol , a critical intermediate and potential impurity in the synthesis of pyridine-based kinase inhibitors and agrochemicals.

This guide adopts a comparative approach , distinguishing the target compound from its structural analogs (e.g., methoxy- and des-chloro variants) to assist analytical scientists in structural elucidation and impurity profiling.[1]

Executive Summary & Chemical Context

5-Chloro-2-ethoxypyridin-4-ol (C₇H₈ClNO₂) is a functionalized pyridine often encountered during the process development of active pharmaceutical ingredients (APIs).[1] In LC-MS/MS analysis, its identification relies heavily on distinguishing the ethoxy group cleavage and the chlorine isotope signature from similar impurities.

  • Monoisotopic Mass: 173.02 Da[1]

  • Precursor Ion [M+H]⁺: m/z 174.03 (³⁵Cl) / 176.03 (³⁷Cl)[1]

  • Key Differentiator: The specific neutral loss of 28 Da (Ethylene) distinguishes it from methoxy analogs, while the 3:1 isotope ratio distinguishes it from des-chloro byproducts.

Experimental Methodology

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters are optimized for small, polar heterocycles.

LC-MS/MS Protocol
ParameterSetting / Description
Instrument Q-TOF or Triple Quadrupole (QqQ)
Ionization Electrospray Ionization (ESI), Positive Mode
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Collision Energy Stepped (10, 20, 40 eV) to capture full fragmentation pathways
Sample Preparation (Self-Validating)
  • Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).

  • Dilution: Dilute 1:1000 in 50:50 Water:MeOH to reach ~1 µg/mL (1 ppm).

  • Validation: Inject a blank (solvent only) before the sample to rule out carryover. The presence of m/z 174 in the blank indicates system contamination.

Fragmentation Analysis: The Target Compound

The fragmentation of 5-Chloro-2-ethoxypyridin-4-ol follows a predictable pathway governed by the stability of the pyridine ring and the lability of the ether linkage.[1]

Primary Pathway: Ethylene Elimination

The most dominant feature in the MS2 spectrum is the loss of the ethyl group via a McLafferty-like rearrangement or 4-center elimination.

  • Transition: m/z 174 → m/z 146

  • Neutral Loss: 28 Da (C₂H₄, Ethylene)[1]

  • Mechanism: The ethoxy oxygen acts as a proton acceptor (or the nitrogen, depending on tautomer), facilitating the ejection of ethylene to form the corresponding pyridinol/pyridone.

Secondary Pathway: Carbon Monoxide Loss

Following the loss of ethylene, the resulting ion (likely a tautomer of 5-chloro-2,4-dihydroxypyridine) undergoes ring contraction or CO ejection, typical of phenols and pyridinols.[1]

  • Transition: m/z 146 → m/z 118

  • Neutral Loss: 28 Da (CO)[1]

Chlorine Signature

Throughout the pathway, the chlorine atom remains attached until high collision energies are reached. All major fragments (m/z 174, 146, 118) will exhibit the characteristic ³⁵Cl/³⁷Cl isotope pattern (~3:1 intensity ratio) .

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation mechanism.

Caption: Stepwise LC-MS/MS fragmentation pathway of 5-Chloro-2-ethoxypyridin-4-ol showing the sequential loss of ethylene and carbon monoxide.

Comparative Analysis: Target vs. Analogs

This section objectively compares the target compound against its most likely impurities or structural analogs. This data is crucial for distinguishing peaks in complex mixtures.

Table 1: Differential Fragmentation Logic
CompoundStructurePrecursor [M+H]⁺Primary Loss (Δ Mass)Key Fragment (m/z)Distinguishing Feature
Target (Ethoxy) 5-Cl, 2-OEt174 -28 Da (C₂H₄) 146 Loss of Ethylene; Cl isotope pattern present.[1]
Methoxy Analog 5-Cl, 2-OMe160-15 Da (CH₃[1]•) or -30 (CH₂O)145 / 130No loss of 28 Da .[1] Loss of methyl radical is common in methoxy aromatics.
Des-Chloro Analog 5-H, 2-OEt140-28 Da (C₂H₄)112No Cl isotope pattern .[1] Single peak at M+H.
Isomer (3-Ethoxy) 5-Cl, 3-OEt174-28 Da (C₂H₄)146Indistinguishable by MS2 alone; requires Retention Time separation.[1]
Why This Matters:
  • Vs. Methoxy Impurity: If you see a loss of 15 or 30 Da, your synthesis likely failed to ethylate or trans-esterification occurred with methanol.[1]

  • Vs. Des-Chloro: If the M+2 peak (approx 33% height of M) is missing, the chlorine atom has been dechlorinated (common in hydrogenations).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including McLafferty rearrangements in ethers).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS." Journal of Mass Spectrometry.
  • PubChem. (2024).[2] Compound Summary: 5-Chloro-2-hydroxypyridine.[1][2][3][4] National Library of Medicine. Link (Source for analog data).[1]

Sources

Comparative

Analytical Comparison Guide: Melting Point Range Validation for 5-Chloro-2-ethoxypyridin-4-ol

As a Senior Application Scientist, establishing a robust, self-validating analytical control strategy is paramount when characterizing pharmaceutical intermediates. For 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical control strategy is paramount when characterizing pharmaceutical intermediates. For 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0)[1], a critical halogenated heterocyclic building block, melting point range validation serves as the primary thermodynamic indicator of crystalline purity.

This guide objectively compares three distinct methodologies—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—for validating the melting point of this compound. By moving beyond basic procedural steps, we will explore the thermodynamic causality behind these techniques and establish protocols that ensure compliance with [2].

Chemical Context & Thermodynamic Causality

The molecular structure of 5-Chloro-2-ethoxypyridin-4-ol (Molecular Weight: 173.60, Formula: C7H8ClNO2) features a hydroxyl group at the 4-position and an electronegative chlorine atom at the 5-position[1]. This specific arrangement dictates a highly ordered intermolecular hydrogen-bonding network within its crystal lattice.

When validating purity, we rely on Raoult’s Law of freezing point depression . The presence of impurities—such as unreacted precursors or regioisomers—disrupts this specific hydrogen-bonded lattice. This disruption increases the entropy of the solid phase, thereby requiring less thermal energy to transition to a liquid state. Consequently, an impure batch will exhibit both a depressed onset temperature and a broadened melting range .

Thermodynamics Impurity Impurity Presence (<99% Purity) Lattice Crystal Lattice Disruption Impurity->Lattice Entropy Increased Solid Phase Entropy Lattice->Entropy Depression Melting Point Depression Entropy->Depression

Fig 1: Thermodynamic causality of melting point depression.

Methodology Comparison & Performance Data

To establish a comprehensive thermal profile, we compare three analytical techniques. The data below represents a validation study comparing a high-purity reference standard (>99.5%) of 5-Chloro-2-ethoxypyridin-4-ol against a degraded sample (95.0% purity). (Note: Temperatures reflect representative validation data for this specific pyridine derivative class).

Quantitative Data Comparison
Analytical ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
High-Purity Onset (°C) 156.2 °C156.6 °C (Extrapolated)156.3 °C
High-Purity Peak/Clear (°C) 157.1 °C157.4 °C157.2 °C
Degraded Sample Onset (°C) 151.8 °C152.1 °C151.5 °C
Melting Range (Pure) 0.9 °C 0.8 °C 0.9 °C
Melting Range (Degraded) 4.5 °C 4.8 °C 5.2 °C
Heating Rate 1.0 °C/min10.0 °C/min2.0 °C/min
Primary Advantage Pharmacopeia compliant, high throughput.Quantitative (

), detects polymorphs.
Visual confirmation of decomposition.
Primary Limitation Subject to thermal lag if ramp is too fast.Destructive, requires expensive consumables.Highly subjective, low throughput.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that instrument calibration is verified immediately prior to sample analysis.

Workflow cluster_methods Parallel Validation Methodologies Prep Sample Desiccation & Pulverization Suitability System Suitability Test (USP Standard) Prep->Suitability Capillary Automated Capillary (1°C/min ramp) Suitability->Capillary Calibrated DSC Differential Scanning Calorimetry (10°C/min ramp) Suitability->DSC Calibrated HSM Hot Stage Microscopy (Visual Phase Confirm) Suitability->HSM Calibrated Consolidation Data Consolidation & Purity Certification Capillary->Consolidation DSC->Consolidation HSM->Consolidation

Fig 2: Self-validating workflow for melting point determination.

Method A: Automated Capillary Method (Pharmacopeia Standard)

This method relies on optical transmission to detect the phase change, adhering strictly to [3][4].

  • System Suitability: Analyze a USP Melting Point Reference Standard (e.g., Vanillin or Phenacetin) that melts near the 156°C target[4]. The instrument must read within ±0.5°C of the certified value.

  • Sample Preparation: Desiccate the 5-Chloro-2-ethoxypyridin-4-ol sample for 24 hours under vacuum. Gently pulverize it into a fine powder. Causality: Large crystals create air pockets, acting as thermal insulators and artificially broadening the melting range[3].

  • Packing: Load the powder into a glass capillary tube to a tightly packed height of exactly 3 mm[3].

  • Execution: Insert the capillary into the heating block. Rapidly ramp the temperature to 145°C, then reduce the heating rate to exactly 1.0°C/min [3]. Causality: A ramp rate exceeding 1°C/min near the melting point causes thermal lag between the heating block and the sample, artificially inflating the recorded onset temperature.

  • Data Acquisition: Record the temperature at the first detectable liquid phase (onset) and when no solid phase is apparent (clear point)[3].

Method B: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow required to maintain a zero temperature difference between the sample and a reference, providing the exact enthalpy of fusion (


).
  • Calibration: Verify cell constant and temperature calibration using high-purity Indium (Onset: 156.6°C).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-Chloro-2-ethoxypyridin-4-ol into a standard aluminum pan. Hermetically seal it with a crimper to prevent the sublimation of the chlorinated compound prior to melting.

  • Execution: Place the sample and an empty reference pan into the DSC cell. Purge the chamber with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate at 25°C, then heat at a constant rate of 10.0°C/min up to 180°C.

  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature represents the thermodynamic melting point, independent of subjective visual interpretation.

Method C: Hot Stage Microscopy (HSM)

HSM is utilized primarily for troubleshooting, allowing the scientist to visually differentiate between true melting and thermal decomposition (e.g., charring or outgassing).

  • Preparation: Place a few micro-crystals of the sample on a glass slide and cover with a coverslip.

  • Execution: Mount the slide on the hot stage beneath a polarized light microscope equipped with a cross-polarizer.

  • Thermal Program: Heat at 10°C/min until 145°C, then slow the ramp to 2°C/min.

  • Observation: Monitor the birefringence of the crystals. The true melting point is recorded at the exact moment the anisotropic solid crystals lose birefringence and transition into an isotropic, dark liquid phase.

Conclusion & Strategic Recommendation

For routine release testing of 5-Chloro-2-ethoxypyridin-4-ol, the Automated Capillary Method remains the most efficient and compliant choice, provided the 1°C/min ramp rate and 3 mm packing height are strictly enforced to prevent thermal lag[3]. However, during early-stage formulation or when investigating out-of-specification (OOS) batches, DSC must be employed to quantify the exact thermodynamic depression caused by impurities and to rule out polymorphic shifts.

References
  • Arctom Scientific. "CAS NO. 856965-85-0 | 5-Chloro-2-ethoxypyridin-4-ol". Accessed March 1, 2026. 1

  • ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature". Accessed March 1, 2026. 3

  • Health Canada / ICH. "Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances". Accessed March 1, 2026.2

  • U.S. Food and Drug Administration (FDA). "ORA Lab Manual Vol. IV Section 3 - Drug Chemistry Analysis (IV-03)". Accessed March 1, 2026. 4

Sources

Validation

comparing 5-Chloro-2-ethoxypyridin-4-ol with 2-chloro-4-ethoxypyridine

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemists: 5-Chloro-2-ethoxypyridin-4-ol vs. 2-chloro-4-ethoxypyridine In the strategic design of novel molecules for pharmaceutical and agrochemical applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemists: 5-Chloro-2-ethoxypyridin-4-ol vs. 2-chloro-4-ethoxypyridine

In the strategic design of novel molecules for pharmaceutical and agrochemical applications, the selection of the appropriate heterocyclic building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target compound. This guide provides a comprehensive comparison of two structurally related pyridine derivatives: 5-Chloro-2-ethoxypyridin-4-ol and 2-chloro-4-ethoxypyridine. While both molecules feature a chlorinated pyridine scaffold, their distinct substitution patterns lead to significant differences in physicochemical properties, chemical reactivity, and potential applications.

This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their divergent chemical behaviors and providing a framework for selecting the optimal starting material for a given synthetic objective.

Structural and Physicochemical Properties: A Tale of Two Tautomers

The most fundamental difference between the two title compounds lies in the presence of a C4-hydroxyl group in 5-Chloro-2-ethoxypyridin-4-ol. This feature introduces the possibility of keto-enol tautomerism, where the compound exists in equilibrium with its pyridin-4(1H)-one form. This equilibrium profoundly influences its acidity, hydrogen bonding capability, and solubility, setting it apart from the chemically simpler 2-chloro-4-ethoxypyridine.

Caption: Chemical structures and tautomeric relationship.

The key physicochemical properties are summarized below. These values dictate a molecule's behavior in both reaction media and biological systems, influencing everything from reaction rates to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Property5-Chloro-2-ethoxypyridin-4-ol2-chloro-4-ethoxypyridineCausality of Difference
Molecular Formula C₇H₈ClNO₂C₇H₈ClNOThe presence of the C4-hydroxyl group adds an oxygen atom.
Molecular Weight 173.60 g/mol 157.60 g/mol [1]The additional oxygen atom increases the molecular mass.
pKa ~8-9 (pyridinium ion), ~11 (phenol)~3-4 (pyridinium ion)The pyridin-4-ol tautomer is significantly less basic than a typical pyridine due to the electron-withdrawing nature of the hydroxyl group and resonance stabilization of the conjugate base. The pyridone tautomer is amphoteric. 2-chloro-4-ethoxypyridine exhibits typical basicity for a substituted pyridine.
logP (Predicted) ~1.5~2.0The hydroxyl/keto group increases polarity and hydrogen bonding potential, reducing lipophilicity compared to its counterpart.
Hydrogen Bonding Donor (OH/NH) & Acceptor (O, N)Acceptor only (N, O)The ability to act as a hydrogen bond donor is a critical feature for biological activity, enabling interactions with protein active sites.[2]
Solubility Higher in polar protic solventsHigher in nonpolar organic solventsThe polar hydroxyl/keto group enhances solubility in solvents like water, ethanol, and methanol.

Comparative Reactivity and Synthetic Utility

The electronic and steric environments of the two molecules dictate their reactivity in common synthetic transformations. The choice between them is fundamentally a choice of which position on the pyridine ring is intended for functionalization.

2-chloro-4-ethoxypyridine: A Workhorse for SNAr and Cross-Coupling

The reactivity of 2-chloro-4-ethoxypyridine is dominated by the chlorine atom at the C2 position. This position is ortho to the ring nitrogen, which significantly activates the C-Cl bond for nucleophilic aromatic substitution (SNAr).[3][4] The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[5]

This makes it an excellent substrate for:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine is readily displaced by a wide range of nucleophiles (O, N, S-based) to build molecular complexity.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: It is a versatile partner in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[6][7]

The ethoxy group at the C4 position is an electron-donating group by resonance, which can slightly decrease the electrophilicity of the C2 carbon, but the activating effect of the ring nitrogen is the dominant factor.

5-Chloro-2-ethoxypyridin-4-ol: A Scaffold for Bioisosteric Replacement and Late-Stage Functionalization

The reactivity profile of 5-Chloro-2-ethoxypyridin-4-ol is more nuanced.

  • Reactivity at the Chloro Group: The chlorine atom is at the C5 position, which is meta to the ring nitrogen. In this position, the activating electron-withdrawing effect of the nitrogen is not effectively transmitted, rendering the C5-Cl bond significantly less reactive towards SNAr compared to the C2-Cl bond of its counterpart.[3] Functionalization at this position typically requires harsher conditions or metal catalysis.

  • Reactivity at the Hydroxyl/Amide Group: The C4-OH (or N-H in the pyridone tautomer) is the most reactive site for many transformations. It can be readily O-alkylated, O-acylated, or, in the case of the pyridone, N-alkylated. This makes it an ideal scaffold for attaching side chains, a common strategy in medicinal chemistry.[8]

  • Ring Reactivity: The pyridin-4-one ring system is generally electron-rich and can undergo electrophilic substitution, although the substitution pattern is directed by the existing groups.

The pyridin-4-one moiety is a well-established pharmacophore and is often used as a bioisosteric replacement for other groups in drug design to improve properties like solubility and metabolic stability.[2]

Caption: Comparative reactivity profiles of the two pyridine derivatives.

Experimental Protocols: A Framework for Self-Validation

To provide a practical basis for the claims of differential reactivity and properties, the following standardized protocols are described. These methods represent self-validating systems that can be used to empirically determine the key characteristics of these and similar molecules.

Protocol: Determination of pKa by Potentiometric Titration

Understanding the acidity/basicity of a compound is crucial for predicting its behavior in different pH environments, such as in reaction workups or within biological systems.

Objective: To determine the pKa value(s) of the test compound in an aqueous or mixed aqueous/organic solvent system.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable solvent (e.g., 50 mL of 20% v/v ethanol in water). If solubility is an issue, a co-solvent like DMSO can be used, but the results will be for the apparent pKa (pKa').

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.01 M HCl) if the compound is basic, or a strong base (e.g., 0.01 M NaOH) if it is acidic. The pyridinol is amphoteric and may require titration with both.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a precision burette to add the titrant.

  • Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, stir the solution and record the stable pH reading. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where 50% of the compound is ionized).[9] This corresponds to the midpoint of the steepest part of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent titr1 Calibrate pH Electrode prep1->titr1 prep2 Standardize Titrant (HCl/NaOH) titr2 Add Titrant Incrementally prep2->titr2 titr1->titr2 titr3 Record Stable pH Reading titr2->titr3 titr3->titr2 an1 Plot pH vs. Volume titr3->an1 an2 Identify Equivalence Point an1->an2 an3 Determine pH at Half-Equivalence Point an2->an3 an4 Result: pKa an3->an4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the superior reactivity of the C2-Cl bond in 2-chloro-4-ethoxypyridine compared to the C5-Cl bond in 5-Chloro-2-ethoxypyridin-4-ol.

Methodology:

  • Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, charge each vessel with one of the pyridine substrates (1.0 mmol).

  • Reagents: To each vessel, add a nucleophile such as morpholine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol) in a suitable solvent like DMF (5 mL).

  • Reaction Conditions: Heat both reaction mixtures to a controlled temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Collect aliquots at regular time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr).

  • Analysis: Quantify the amount of starting material consumed and product formed over time. The reaction with 2-chloro-4-ethoxypyridine is expected to proceed to completion significantly faster and under milder conditions than the reaction with 5-Chloro-2-ethoxypyridin-4-ol.

Summary and Strategic Recommendations

The choice between 5-Chloro-2-ethoxypyridin-4-ol and 2-chloro-4-ethoxypyridine is dictated entirely by the synthetic strategy and the desired features of the final product.

Feature5-Chloro-2-ethoxypyridin-4-ol2-chloro-4-ethoxypyridine
Primary Use Case As a core scaffold, introducing a pyridin-4-one motif.As a building block for functionalization at the C2 position.
Key Reactive Site C4-OH / N-H for side chain attachment.C2-Cl for SNAr and cross-coupling.
Ideal For... Projects where hydrogen bond donation, improved solubility, and a known pharmacophore are desired in the final molecule.[2][8]Projects requiring the introduction of diverse substituents at the 2-position of the pyridine ring.[6][7]
Reactivity Caveat The C5-Cl is relatively unreactive to SNAr.The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.
  • Choose 2-chloro-4-ethoxypyridine when your synthetic plan requires a reliable and facile method to introduce functionality at the C2 position of a pyridine ring via nucleophilic substitution or metal-catalyzed cross-coupling. It is an ideal starting material for building a library of analogues by varying the substituent at this position.

  • Choose 5-Chloro-2-ethoxypyridin-4-ol when the pyridin-4-ol/pyridin-4-one core is a desired structural element in your target molecule. Its primary utility lies in the reactivity of the hydroxyl/amide group, allowing it to serve as an anchor point for other fragments, while its physicochemical properties offer potential advantages in drug design, such as enhanced solubility and hydrogen bonding capabilities.

By understanding the fundamental principles of their structure and reactivity, researchers can make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel, high-value chemical entities.

References

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
  • Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 26). 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis.
  • ChemicalBook. (2025, July 24). 2-CHLORO-4-ETHOXYPYRIDINE | 52311-50-9.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
  • Matrix Fine Chemicals. 2-CHLORO-4-ETHOXYPYRIDINE | CAS 52311-50-9.
  • Wikipedia. 2-Chloropyridine.
  • The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.
  • Benchchem. Application Notes and Protocols: 5-(Chloromethyl)
  • Benchchem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • Hider, R. C., & Hall, A. D. (1991). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)
  • Chem-Impex. 2-Chloro-4-hydroxypyridine.
  • Benchchem. 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • Sigma-Aldrich. 2-Chloro-4-ethoxypyridine.
  • National Center for Biotechnology Information. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Google Patents.
  • Benchchem. A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis.
  • Google Patents.
  • Sigma-Aldrich. 5-Chloro-2-hydroxypyridine 97 4214-79-3.
  • ResearchGate. Observed and predicted permeability values for substituted pyridines.
  • ECHEMI. 73018-09-4, 5-CHLORO-2-HYDROXYPYRIDINE Formula.
  • EPA. (2025, October 15). 5-Chloro-2-(piperidin-4-yloxy)pyridine Properties.
  • ResearchGate. Part A. Properties and Reactions of Pyridines.
  • National Center for Biotechnology Information. (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • Google Patents.
  • Google Patents. EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
  • ChemScene. 1227571-19-8 | 5-Chloro-2,4-dimethoxypyridine.
  • ChemicalBook. (2019, November 5).
  • MilliporeSigma. 5-Chloro-2-ethynylpyridine | 1196153-33-9.
  • Chem-Impex. 5-Chloro-2-fluoro-4-iodopyridine.
  • National Center for Biotechnology Information. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
  • GitHub. (2015, July 15). Synthesis of 5-chloro-[3][4][6]triazolo[4,3-a]pyrazine (TZ 2-1) #326.

  • National Center for Biotechnology Information. (2024, June 1).
  • MDPI. (2025, December 3). 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents.

Sources

Comparative

Distinguishing 5-Chloro-2-ethoxypyridin-4-ol from its Isomers: A Technical Guide

Topic: Distinguishing 5-Chloro-2-ethoxypyridin-4-ol from its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Regioselectivity Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 5-Chloro-2-ethoxypyridin-4-ol from its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Regioselectivity Challenge

5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) is a critical heterocyclic scaffold often employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural integrity is paramount; however, the synthesis of this moiety—typically via electrophilic chlorination of 2-ethoxypyridin-4-ol—is prone to regiochemical ambiguity.

The directing effects of the C2-ethoxy (activating, ortho/para) and C4-hydroxyl (strongly activating, ortho/para) groups create competing electronic vectors. While the C5 position is electronically favorable for electrophilic attack, the C3 position is also activated, leading to the formation of the problematic isomer 3-chloro-2-ethoxypyridin-4-ol . Distinguishing these regioisomers is a frequent bottleneck in process chemistry.

This guide provides a definitive, data-driven framework for identifying 5-Chloro-2-ethoxypyridin-4-ol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, supported by HPLC and MS data.

Structural Analysis & Tautomerism

Before analytical characterization, one must recognize the tautomeric nature of the substrate. 4-Hydroxypyridines exist in equilibrium with their 4-pyridone counterparts.

  • Form A (Hydroxy): 5-Chloro-2-ethoxypyridin-4-ol (Aromatic pyridine ring).

  • Form B (Pyridone): 5-Chloro-2-ethoxy-1H-pyridin-4-one.

While the "ol" nomenclature is standard, the "one" form often predominates in polar solvents (DMSO, MeOH) used for NMR. This does not alter the regiochemistry of the substituents but significantly affects chemical shifts.

Isomer Landscape

The two primary species encountered in crude reaction mixtures are:

  • Target: 5-Chloro-2-ethoxypyridin-4-ol (Substituents at 2, 4, 5).

  • Primary Impurity: 3-Chloro-2-ethoxypyridin-4-ol (Substituents at 2, 3, 4).

Visualizing the Distinction

The following diagram illustrates the structural differences and the analytical decision tree.

IsomerDistinction Start Crude Reaction Mixture (Chlorination of 2-ethoxypyridin-4-ol) Analysis 1H NMR Analysis (DMSO-d6) Start->Analysis Pattern1 Coupling Pattern: Two Singlets Analysis->Pattern1 Observed Pattern2 Coupling Pattern: Two Doublets (J = 5-8 Hz) Analysis->Pattern2 Observed Target Target: 5-Chloro-2-ethoxypyridin-4-ol (Cl at C5) Mech1 Protons at C3 and C6 (Para relationship -> No coupling) Target->Mech1 Reasoning Isomer Isomer: 3-Chloro-2-ethoxypyridin-4-ol (Cl at C3) Mech2 Protons at C5 and C6 (Vicinal relationship -> Strong coupling) Isomer->Mech2 Reasoning Pattern1->Target Pattern2->Isomer

Caption: Analytical workflow for distinguishing regioisomers based on proton coupling constants.

Analytical Comparison: The Definitive Data

Proton NMR ( H NMR)

This is the most reliable method for identification. The distinction relies on the coupling constants (


 values)  between the remaining ring protons.
FeatureTarget: 5-Chloro-2-ethoxypyridin-4-ol Isomer: 3-Chloro-2-ethoxypyridin-4-ol
Proton Positions H3 and H6H5 and H6
Relationship Para (separated by 2 atoms)Vicinal (adjacent carbons)
Coupling Pattern Singlets (s) Doublets (d)
Coupling Constant (

)
~0 Hz (occasionally <1 Hz)5.0 – 8.0 Hz
Chemical Shift (H6) ~8.0 - 8.2 ppm (Deshielded by N and Cl)~7.8 - 8.0 ppm
Chemical Shift (H3/H5) H3: ~6.0 - 6.5 ppm (Shielded)H5: ~6.2 - 6.5 ppm

Expert Insight: In the 5-Chloro isomer, the proton at C3 is flanked by the ethoxy group and the hydroxyl group, appearing as a sharp singlet upfield. The proton at C6 is a singlet downfield. In the 3-Chloro isomer, the protons at C5 and C6 are neighbors, leading to a clear AB or AX doublet system.

Carbon NMR ( C NMR)

While less intuitive than


H NMR, 

C NMR confirms the substitution pattern via chemical shift calculations.
  • C-Cl Shift: The carbon attached to Chlorine typically appears around 110-120 ppm.

  • Differentiation:

    • 5-Cl: The C-Cl carbon is adjacent to C-H(6) and C-OH(4).

    • 3-Cl: The C-Cl carbon is adjacent to C-OEt(2) and C-OH(4). Being sandwiched between two oxygenated carbons generally deshields the C3 nucleus differently than the C5 nucleus.

Mass Spectrometry (LC-MS)

Both isomers share the exact mass (


) and the characteristic Chlorine isotope pattern (

Cl:

Cl ratio of 3:1). Therefore, MS alone is insufficient for identification. However, fragmentation energy (MS/MS) can differ:
  • 3-Chloro: Proximity of Cl to the Ethoxy group may facilitate unique loss of the ethyl group or cyclization pathways not available to the 5-Chloro isomer.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Isomer Validation

To ensure clear resolution of coupling constants.

  • Solvent Selection: Use DMSO-d6 (dimethyl sulfoxide-d6). Chloroform-d (

    
    ) may lead to broad signals due to hydrogen bonding of the 4-OH group.
    
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Acquire at least 16 scans to resolve small "para" couplings if present.

    • Critical: Process with a matching exponential line broadening of 0.3 Hz or less to avoid masking the doublet splitting of the 3-chloro isomer.

Protocol 2: HPLC Separation Method

For quantifying isomer ratios in reaction mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       95% B (Linear gradient)
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: The 5-Chloro isomer generally elutes later than the 3-Chloro isomer due to the higher lipophilicity of the 5-position substitution compared to the crowded 3-position, though this must be empirically verified with standards.

Synthesis & Impurity Profile

The formation of these isomers stems from the chlorination mechanism.

Synthesis Substrate 2-Ethoxypyridin-4-ol Intermediate Sigma Complex Substrate->Intermediate + Reagent Reagent Chlorinating Agent (NCS or SO2Cl2) Prod5 5-Chloro-2-ethoxypyridin-4-ol (Major Product) Intermediate->Prod5 Path A (Favored) Prod3 3-Chloro-2-ethoxypyridin-4-ol (Minor Product) Intermediate->Prod3 Path B (Steric Hindrance)

Caption: Divergent synthesis pathways during electrophilic aromatic substitution.

Mechanistic Note: The 3-position is sterically crowded by the 2-ethoxy group and the 4-hydroxyl group. Consequently, chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride typically favors the 5-position (Target). However, aggressive conditions (high heat, excess reagent) can increase the yield of the 3-chloro impurity or lead to 3,5-dichloro byproducts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235220, 5-Chloro-2-ethoxypyridin-4-ol. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2015051043A1. Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. (Contains experimental characterization of analogous 3-chloro-2-methoxypyridin-4-ol).
  • MDPI. Regioselective Functionalization of 2-Chloropyridines. Molecules 2023, 28(3), 968. (Discusses general regioselectivity rules for pyridine substitution). Available at: [Link]

Validation

Mechanistic Causality: The Role of Auxochromes in Pyridine Systems

UV-Vis Absorption Characteristics of 5-Chloro-2-ethoxypyridin-4-ol: A Spectroscopic Comparison Guide For researchers and drug development professionals, understanding the electronic properties of heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Characteristics of 5-Chloro-2-ethoxypyridin-4-ol: A Spectroscopic Comparison Guide

For researchers and drug development professionals, understanding the electronic properties of heterocyclic intermediates is a prerequisite for downstream assay development, structural elucidation, and photocatalytic applications. 5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0)[1] is a highly functionalized pyridine derivative. Its unique arrangement of electron-donating and electron-withdrawing substituents creates a complex push-pull electronic system that significantly alters its ultraviolet-visible (UV-Vis) absorption profile compared to baseline pyridine compounds.

This guide objectively compares the UV-Vis performance of 5-Chloro-2-ethoxypyridin-4-ol against simpler structural alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for accurate spectroscopic quantification.

To understand the absorption characteristics of 5-Chloro-2-ethoxypyridin-4-ol, we must analyze the independent and cumulative effects of its substituents on the pyridine core. Unsubstituted pyridine exhibits a primary


 transition at approximately 254 nm and a weaker 

transition near 270 nm[2]. When pyridine interacts with different chemical environments, such as surface hydroxyl groups or acidic solvents, its electronic properties and corresponding UV-Vis absorption bands shift significantly due to changes in the HOMO-LUMO gap[3].

In substituted pyridines, the addition of auxochromes fundamentally alters these transitions[4]:

  • The -OH Group (C4): Introduces a strong resonance electron-donating (+M) effect. Crucially, in polar or aqueous environments, the 4-hydroxyl group drives a tautomeric equilibrium toward the pyridin-4-one form. This structural rearrangement extends the conjugation of the system, resulting in a pronounced bathochromic (red) shift.

  • The -OEt Group (C2): The ethoxy group contributes additional electron density via the oxygen lone pairs. Unlike the hydroxyl group, it is "locked" and cannot tautomerize, providing a consistent hyperchromic effect (increased molar absorptivity,

    
    ).
    
  • The -Cl Group (C5): Chlorine exerts a dual effect: an inductive electron-withdrawing (-I) effect and a weak resonance donating (+M) effect. Positioned meta to the nitrogen but ortho to the hydroxyl group, the chlorine atom stabilizes the excited state, further lowering the energy required for the

    
     transition.
    

The Result: The synergistic effect of these three substituents in 5-Chloro-2-ethoxypyridin-4-ol results in a massive bathochromic shift compared to baseline pyridine, pushing its primary absorption maximum (


) near the 280–295 nm range, depending on the pH of the solvent matrix.

Comparative UV-Vis Performance Data

The following table summarizes the quantitative spectroscopic differences between 5-Chloro-2-ethoxypyridin-4-ol and its simpler structural alternatives.

CompoundSubstituent(s)Primary

(nm)
Approx. Molar Absorptivity (

)
Dominant Tautomer (Aqueous)Spectroscopic Behavior
Pyridine None254~2,000N/ABaseline

transition[2].
4-Pyridinol -OH (C4)253 (Acidic)265 (Basic)~4,500Pyridin-4-oneHighly pH-dependent; shifts red upon deprotonation.
2-Ethoxypyridine -OEt (C2)265~5,200PyridineStable absorption; no tautomerization possible.
5-Chloro-2-ethoxy-pyridin-4-ol -Cl (C5), -OEt (C2), -OH (C4)284 (Acidic) 295 (Basic) ~7,800 Pyridin-4-oneMaximum bathochromic shift; high sensitivity to solvent polarity.

Data Synthesis Note: Values for the target compound are derived from additive Woodward-Fieser principles for substituted heterocyclic conjugated systems.

Self-Validating Experimental Protocol: UV-Vis Workflow

When analyzing highly functionalized pyridinols, standard "dissolve and measure" techniques are insufficient due to the risk of aggregation and tautomeric ambiguity. The following step-by-step methodology is designed as a self-validating system , ensuring that the resulting spectra are entirely free from concentration artifacts and solvent interference.

Step 1: Stock Solubilization Dissolve 5-Chloro-2-ethoxypyridin-4-ol reference standard[1] in HPLC-grade Methanol to yield a precise 1.0 mM stock solution. Causality: Methanol is chosen over water to initially suppress the formation of complex hydrogen-bonded dimers, ensuring monomeric dispersion.

Step 2: Internal Validation (Solvent Blanking) Prior to sample measurement, fill a 1 cm quartz cuvette with the exact batch of Methanol used for the stock. Run a baseline scan from 200 nm to 400 nm. Validation Metric: The absorbance must remain


 AU across the target range. Any deviation indicates optical contamination in the solvent matrix, requiring a fresh batch.

Step 3: Linearity & Aggregation Check (Beer-Lambert Validation) Prepare a serial dilution of the stock to create working solutions at 10, 20, 30, 40, and 50 µM. Measure the absorbance of each at the anticipated


 (e.g., 284 nm).
Validation Metric: Plot Absorbance vs. Concentration. The linear regression must yield an 

. If the curve flattens at higher concentrations,

stacking (aggregation) is occurring, and the working range must be diluted further.

Step 4: pH-Dependent Tautomer Isolation To accurately characterize the compound, you must force the equilibrium to its extremes. Split the validated 30 µM sample into two aliquots:

  • Aliquot A (Acidic): Add 0.1 M HCl dropwise until pH 2.0. This protonates the nitrogen, locking the molecule into the hydroxypyridine form.

  • Aliquot B (Basic): Add 0.1 M NaOH dropwise until pH 10.0. This deprotonates the hydroxyl group, forcing the pyridone anion form.

Step 5: Spectral Acquisition Scan both aliquots from 200 nm to 400 nm. Overlay the spectra to calculate the exact isosbestic points and the


 caused by the tautomeric shift.

Experimental Workflow Visualization

UVVisWorkflow A Compound Solubilization B Baseline Blanking A->B 1.0 mM Stock C Beer-Lambert Validation B->C Zero Noise (<0.01 AU) D pH Adjustment (Tautomer Control) C->D R² ≥ 0.999 E Spectral Acquisition D->E Acid/Base Aliquots F Mechanistic Data Output E->F 200-400 nm Scan

Self-validating experimental workflow for resolving tautomeric UV-Vis spectra.

References

  • Velthoen, M. E. Z., Nab, S., & Weckhuysen, B. M. (2018). "Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy." Physical Chemistry Chemical Physics, RSC Publishing.[Link]

  • SIELC Technologies. "UV-Vis Spectrum of Pyridine." SIELC Technologies Database.[Link]

  • Jaffé, H. H. (1955). "The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids." Journal of the American Chemical Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-ethoxypyridin-4-ol proper disposal procedures

As a Senior Application Scientist supporting drug development professionals, I have observed that the mishandling of halogenated pyridine building blocks frequently leads to regulatory non-compliance, inflated disposal c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist supporting drug development professionals, I have observed that the mishandling of halogenated pyridine building blocks frequently leads to regulatory non-compliance, inflated disposal costs, and severe laboratory safety incidents.

5-Chloro-2-ethoxypyridin-4-ol is a highly valuable scaffold in the synthesis of novel therapeutics. However, its structural features—an electron-deficient heteroaromatic ring coupled with a C5-chlorine atom and reactive hydroxyl/ethoxy substituents—demand stringent, causality-driven disposal protocols. This guide provides the definitive operational blueprint for managing this compound safely and compliantly.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams.

Table 1: Quantitative Data and Hazard Summary

Property Value Operational Implication
Chemical Name 5-Chloro-2-ethoxypyridin-4-ol Requires specialized halogenated waste streams.
CAS Number 856965-85-0[1] Essential for accurate waste manifest tracking.
Molecular Formula C7H8ClNO2[1] Nitrogen and Chlorine content dictates combustion byproducts.
Molecular Weight 173.60 g/mol [1] Used to calculate molarity in aqueous waste streams.
Combustion Byproducts HCl, NOx, COx Mandates incineration facilities equipped with flue gas scrubbers.

| Environmental Hazard | Aquatic Toxicity | Strict prohibition against drain disposal[2]. |

The Mechanistic Rationale for Disposal Protocols (Causality)

Do not treat 5-Chloro-2-ethoxypyridin-4-ol as standard organic waste. The disposal methodologies outlined below are driven by three fundamental chemical realities:

  • Thermal Cleavage of the C-Cl Bond: The carbon-chlorine bond is highly stable. Standard low-temperature burning will result in incomplete combustion and the potential generation of toxic dioxin-like intermediates. Complete destruction requires high-temperature incineration (>1100°C). Furthermore, the cleavage of this bond generates hydrogen chloride (HCl) gas, requiring alkaline flue gas scrubbers to neutralize the acid before environmental release[2].

  • Heteroaromatic Recalcitrance: Pyridine rings are highly resistant to standard biological degradation processes used in municipal wastewater treatment facilities[3]. Discharging this compound into the sink will result in environmental accumulation.

  • Ionization and Adsorption Dynamics: The hydroxyl group (-OH) at the 4-position can ionize depending on the pH. If aqueous waste is not neutralized prior to carbon adsorption, the ionized species will exhibit poor affinity for the hydrophobic activated carbon matrix, leading to breakthrough and treatment failure.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Solid Waste Segregation and Packaging

Applies to: Unused powders, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Sweep up solid residues using non-sparking tools to prevent the ignition of any residual volatile solvents that may have cross-contaminated the workspace.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) bottle.

  • Validation Check: Inspect the seal. Invert the closed HDPE bottle to ensure no particulate matter escapes.

  • Secondary Containment & Labeling: Place the primary container into a designated "Halogenated Solid Waste" bin. Label explicitly with: "Hazardous Waste: Contains 5-Chloro-2-ethoxypyridin-4-ol (Halogenated Pyridine) - Toxic Combustion Byproducts."

Protocol B: Liquid Waste Management

Applies to: Mother liquors, reaction filtrates, and solvent rinses.

Pathway 1: Halogenated Organic Solutions (e.g., dissolved in DCM, Chloroform)

  • Segregation: Transfer the solution directly to a dedicated "Halogenated Solvent Waste" carboy. Causality: Mixing this with non-halogenated waste streams (like standard F005 waste) violates RCRA segregation guidelines and exponentially increases disposal costs, as the entire mixed volume must now be treated as halogenated waste[4].

  • Storage: Store the carboy in a secondary containment tray within a ventilated flammable storage cabinet until off-site incineration.

Pathway 2: Aqueous Solutions

  • pH Adjustment: Slowly add 1M NaOH or 1M HCl dropwise while stirring to bring the solution to a neutral pH (6.0 - 8.0).

  • Validation Check: Verify neutralization using a calibrated pH meter. Self-Validation: The process is only validated when the pH stabilizes between 6.0 and 8.0 for a minimum of 5 minutes. This ensures the compound is in its neutral state, maximizing carbon adsorption efficiency.

  • Carbon Adsorption: Pass the neutralized aqueous waste through an activated carbon adsorption column to capture the organic constituents[2].

  • Effluent Testing: Collect the effluent and analyze via UV-Vis spectroscopy (pyridines are highly UV-active). The absence of an absorption peak confirms the carbon column has not reached breakthrough capacity.

Protocol C: Spill Response and Decontamination
  • Containment: Immediately cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust aerosolization. Causality: Never use combustible absorbents like sawdust, as reactive intermediates or mixed solvents can initiate an exothermic reaction.

  • Collection: Scoop the absorbed mixture into a hazardous waste container following Protocol A.

  • Decontamination & Validation: Wash the spill area with a mild detergent and water. Self-Validation: To confirm complete decontamination, wipe the area with a methanol-moistened swab and inspect the swab under a handheld UV lamp (254 nm). The absence of fluorescence confirms the complete removal of the pyridine derivative.

Waste Segregation and Disposal Workflow

WasteWorkflow Start 5-Chloro-2-ethoxypyridin-4-ol Waste Generation Segregation Waste Segregation & Triage Start->Segregation Solid Solid Waste (Powders, PPE, Consumables) Segregation->Solid Liquid Liquid Waste (Solutions, Rinsates) Segregation->Liquid Incineration High-Temperature Incineration (>1100°C) + Flue Gas Scrubbing Solid->Incineration OrgLiquid Organic Solutions (Halogenated Solvent Bin) Liquid->OrgLiquid AqLiquid Aqueous Solutions (Neutralized pH 6-8) Liquid->AqLiquid OrgLiquid->Incineration Carbon Carbon Adsorption Pre-treatment AqLiquid->Carbon Carbon->Incineration

Figure 1: Segregation and disposal workflow for 5-Chloro-2-ethoxypyridin-4-ol waste streams.

References

  • Title: EPA Hazardous Waste Codes Source: University of Georgia Environmental Safety Division URL:[Link]

  • Title: Pyridine - Substance Details - SRS Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-ethoxypyridin-4-ol

CAS: 113520-66-6 Chemical Family: Halogenated Pyridinol / Pyridine Derivative Primary Hazard Class: Irritant / Harmful (Skin, Eye, Respiratory) Control Band: 3 (High Containment Recommended due to incomplete toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 113520-66-6 Chemical Family: Halogenated Pyridinol / Pyridine Derivative Primary Hazard Class: Irritant / Harmful (Skin, Eye, Respiratory) Control Band: 3 (High Containment Recommended due to incomplete toxicological data)[1]

Executive Safety Summary

5-Chloro-2-ethoxypyridin-4-ol is a functionalized pyridine intermediate often used in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors).[1] While specific long-term toxicological data (carcinogenicity/teratogenicity) may be sparse, its structural analogs (chloropyridines) exhibit significant potential for skin absorption and mucous membrane irritation .

The Core Directive: Treat this compound with the "Precautionary Principle." In the absence of a specific Occupational Exposure Limit (OEL), you must operate under the assumption that the compound is a potent sensitizer and systemic toxin.

Hazard Mechanism & Causality[1]
  • Lipophilicity: The ethoxy (-OEt) substituent increases the molecule's lipophilicity compared to simple pyridinols, potentially facilitating faster dermal absorption .[1]

  • Reactivity: The hydroxyl (-OH) and chloro (-Cl) groups make this a reactive intermediate.[1] In solution, it may exist in tautomeric equilibrium (pyridinol vs. pyridone), affecting its solubility and interaction with biological membranes.

  • Dust Hazard: As a likely solid at room temperature, the primary vector of exposure is inhalation of airborne particulates during weighing and transfer.

Engineering Controls (Primary Defense)

PPE is the last line of defense. Your primary safety architecture must rely on containment.[2]

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Maintain face velocity at 80–100 fpm.[1] Prevents inhalation of dusts and solvent vapors.[3][4][5]
Secondary HEPA Filtered Balance Enclosure Essential for weighing solids. Prevents static-induced powder dispersion.
Tertiary Static Dissipative Mats Pyridine derivatives can be static-prone. Use grounded mats to prevent particle "fly-off."

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Double-Barrier" Protocol

Critical Insight: Standard disposable nitrile gloves (4 mil) provide adequate splash protection for solids, but organic solvents (DCM, DMF) used to dissolve this compound can permeate nitrile in <5 minutes, dragging the solute with them.

Protocol:

  • Inner Layer: 4 mil Nitrile (High dexterity, visual contrast).

  • Outer Layer: 8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) if handling concentrated solutions.

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

B. Eye & Face Protection[3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields.

  • Reasoning: The fine powder nature of the solid presents a risk of airborne ocular entry. Solution splashes are corrosive to corneal tissue.

C. Respiratory Protection[1][2][3][5][7][9]
  • Inside Hood: None required if sash is at proper height.

  • Outside Hood (Spill Cleanup/Equipment Failure):

    • Minimum: N95 or P100 particulate respirator.

    • Optimal: Half-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1] Pyridine odors have low olfactory fatigue thresholds; odor is not a reliable warning property.

D. Body Protection[1][7][10]
  • Standard: Chemical-resistant lab coat (buttoned to neck).[1]

  • High Risk (Scale-up >10g): Tyvek® sleeve covers and apron.[1] This prevents "cuff gap" exposure where the glove meets the lab coat.

Decision Logic: PPE Selection

The following diagram illustrates the logic flow for selecting the correct PPE based on the physical state of the material.

PPE_Selection_Logic Start Start: Handling 5-Chloro-2-ethoxypyridin-4-ol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType StandardPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Goggles - Fume Hood DustRisk->StandardPPE Minimal (Weighing inside hood) HighDustPPE High Dust PPE: - Add N95/P100 Respirator - Tyvek Sleeves - Static Control DustRisk->HighDustPPE High (Milling/Transfer) Aggressive Aggressive (DCM, DMF, THF) SolventType->Aggressive Benign Benign (Water, Ethanol) SolventType->Benign Laminate REQUIRED: - Silver Shield/Laminate Gloves - Chemical Apron Aggressive->Laminate Nitrile Standard Double Nitrile (Change every 30 mins) Benign->Nitrile

Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize static dispersion and inhalation risk.[1]

  • Preparation:

    • Don PPE: Double nitrile gloves, goggles, lab coat.

    • Place a disposable anti-static weighing boat inside the balance enclosure.

    • Have a pre-wetted paper towel (solvent-damp) ready to wipe the spatula immediately after use.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid slowly. Avoid "dumping" which creates dust clouds.

    • Technique Tip: If the powder is fluffy/electrostatic, use an ionizing bar or gun to neutralize static charge before weighing.

  • Decontamination:

    • Seal the vessel immediately.

    • Wipe the exterior of the stock container with a damp tissue before returning it to storage.

    • Dispose of the wipe in hazardous solid waste.

Protocol B: Doffing (Removal) Procedure

Context: Most lab exposures occur during the removal of contaminated PPE.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) while still inside the fume hood. Discard in solid waste.

  • Inspection: Inspect inner gloves for visible contamination. If clean, proceed.[6]

  • Goggles: Remove by the strap (do not touch the front lens).

  • Lab Coat: Remove and hang in a designated "dirty" area, inside out if possible.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don N95 respirator, double gloves, and goggles.

  • Clean:

    • Do NOT dry sweep (creates dust).

    • Cover spill with wet paper towels (water or ethanol) to dampen.

    • Scoop up damp material into a wide-mouth waste jar.

    • Wipe surface 3x with soap/water solution.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Cl-Py-OEt".

  • Segregation: Keep separate from strong oxidizers and acids (potential for exothermic reaction or evolution of HCl gas).

References

  • PubChem. (n.d.). Compound Summary: 5-Chloro-2-hydroxypyridine (Analogous Safety Data).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[6][7] United States Department of Labor. Retrieved March 1, 2026, from [Link]1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chloropyridines. Retrieved March 1, 2026, from [Link]1]

Sources

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